molecular formula C8H12ClNO3 B1674981 DL-Norepinephrine hydrochloride CAS No. 329-56-6

DL-Norepinephrine hydrochloride

Cat. No.: B1674981
CAS No.: 329-56-6
M. Wt: 205.64 g/mol
InChI Key: FQTFHMSZCSUVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Precursor of epinephrine that is secreted by the ADRENAL MEDULLA and is a widespread central and autonomic neurotransmitter. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers, and of the diffuse projection system in the brain that arises from the LOCUS CERULEUS. It is also found in plants and is used pharmacologically as a sympathomimetic.

Properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFHMSZCSUVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954552
Record name Norepinephrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-27-6, 329-56-6
Record name (±)-Norepinephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Noradrenaline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Arterenol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norepinephrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOREPINEPHRINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3827X38V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of DL-Norepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine hydrochloride is a synthetic form of the endogenous catecholamine norepinephrine (B1679862), a crucial neurotransmitter and hormone in the sympathetic nervous system. It is a racemic mixture containing both the D- and L-isomers of norepinephrine. As a potent adrenergic agonist, it exerts significant physiological effects through its interaction with α- and β-adrenergic receptors. This technical guide provides an in-depth overview of the core chemical, physical, and pharmacological properties of this compound, intended to serve as a vital resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental chemical and physical characteristics are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties
PropertyValue
Chemical Name 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol hydrochloride
Synonyms DL-Noradrenaline hydrochloride, (±)-Arterenol hydrochloride
CAS Number 55-27-6
Molecular Formula C₈H₁₂ClNO₃
Molecular Weight 205.64 g/mol
Appearance White to light brown or beige crystalline powder
Table 2: Physicochemical Properties
PropertyValue
Melting Point 140-144 °C (decomposes)[1]
Solubility Water: Soluble (50 mg/mL)[2][3] DMSO: 8.93 mg/mL (with warming)[4] 1M HCl: 100 mg/mL[4]
Stability Sensitive to light and air, particularly in solution. Solutions are prone to oxidation. Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[1][5]
Storage Solid: 4°C, sealed from moisture.[4] In solvent: -20°C for 1 month, -80°C for 6 months.[4]

Pharmacological Properties

This compound is a non-selective agonist of adrenergic receptors, with a primary affinity for α₁ and β₁ receptors. The L-isomer is the biologically active component.

Mechanism of Action

Norepinephrine binds to and activates adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades that result in various physiological responses.

Receptor Binding Affinity

Quantitative data on the binding affinity of the DL-racemic mixture is limited. The available data primarily pertains to the L-isomer, (-)-norepinephrine.

Table 3: Binding Affinity (Ki) of L-Norepinephrine for Human Adrenergic Receptors
Receptor SubtypeKi (nM)
α₁A ~6.1 (cloned α1A/D)
α₁B ~39.8
α₁D ~6.1 (cloned α1A/D)
β₁ ~126-2700 (rat brain/cortical membranes)
β₂ Significantly lower affinity compared to β₁
β₃ Data not readily available

Note: The Ki values can vary depending on the experimental conditions and tissue/cell type used.

Signal Transduction Pathways

The activation of α₁ and β₁ adrenergic receptors by norepinephrine triggers distinct intracellular signaling pathways.

α₁-Adrenergic Receptor Signaling

Activation of α₁-adrenergic receptors, which are coupled to Gq proteins, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.

alpha1_signaling NE Norepinephrine alpha1R α1-Adrenergic Receptor NE->alpha1R Gq Gq alpha1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: α1-Adrenergic Receptor Signaling Pathway.

β₁-Adrenergic Receptor Signaling

β₁-adrenergic receptors are coupled to Gs proteins. Upon activation by norepinephrine, the Gs protein activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as increased cardiac muscle contractility and heart rate.

beta1_signaling NE Norepinephrine beta1R β1-Adrenergic Receptor NE->beta1R Gs Gs beta1R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Increased Cardiac Contractility) PKA->Response

Caption: β1-Adrenergic Receptor Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of norepinephrine is characterized by rapid onset and a short duration of action, primarily administered intravenously.

Table 4: Pharmacokinetic Parameters of Intravenous Norepinephrine
ParameterValue
Absorption Rapid onset of action; steady-state plasma concentration achieved in 5 minutes.[1][4]
Distribution Apparent volume of distribution: 8.8 L.[1][4] Plasma protein binding: ~25%.[1][4] Does not readily cross the blood-brain barrier. Crosses the placenta.[1][4]
Metabolism Metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) in the liver and other tissues.[1][4]
Elimination Metabolites are primarily excreted in the urine.[4] Half-life: Approximately 2.4 minutes.[1][4]

Toxicity

Table 5: Acute Toxicity Data for Norepinephrine
SpeciesRouteLD50/LDLo
RatIntravenous100 µg/kg (LD50)[4]
MouseOral20 mg/kg (LD50)[4]
MouseIntraperitoneal6 mg/kg (LD50)[4]
RatSubcutaneous2 mg/kg (LDLo)[1]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of a test compound for adrenergic receptors using a radiolabeled ligand.

binding_assay_workflow start Start prep_membranes Prepare Cell Membranes (Expressing Adrenergic Receptors) start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [³H]prazosin for α₁) - Varying concentrations of DL-Norepinephrine HCl prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the adrenergic receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • A fixed volume of the membrane preparation.

      • A fixed concentration of the radioligand (e.g., [³H]prazosin for α₁ receptors).

      • Increasing concentrations of unlabeled this compound or a reference compound.

      • For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath Functional Assay

This protocol describes a method to assess the functional activity of this compound on an isolated smooth muscle preparation, such as the rat aorta.

tissue_bath_workflow start Start dissect_tissue Dissect and Prepare Isolated Tissue (e.g., Rat Aorta) start->dissect_tissue mount_tissue Mount Tissue in Organ Bath (containing physiological salt solution) dissect_tissue->mount_tissue equilibrate Equilibrate Tissue (under optimal tension) mount_tissue->equilibrate add_agonist Cumulative Addition of DL-Norepinephrine HCl equilibrate->add_agonist record_response Record Contractile Response (Isometric Transducer) add_agonist->record_response analysis Data Analysis: - Construct Concentration-Response Curve - Determine EC₅₀ and Emax record_response->analysis end End analysis->end

Caption: Isolated Tissue Bath Functional Assay Workflow.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat and dissect the thoracic aorta.

    • Clean the aorta of adherent connective tissue and cut it into rings of approximately 2-3 mm in width.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Connect the tissue to an isometric force transducer to record changes in tension.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with periodic washing.

  • Experimental Procedure:

    • After equilibration, induce a reference contraction with a high concentration of potassium chloride (KCl) to assess tissue viability.

    • Wash the tissue and allow it to return to baseline.

    • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

  • Data Analysis:

    • Record the contractile response (increase in tension) at each concentration of this compound.

    • Express the responses as a percentage of the maximum response to the agonist.

    • Plot the percentage response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximum response) and the Emax (the maximum response).

Conclusion

This technical guide provides a comprehensive overview of the key chemical, physical, and pharmacological properties of this compound. The tabulated data offers a quick reference for its fundamental characteristics, while the detailed signaling pathways and experimental protocols provide a deeper understanding of its mechanism of action and methods for its investigation. This information is intended to be a valuable resource for researchers and scientists working with this important adrenergic agonist in various fields of biomedical research and drug development.

References

Synthesis of DL-Norepinephrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a core synthesis pathway for DL-Norepinephrine hydrochloride, a crucial catecholamine with significant applications in medicine. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic route and workflow for enhanced clarity.

Overview of the Synthetic Pathway

The described synthesis of this compound is a multi-step process commencing from catechol. The pathway involves a Friedel-Crafts acylation to form a key chloroacetophenone intermediate. This is followed by the formation of a quaternary ammonium (B1175870) salt using hexamethylenetetramine (the Delepine reaction), which is then hydrolyzed to an amino ketone. Finally, catalytic hydrogenation of the ketone yields the racemic norepinephrine (B1679862) base, which is subsequently converted to its hydrochloride salt.

Experimental Protocols

The following sections provide detailed methodologies for each major step in the synthesis of this compound.

Step 1: Synthesis of 3,4-dihydroxy-α-chloroacetophenone

This initial step involves the Friedel-Crafts acylation of catechol with chloroacetic acid in the presence of thionyl chloride[1].

Protocol:

  • To a 2-liter, three-necked flask equipped with a stirrer, add 100g (0.91 mol) of catechol and 93.5g (0.99 mol) of chloroacetic acid[1].

  • Slowly begin stirring and add 108g (0.91 mol) of thionyl chloride dropwise at room temperature. Absorb the generated tail gas in a 2 M sodium hydroxide (B78521) solution[1].

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 5 hours[1].

  • Monitor the reaction progress by HPLC. Once the reaction is complete, cool the mixture to 0°C[1].

  • Slowly add 500 mL of water dropwise to quench the reaction[1].

  • Heat the mixture to 80°C for 30 minutes, then allow it to cool naturally to 55-65°C and hold for 2 hours to facilitate crystallization[1].

  • Further cool to 0-5°C and maintain for 5 hours to complete crystallization[1].

  • Filter the solid product and wash with water to obtain 3,4-dihydroxy-α-chloroacetophenone[1].

Step 2: Formation of the Quaternary Ammonium (Hexamine) Salt

The chloroacetophenone intermediate is reacted with hexamethylenetetramine to form a quaternary ammonium salt[2].

Protocol:

  • In a 5-liter, four-necked round bottom flask fitted with a condenser, charge 210.28 g of hexamine, 1200 mL of chloroform, 250 g of 3,4-dihydroxy-α-chloroacetophenone, and 1000 mL of isopropanol (B130326) at room temperature[2].

  • Gently heat the reaction mixture to 63°C and maintain for 4 hours[2].

  • Monitor the reaction by Thin Layer Chromatography (TLC)[2].

  • After completion, cool the reaction mass to room temperature and filter the solid product[2].

  • Wash the solid with acetone (B3395972) and dry at 50°C for 4 hours to yield the quaternary ammonium salt[2].

Step 3: Hydrolysis to 3,4-dihydroxy-α-aminoacetophenone hydrochloride

The quaternary ammonium salt is hydrolyzed in the presence of hydrochloric acid to yield the corresponding amino ketone hydrochloride[2].

Protocol:

  • In a 2-liter, four-necked round bottom flask with a condenser, charge 120 g of the quaternary ammonium salt from the previous step, 862.5 mL of methanol (B129727), and 194.4 mL of concentrated hydrochloric acid[2].

  • Heat the reaction mixture to 60-65°C and maintain at this temperature for 3-4 hours[2].

  • Monitor the reaction by TLC[2].

  • Upon completion, cool the reaction mass and neutralize with a base to precipitate 3,4-dihydroxy-α-aminoacetophenone[2].

  • Filter the solid, wash with water, and dry at 50°C[2].

  • Convert the resulting base to its hydrochloride salt using an isopropanol-HCl mixture to obtain 3,4-dihydroxy-α-aminoacetophenone hydrochloride[2].

Step 4: Catalytic Hydrogenation to DL-Norepinephrine

The amino ketone is reduced to the corresponding alcohol via catalytic hydrogenation to form DL-Norepinephrine[2].

Protocol:

  • Charge a 500 mL hydrogenation flask with 55 g of 3,4-dihydroxy-α-aminoacetophenone hydrochloride, 5 g of 10% palladium on carbon, and 300 mL of methanol[2].

  • Heat the reaction mixture to 45°C under a hydrogen gas pressure of 4 to 5 kg/m ²[2].

  • Stir the mixture at 45°C for 5 hours[2].

  • After the reaction is complete, remove the catalyst by filtration[2].

  • Cool the filtrate to 5-10°C and pass ammonia (B1221849) gas through the solution for 2 hours until the pH is approximately 9 to precipitate the DL-Norepinephrine free base[2].

  • Filter the solid, wash with methanol, and air dry[2].

Step 5: Conversion to this compound and Purification

The final step involves the conversion of the DL-Norepinephrine free base to its hydrochloride salt and subsequent purification.

Protocol:

  • Suspend the DL-Norepinephrine base in a suitable solvent such as isopropanol or ethanol.

  • Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol, while stirring, until the solid dissolves and the pH is acidic.

  • Cool the solution to induce crystallization of this compound.

  • Filter the crystalline product and wash with a cold solvent (e.g., isopropanol or diethyl ether).

  • For further purification, recrystallize the this compound from a suitable solvent system, such as a mixture of methanol and isopropanol or water and isopropanol. Dissolve the solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form high-purity crystals.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

StepStarting MaterialKey ReagentsSolvent(s)TemperatureTimeProductYield
1. Friedel-Crafts AcylationCatecholChloroacetic acid, Thionyl chlorideNone (neat)80°C5 h3,4-dihydroxy-α-chloroacetophenone~85%
2. Quaternary Salt Formation3,4-dihydroxy-α-chloroacetophenoneHexamethylenetetramineChloroform, Isopropanol63°C4 hQuaternary ammonium salt93.65%
3. HydrolysisQuaternary ammonium saltConcentrated Hydrochloric AcidMethanol60-65°C3-4 h3,4-dihydroxy-α-aminoacetophenone hydrochloride96.3%
4. Hydrogenation3,4-dihydroxy-α-aminoacetophenone hydrochlorideH₂, 10% Pd/CMethanol45°C5 hDL-Norepinephrine base96.7%
5. Salt FormationDL-Norepinephrine baseHydrochloric AcidIsopropanol/EthanolRoom Temp.-This compound>95%

Table 2: Purity of Intermediates and Final Product

CompoundPurityAnalytical Method
3,4-dihydroxy-α-chloroacetophenone>99%HPLC
3,4-dihydroxy-α-aminoacetophenone hydrochloride99.7%HPLC
DL-Norepinephrine base99.6%HPLC
This compound (commercial)99.59%HPLC

Visualizations

The following diagrams illustrate the synthesis pathway and the general experimental workflow.

Synthesis_Pathway Catechol Catechol Chloroacetophenone 3,4-dihydroxy- α-chloroacetophenone Catechol->Chloroacetophenone + Chloroacetic acid, Thionyl chloride Hexamine_Salt Quaternary Ammonium Salt Chloroacetophenone->Hexamine_Salt + Hexamethylenetetramine Amino_Ketone 3,4-dihydroxy- α-aminoacetophenone HCl Hexamine_Salt->Amino_Ketone + HCl, Methanol (Hydrolysis) Norepinephrine_Base DL-Norepinephrine (Base) Amino_Ketone->Norepinephrine_Base H₂, Pd/C (Hydrogenation) Norepinephrine_HCl DL-Norepinephrine HCl Norepinephrine_Base->Norepinephrine_HCl + HCl

Caption: Synthesis Pathway of this compound from Catechol.

Experimental_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis Step_1 Step 1: Friedel-Crafts Acylation (Catechol to Chloroacetophenone) Step_2 Step 2: Quaternary Salt Formation (Chloroacetophenone to Hexamine Salt) Step_1->Step_2 Intermediate 1 Step_3 Step 3: Hydrolysis (Hexamine Salt to Amino Ketone HCl) Step_2->Step_3 Intermediate 2 Step_4 Step 4: Hydrogenation (Amino Ketone to Norepinephrine Base) Step_3->Step_4 Intermediate 3 Step_5 Step 5: Salt Formation (Norepinephrine Base to HCl Salt) Step_4->Step_5 Crude Product Purification Recrystallization Step_5->Purification Final Product Analysis HPLC, TLC, NMR Purification->Analysis Purity Check

Caption: General Experimental Workflow for this compound Synthesis.

References

The Core Mechanism of Action of DL-Norepinephrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine hydrochloride is a sympathomimetic amine that acts as a non-selective agonist at adrenergic receptors. As a racemic mixture, its pharmacological activity is primarily attributed to the L-enantiomer, (-)-norepinephrine (noradrenaline), an endogenous catecholamine that functions as a critical neurotransmitter in the sympathetic nervous system and as a hormone secreted by the adrenal medulla. This guide provides an in-depth examination of the molecular mechanisms underlying norepinephrine's action, focusing on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to characterize these processes.

Adrenergic Receptor Binding and Selectivity

Norepinephrine (B1679862) exerts its physiological effects by binding to and activating adrenergic receptors, a class of G protein-coupled receptors (GPCRs). These receptors are broadly classified into two main types, α-adrenergic and β-adrenergic receptors, which are further subdivided into nine distinct subtypes: α₁, (α₁ₐ, α₁₈, α₁ₙ), α₂ (α₂ₐ, α₂₈, α₂ₙ), and β (β₁, β₂, β₃).

Norepinephrine displays varying affinities for these receptor subtypes, which dictates its physiological response profile. Generally, it has a high affinity for α₁ and β₁ receptors, the highest affinity for α₂ receptors, and a significantly lower affinity for β₂ receptors.[1][2] This selectivity profile is crucial for its primary role as a potent vasoconstrictor and cardiac stimulant. The binding affinities, expressed as pKi and the calculated Ki values, are summarized in the table below.

Quantitative Analysis of Norepinephrine Binding Affinity

The following table summarizes the binding affinities of (-)-Norepinephrine for human adrenergic receptor subtypes. Data is derived from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL databases.

Receptor SubtypeG Protein CouplingpKi (Mean ± SEM)Ki (nM) [Calculated]
α₁ₐ-Adrenergic Gq6.35 ± 0.13447
α₁₈-Adrenergic Gq5.83 ± 0.201479
α₁ₙ-Adrenergic Gq5.92 ± 0.151202
α₂ₐ-Adrenergic Gi7.31 ± 0.0849
α₂₈-Adrenergic Gi6.80 ± 0.10158
α₂ₙ-Adrenergic Gi7.04 ± 0.1091
β₁-Adrenergic Gs6.90 ± 0.05126
β₂-Adrenergic Gs5.62 ± 0.072399
β₃-Adrenergic Gs5.10 ± 0.107943

Note: pKi is the negative logarithm of the Ki value. Ki was calculated using the formula Ki = 10-pKi M and converted to nM. These values represent a synthesis of data from multiple experiments and should be considered as representative.

Core Signaling Pathways

The activation of adrenergic receptors by norepinephrine initiates distinct intracellular signaling cascades determined by the G protein to which the receptor subtype couples. The three primary pathways are the Gq, Gi, and Gs pathways.

α₁-Adrenergic Receptor Pathway (Gq/₁₁)

Upon norepinephrine binding, α₁-adrenergic receptors couple to the Gq/₁₁ family of G proteins.[3] This activates the effector enzyme Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ and DAG concertedly activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in physiological responses such as smooth muscle contraction.[4]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine A1R α₁-Adrenergic Receptor NE->A1R Gq Gq Protein (α, β, γ) A1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum Ca²⁺ Store IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets Ca Ca²⁺ Ca->PKC co-activates ER->Ca releases

Figure 1: α₁-Adrenergic Receptor Gq Signaling Pathway.
α₂-Adrenergic Receptor Pathway (Gi)

α₂-adrenergic receptors are coupled to inhibitory G proteins (Gi).[3] Upon activation by norepinephrine, the α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), thereby lowering intracellular cAMP levels.[2] The decrease in cAMP leads to reduced activity of Protein Kinase A (PKA). This pathway is commonly associated with inhibitory functions, such as the presynaptic inhibition of norepinephrine release from nerve terminals, forming a negative feedback loop.[3]

Figure 2: α₂-Adrenergic Receptor Gi Signaling Pathway.
β-Adrenergic Receptor Pathway (Gs)

All three subtypes of β-adrenergic receptors (β₁, β₂, β₃) primarily couple to stimulatory G proteins (Gs).[1] When norepinephrine binds, the activated Gs protein stimulates adenylyl cyclase, leading to a significant increase in the intracellular concentration of cAMP from ATP.[1] cAMP then binds to and activates Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates numerous cellular proteins, including ion channels (like L-type calcium channels in the heart), enzymes, and transcription factors, thereby mediating physiological effects such as increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).

Figure 3: β-Adrenergic Receptor Gs Signaling Pathway.

Experimental Protocols

The characterization of norepinephrine's mechanism of action relies on a suite of established in vitro assays. These protocols are fundamental for determining receptor binding affinity and functional potency.

Radioligand Binding Assay (for Affinity - Ki)

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a ligand for a receptor. A competitive binding assay protocol is typically used.

  • Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is quantified.

  • Assay Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled norepinephrine.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of norepinephrine. A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of norepinephrine that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for Potency - EC₅₀)

Functional assays measure the biological response elicited by receptor activation, allowing for the determination of agonist potency (EC₅₀) and efficacy.

  • cAMP Accumulation Assay (for Gs and Gi pathways):

    • Principle: Measures the change in intracellular cAMP levels following receptor stimulation.

    • Methodology: Cultured cells expressing the β-adrenergic (Gs) or α₂-adrenergic (Gi) receptor are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with varying concentrations of norepinephrine. For Gi-coupled receptors, a co-agonist like forskolin (B1673556) is used to stimulate adenylyl cyclase, and the inhibitory effect of norepinephrine is measured. The reaction is stopped, cells are lysed, and the cAMP concentration is quantified using methods such as TR-FRET, ELISA, or bioluminescent biosensors. Data are plotted to determine the EC₅₀ for stimulation (Gs) or inhibition (Gi).

  • Intracellular Calcium Mobilization Assay (for Gq pathway):

    • Principle: Measures the transient increase in intracellular calcium concentration following α₁-receptor activation.

    • Methodology: Cultured cells expressing the α₁-receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2). The baseline fluorescence is measured. The cells are then challenged with various concentrations of norepinephrine, and the change in fluorescence intensity is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The peak fluorescence response is plotted against the log concentration of norepinephrine to determine the EC₅₀.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (Example: Calcium Mobilization) cluster_analysis Data Analysis Cells Culture Cells Expressing Receptor Load Load Cells with Ca²⁺-sensitive Dye Cells->Load Ligands Prepare Ligand Dilution Series (e.g., Norepinephrine) Add Add Ligand (Norepinephrine) Ligands->Add Incubate Incubate Load->Incubate Measure1 Measure Baseline Fluorescence Incubate->Measure1 Measure1->Add Measure2 Measure Kinetic Fluorescence Response Add->Measure2 Plot Plot Response vs. [Ligand] Measure2->Plot Fit Fit Dose-Response Curve (Sigmoidal) Plot->Fit Calculate Calculate EC₅₀ Fit->Calculate

Figure 4: Generalized Workflow for a Functional Cell-Based Assay.

References

An In-depth Technical Guide to DL-Norepinephrine Hydrochloride (CAS 55-27-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Norepinephrine hydrochloride, a synthetically produced catecholamine, serves as a vital tool in pharmacological research and drug development. As a non-selective agonist for adrenergic receptors, it plays a critical role in modulating a wide array of physiological processes, primarily within the cardiovascular and nervous systems. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacology, and mechanism of action of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a thorough compilation of quantitative pharmacological data. Furthermore, this document includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biological functions and applications in research.

Introduction

This compound is the hydrochloride salt of a racemic mixture of the D(-) and L(+) enantiomers of norepinephrine (B1679862). The endogenous neurotransmitter and hormone is the L-isomer, which is a principal mediator of the sympathetic nervous system. In a research and clinical context, DL-Norepinephrine acts as a potent agonist at both α- and β-adrenergic receptors, albeit with some selectivity. Its primary effects include vasoconstriction, leading to an increase in blood pressure, and a positive inotropic and chronotropic effect on the heart.[1] This guide will delve into the technical details of this compound, providing researchers with the necessary information to effectively utilize it in their studies.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical characteristics are summarized in the table below.

PropertyValueReference
CAS Number 55-27-6
Molecular Formula C₈H₁₁NO₃ · HCl
Molecular Weight 205.64 g/mol
Melting Point 146-148°C
Solubility Water: 50 mg/mL
DMSO: ~41 mg/mL[1]
Appearance White to off-white crystalline solid
Storage Store at -20°C, protected from light and moisture.

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs).[1] The primary targets are α1, α2, and β1 adrenergic receptors.[1] Its affinity for β2 receptors is comparatively lower.[2] The activation of these receptors initiates distinct downstream signaling cascades.

  • α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] This pathway is primarily responsible for smooth muscle contraction, such as vasoconstriction.[3][4]

  • α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Presynaptically, this results in the inhibition of norepinephrine release, acting as a negative feedback mechanism.[6]

  • β1-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[7] This in turn activates protein kinase A (PKA), which phosphorylates various downstream targets in cardiac muscle, leading to increased heart rate (chronotropy) and contractility (inotropy).[7]

Pharmacodynamics

The functional consequences of this compound's interaction with adrenergic receptors are dose-dependent and reflect the receptor expression patterns in various tissues.

The following table summarizes the binding affinities (Ki) of norepinephrine for various adrenergic receptor subtypes. It is important to note that most studies utilize the active L-enantiomer, and data for the racemic DL-mixture may vary.

Receptor SubtypeSpeciespKiKi (nM)Reference
α1A Human~6.1~794[8]
α1B Human~5.8~1585[8]
α1D Human~5.5~3162[8]
α2A Human~6.7~200[8]
α2B Human~6.4~398[8]
α2C Human~6.8~158[8]
β1 Human~6.0~1000
β2 Human~4.7~20000
β3 Human~4.5~31623[8]

Note: Data is compiled from various sources and represents approximate values. Experimental conditions can significantly influence these values.

The functional potency of norepinephrine is assessed by measuring its effect on downstream signaling events or physiological responses.

AssayReceptor SubtypeSpecies/SystempEC50EC50Reference
Inositol Phosphate (B84403) Accumulation α1ARat Striatum~5.039.4 µM[9]
cAMP Accumulation (Inhibition) α2Primary Glial Cultures~7.438 nM[10]
cAMP Accumulation (Stimulation) βPrimary Glial Cultures~7.441 nM[10]
CREB Phosphorylation βRat Pineal Gland~8.010 nM[11]
Pharmacokinetics

The pharmacokinetic profile of intravenously administered norepinephrine is characterized by a rapid onset of action and a short duration of effect due to efficient clearance mechanisms.

ParameterSpeciesValueReference
Half-life (t½) Human2-6.8 minutes[12]
Volume of Distribution (Vd) Human8.8 L
Clearance Human1.21 - 1.80 L/min/m²
Protein Binding Human~25%

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of α1, α2, and β1 adrenergic receptors by norepinephrine.

alpha1_signaling NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R binds Gq Gq Alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Response Smooth Muscle Contraction Ca2->Response PKC->Response

α1-Adrenergic Receptor Signaling Pathway.

beta1_signaling NE Norepinephrine Beta1_R β1-Adrenergic Receptor NE->Beta1_R binds Gs Gs Beta1_R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Increased Heart Rate & Contractility PKA->Response phosphorylates targets

β1-Adrenergic Receptor Signaling Pathway.
Experimental Workflow Diagrams

The following diagrams outline the general workflows for key in vitro and in vivo assays used to characterize the activity of this compound.

radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells or tissue) Incubate Incubate Membrane Prep, Radioligand, and Compound Membrane_Prep->Incubate Radioligand_Prep Radioligand Solution (e.g., [³H]-Prazosin) Radioligand_Prep->Incubate Compound_Prep DL-Norepinephrine HCl Serial Dilutions Compound_Prep->Incubate Filtration Rapid Filtration to separate bound from free Incubate->Filtration Scintillation Scintillation Counting of bound radioligand Filtration->Scintillation Analysis Calculate IC₅₀ and Ki values Scintillation->Analysis

Radioligand Binding Assay Workflow.

Experimental Protocols

In Vitro Assay: α1-Adrenergic Receptor-Mediated Inositol Phosphate Accumulation

This protocol is adapted from studies measuring norepinephrine-stimulated inositol phosphate formation.[9][13][14]

Objective: To quantify the potency and efficacy of this compound in stimulating inositol phosphate (IP) accumulation via α1-adrenergic receptors in a cellular context.

Materials:

  • Cell line expressing the α1-adrenergic receptor of interest (e.g., CHO-K1 cells stably transfected with the human α1A-adrenergic receptor).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • myo-[³H]inositol.

  • Stimulation buffer (e.g., HBSS) containing 10 mM LiCl.

  • This compound stock solution.

  • Quenching solution: ice-cold 0.5 M trichloroacetic acid (TCA).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail and vials.

  • Multi-well cell culture plates.

Methodology:

  • Cell Seeding: Seed cells into multi-well plates and grow to near confluency.

  • Radiolabeling: Replace the culture medium with fresh medium containing myo-[³H]inositol (e.g., 1 µCi/mL) and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Washing: Aspirate the labeling medium and wash the cells twice with pre-warmed stimulation buffer without LiCl.

  • Pre-incubation: Add stimulation buffer containing 10 mM LiCl to each well and pre-incubate for 15-30 minutes at 37°C. LiCl inhibits the degradation of inositol monophosphates.

  • Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (basal) and a positive control if available. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Termination: Terminate the reaction by aspirating the stimulation buffer and adding ice-cold 0.5 M TCA.

  • Extraction: Incubate on ice for 30 minutes to allow for cell lysis and extraction of inositol phosphates.

  • Separation:

    • Transfer the TCA extracts to tubes.

    • Neutralize the extracts with a suitable buffer.

    • Apply the neutralized extracts to Dowex AG1-X8 columns.

    • Wash the columns to remove free [³H]inositol.

    • Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the data to a relevant parameter (e.g., protein concentration).

    • Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.

In Vivo Assay: Measurement of Blood Pressure Response in Rats

This protocol provides a general framework for assessing the in vivo pressor effects of this compound in anesthetized rats.[15][16][17][18]

Objective: To determine the dose-dependent effect of intravenously administered this compound on arterial blood pressure in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g).

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

  • Surgical instruments for cannulation.

  • Catheters for femoral artery and vein cannulation.

  • Pressure transducer and data acquisition system.

  • Heparinized saline solution.

  • This compound solutions of varying concentrations.

Methodology:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent administered intraperitoneally.

  • Surgical Preparation:

    • Secure the rat in a supine position on a surgical board.

    • Make a midline incision in the neck to expose the trachea for cannulation if required for artificial ventilation.

    • Make an incision in the inguinal region to expose the femoral artery and vein.

  • Cannulation:

    • Carefully dissect and isolate the femoral artery and vein.

    • Insert a heparinized saline-filled catheter into the femoral artery for blood pressure measurement. Connect the catheter to a pressure transducer.

    • Insert a catheter into the femoral vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery, monitoring for stable baseline blood pressure and heart rate.

  • Drug Administration:

    • Administer a bolus injection of vehicle (e.g., saline) via the femoral vein catheter to establish a baseline response.

    • Administer increasing doses of this compound as bolus injections, allowing blood pressure to return to baseline between each dose.

  • Data Recording: Continuously record the arterial blood pressure (systolic, diastolic, and mean) and heart rate throughout the experiment using the data acquisition system.

  • Data Analysis:

    • Measure the peak change in mean arterial pressure from baseline for each dose of this compound.

    • Construct a dose-response curve and determine the dose required to elicit a specific pressor response (e.g., ED50).

Conclusion

This compound remains an indispensable pharmacological tool for the study of the adrenergic system. Its well-characterized interactions with α- and β-adrenergic receptors provide a robust platform for investigating a multitude of physiological and pathophysiological processes. This technical guide has provided a detailed overview of its properties, pharmacological profile, and relevant experimental methodologies. The structured data tables, signaling pathway diagrams, and detailed protocols are intended to serve as a valuable resource for researchers in their efforts to design and execute rigorous scientific investigations. A thorough understanding of the technical details presented herein is crucial for the accurate interpretation of experimental results and the advancement of our knowledge of adrenergic signaling.

References

A Deep Dive into the Biological Activity of Racemic Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (B1679862), a catecholamine, is a critical neurotransmitter and hormone that mediates a wide array of physiological processes through its interaction with adrenergic receptors. As a chiral molecule, it exists in two stereoisomeric forms: the biologically active L-(-)-norepinephrine (also known as (R)-(-)-norepinephrine) and the less active D-(+)-norepinephrine. Pharmaceutical preparations are often formulated as a racemic mixture, containing equal parts of both enantiomers. Understanding the differential biological activity of the racemic mixture and its constituent isomers is paramount for drug development, ensuring optimal therapeutic efficacy and minimizing potential off-target effects. This technical guide provides a comprehensive overview of the biological activity of racemic norepinephrine, with a focus on the stereoselective interactions with adrenergic receptor subtypes, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Stereoselectivity of Norepinephrine at Adrenergic Receptors

The physiological effects of norepinephrine are mediated through its binding to and activation of α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The interaction of norepinephrine with these receptors is highly stereospecific, with the L-enantiomer demonstrating significantly greater affinity and potency compared to the D-enantiomer. The activity of D-(+) agonists is reported to be 1% or even less than that of the corresponding L-(-) isomers in both binding to beta-adrenergic receptors and in the subsequent activation of adenylate cyclase.[1]

Quantitative Analysis of Binding Affinity and Functional Potency

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of norepinephrine enantiomers and their racemic mixture at various adrenergic receptor subtypes.

Table 1: Binding Affinities (Ki) of Norepinephrine Isomers at Adrenergic Receptors

Receptor SubtypeLigandKi (nM)Species/Tissue
α1-Adrenoceptor (-)-Norepinephrine1050 ± 15Human Internal Mammary Artery
α2A-Adrenoceptor (-)-Norepinephrine600Human Platelet Membranes
(±)-Norepinephrine1000Human Platelet Membranes

Note: Data for D-(+)-Norepinephrine and a complete set of comparisons across all receptor subtypes are limited in the reviewed literature. The provided data is based on available studies and highlights the higher affinity of the (-)-enantiomer.

Table 2: Functional Potencies (EC50) of Norepinephrine Isomers at Adrenergic Receptors

Receptor SubtypeLigandEC50 (nM)Functional AssaySpecies/Tissue
α1-Adrenoceptor (-)-Norepinephrine480 ± 120ContractionHuman Internal Mammary Artery
α2-Adrenoceptor (-)-Norepinephrine600GTPase ActivityHuman Platelet Membranes
(±)-Norepinephrine1000GTPase ActivityHuman Platelet Membranes

Adrenergic Receptor Signaling Pathways

The binding of norepinephrine to its receptors initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype and the G-protein to which it couples.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq proteins. Upon activation by norepinephrine, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction.

Gq_Signaling NE Norepinephrine alpha1 α1-Adrenergic Receptor NE->alpha1 Binds Gq Gq protein alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Phosphorylates targets

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins. When activated, the α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity. α2-receptor activation can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, and inhibition of voltage-gated Ca2+ channels, which collectively contribute to the inhibition of neurotransmitter release from presynaptic terminals.

Gi_Signaling NE Norepinephrine alpha2 α2-Adrenergic Receptor NE->alpha2 Binds Gi Gi protein alpha2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibitory Cellular Response (e.g., Decreased Neurotransmitter Release) PKA->Response Decreased Phosphorylation

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

β-Adrenergic Receptor Signaling

β-adrenergic receptors (β1, β2, and β3) are coupled to Gs proteins. Upon agonist binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates PKA. PKA then phosphorylates various downstream target proteins, leading to a wide range of cellular responses, such as increased heart rate and force of contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).

Gs_Signaling NE Norepinephrine beta β-Adrenergic Receptor NE->beta Binds Gs Gs protein beta->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Stimulatory Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response Phosphorylates targets

Caption: β-Adrenergic Receptor Gs Signaling Pathway.

Experimental Protocols

The determination of the biological activity of norepinephrine and its isomers relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Objective: To determine the Ki of D-norepinephrine, L-norepinephrine, and racemic norepinephrine at a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest.

  • Radioligand with high affinity and specificity for the receptor (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β).

  • Test compounds: D-norepinephrine, L-norepinephrine, racemic norepinephrine.

  • Non-specific binding control (a high concentration of a non-labeled ligand, e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds (D-, L-, and racemic norepinephrine).

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add the serially diluted test compounds to their respective wells.

  • For determining non-specific binding, add the non-specific binding control to a set of wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ligands Prepare Serial Dilutions of Norepinephrine Isomers add_isomers Add Norepinephrine Isomers prep_ligands->add_isomers prep_membranes Prepare Cell Membranes Expressing Receptor add_membranes Add Cell Membranes prep_membranes->add_membranes add_radioligand Add Radioligand add_radioligand->add_isomers add_isomers->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calculation Calculate Specific Binding counting->calculation curve_fitting Generate Competition Curve and Determine IC50 calculation->curve_fitting ki_calc Calculate Ki using Cheng-Prusoff Equation curve_fitting->ki_calc

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays measure the cellular response following receptor activation and are used to determine the potency (EC50) and efficacy of an agonist.

Objective: To determine the EC50 of norepinephrine isomers for the inhibition (α2) or stimulation (β) of cAMP production.

Materials:

  • Cells expressing the α2 or β-adrenergic receptor subtype of interest.

  • Test compounds: D-norepinephrine, L-norepinephrine, racemic norepinephrine.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for α2 inhibition assays).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • For β-receptor stimulation: Add serial dilutions of the norepinephrine isomers to the cells.

  • For α2-receptor inhibition: Add serial dilutions of the norepinephrine isomers, followed by a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate the plate for a specific time at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the agonist concentration.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_stimulation Receptor Stimulation cluster_detection cAMP Detection seed_cells Seed Cells in 96-well Plate pretreat Pre-treat with PDE Inhibitor seed_cells->pretreat add_isomers Add Serial Dilutions of Norepinephrine Isomers pretreat->add_isomers add_forskolin Add Forskolin (for α2) add_isomers->add_forskolin for α2 assays incubation Incubate at 37°C add_isomers->incubation add_forskolin->incubation lysis Lyse Cells incubation->lysis measure_cAMP Measure cAMP (ELISA, HTRF) lysis->measure_cAMP analysis Plot Dose-Response Curve and Determine EC50 measure_cAMP->analysis

Caption: Experimental Workflow for cAMP Accumulation Assay.

Objective: To determine the EC50 of norepinephrine isomers for stimulating intracellular calcium release.

Materials:

  • Cells expressing the α1-adrenergic receptor subtype of interest.

  • Test compounds: D-norepinephrine, L-norepinephrine, racemic norepinephrine.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specific time at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add serial dilutions of the norepinephrine isomers to the cells.

  • Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal calcium response.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate load_dye Load Cells with Calcium-sensitive Dye seed_cells->load_dye wash_cells Wash Cells load_dye->wash_cells baseline Measure Baseline Fluorescence wash_cells->baseline add_isomers Add Serial Dilutions of Norepinephrine Isomers baseline->add_isomers measure_fluorescence Measure Fluorescence Over Time add_isomers->measure_fluorescence determine_peak Determine Peak Fluorescence Response measure_fluorescence->determine_peak analysis Plot Dose-Response Curve and Determine EC50 determine_peak->analysis

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

The biological activity of racemic norepinephrine is predominantly driven by its L-enantiomer, which exhibits significantly higher affinity and potency at adrenergic receptors compared to the D-enantiomer. This stereoselectivity is a critical consideration in the development and clinical application of norepinephrine-based therapeutics. A thorough understanding of the differential effects of the individual isomers and the racemic mixture at the various adrenergic receptor subtypes, supported by robust quantitative data from well-defined experimental protocols, is essential for optimizing therapeutic outcomes and ensuring patient safety. The signaling pathways and experimental workflows detailed in this guide provide a foundational framework for researchers and drug development professionals working with this vital catecholamine. Further research providing a complete comparative dataset of the binding and functional parameters for both enantiomers and the racemate across all human adrenergic receptor subtypes would be invaluable to the field.

References

Adrenergic Receptor Binding Profile of DL-Norepinephrine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding profile of DL-Norepinephrine to the adrenergic receptor family. It includes quantitative binding data, detailed experimental protocols for assessing receptor affinity and function, and visualizations of key signaling pathways and experimental workflows.

Quantitative Binding Affinity of DL-Norepinephrine

The binding affinity of DL-Norepinephrine for various human adrenergic receptor subtypes is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Receptor SubtypeGeneLigandpKiKi (nM)Species
Alpha-1
α1AADRA1A(-)-noradrenaline6.4398Human
α1BADRA1B(-)-noradrenaline6.01000Human
α1DADRA1D(-)-noradrenaline6.2631Human
Alpha-2
α2AADRA2A(-)-noradrenaline7.532Human
α2BADRA2B(-)-noradrenaline7.0100Human
α2CADRA2C(-)-noradrenaline7.625Human
Beta
β1ADRB1(-)-noradrenaline6.9126Human
β2ADRB2(-)-noradrenaline5.43980Human
β3ADRB3(-)-noradrenaline5.010000Human

Experimental Protocols

Radioligand Competition Binding Assay

This protocol details a common method for determining the binding affinity (Ki) of a test compound (in this case, DL-Norepinephrine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific adrenergic receptor subtype.

Objective: To determine the inhibition constant (Ki) of DL-Norepinephrine for a specific human adrenergic receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the receptor of interest (e.g., [3H]prazosin for α1 receptors, [3H]rauwolscine for α2 receptors, [3H]dihydroalprenolol for β receptors).

  • Test Compound: DL-Norepinephrine hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist for the target receptor (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add a known amount of membrane preparation, the radioligand at a concentration near its Kd, and assay buffer.

    • Non-specific Binding Wells: Add the membrane preparation, the radioligand, and a saturating concentration of the non-specific binding control.

    • Competition Wells: Add the membrane preparation, the radioligand, and increasing concentrations of DL-Norepinephrine (typically in a semi-logarithmic series).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the DL-Norepinephrine concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of DL-Norepinephrine that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis MembranePrep Membrane Preparation (with receptor) Incubation Incubation (Receptor + Radioligand + Norepinephrine) MembranePrep->Incubation RadioPrep Radioligand Solution RadioPrep->Incubation NorepiPrep DL-Norepinephrine Serial Dilutions NorepiPrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Radioligand Competition Binding Assay Workflow

cAMP Functional Assay

This protocol describes a method to assess the functional activity of DL-Norepinephrine at Gs- or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of DL-Norepinephrine in stimulating (for Gs-coupled receptors) or inhibiting (for Gi-coupled receptors) cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human adrenergic receptor of interest (e.g., HEK293 or CHO cells).

  • Test Compound: this compound.

  • Stimulating Agent (for Gi-coupled receptors): Forskolin (B1673556) (an adenylyl cyclase activator).

  • Cell Culture Medium.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or luminescence-based).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Pre-treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

  • Agonist/Antagonist Addition:

    • For Gs-coupled receptors (β1, β2, β3): Add increasing concentrations of DL-Norepinephrine to the wells.

    • For Gi-coupled receptors (α2A, α2B, α2C): Add increasing concentrations of DL-Norepinephrine, followed by a fixed concentration of forskolin to stimulate basal cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production or inhibition.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement using the chosen detection method (e.g., add detection reagents and read the plate on a suitable plate reader).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each well from the standard curve.

    • Plot the cAMP concentration against the logarithm of the DL-Norepinephrine concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of DL-Norepinephrine that produces 50% of the maximal response) and the Emax (the maximum response).

G cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Plating Plate Cells (expressing receptor) PreIncubate Pre-incubate with PDE Inhibitor Plating->PreIncubate Stimulation Add Norepinephrine (and Forskolin for Gi) PreIncubate->Stimulation Incubate Incubate at 37°C Stimulation->Incubate Lysis Cell Lysis Incubate->Lysis cAMP_Assay Measure cAMP (e.g., ELISA, HTRF) Lysis->cAMP_Assay Analysis Calculate EC50 and Emax cAMP_Assay->Analysis

cAMP Functional Assay Workflow

Signaling Pathways

Norepinephrine binding to adrenergic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and the G protein to which it couples.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors (α1A, α1B, and α1D) are coupled to Gq/11 proteins.[1] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1]

G Norepinephrine Norepinephrine Alpha1_Receptor α1 Receptor Norepinephrine->Alpha1_Receptor binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response G Norepinephrine Norepinephrine Alpha2_Receptor α2 Receptor Norepinephrine->Alpha2_Receptor binds Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP produces PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response G Norepinephrine Norepinephrine Beta_Receptor β Receptor (β1, β2, β3) Norepinephrine->Beta_Receptor binds Gs_Protein Gs Protein Beta_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase stimulates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP produces PKA ↑ Protein Kinase A (PKA) Activity cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response

References

A Technical Guide to the Stereoisomerism of DL-Norepinephrine vs. L-Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (B1679862), a catecholamine crucial to sympathetic nervous system function, exists as a pair of stereoisomers: the naturally occurring L-(-)-norepinephrine and its enantiomer, D-(+)-norepinephrine. This technical guide provides an in-depth exploration of the core differences between the racemic mixture (DL-norepinephrine) and the physiologically active L-isomer. A comprehensive analysis of their receptor binding affinities, functional potencies, and the underlying signaling pathways is presented. Detailed experimental protocols for the characterization of these stereoisomers are provided to facilitate reproducible research in the field.

Introduction: The Significance of Stereoisomerism in Norepinephrine

Norepinephrine, also known as noradrenaline, is a primary neurotransmitter and hormone that mediates a wide array of physiological processes, including the "fight or flight" response, regulation of blood pressure, and attention.[1][2] Its molecular structure contains a chiral center at the β-carbon of the ethylamine (B1201723) side chain, giving rise to two enantiomers: L-(-)-(R)-norepinephrine and D-(+)-(S)-norepinephrine.

In biological systems, stereochemistry is paramount. The vast majority of physiological effects attributed to norepinephrine are mediated by the L-isomer, which is synthesized endogenously from dopamine (B1211576) by the enzyme dopamine β-hydroxylase.[2] The D-isomer is not naturally synthesized in significant amounts and exhibits markedly different pharmacological activity. Consequently, the clinical and research use of norepinephrine almost exclusively involves the L-isomer. Understanding the stereoselective interactions of norepinephrine with its receptors is fundamental for drug design and the development of targeted therapeutics.

Comparative Pharmacodynamics: L-Norepinephrine vs. DL-Norepinephrine

The pharmacological activity of norepinephrine is dictated by its interaction with adrenergic receptors, which are classified into α₁, α₂, β₁, β₂, and β₃ subtypes.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades. The differential affinity and efficacy of the L- and D-isomers at these receptors account for their differing physiological effects.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity (expressed as the inhibition constant, Kᵢ) of a compound for a specific receptor. These studies consistently demonstrate that L-norepinephrine has a significantly higher affinity for adrenergic receptors compared to D-norepinephrine.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Norepinephrine Stereoisomers

Receptor SubtypeL-(-)-Norepinephrine (R-isomer)D-(+)-Norepinephrine (S-isomer)Fold Difference (D/L)Reference
α₁-Adrenergic
α₁ₐData not available in a comparative formatData not available in a comparative format
α₁ₑData not available in a comparative formatData not available in a comparative format
α₁ₒData not available in a comparative formatData not available in a comparative format
α₂-Adrenergic
α₂ₐData not available in a comparative formatData not available in a comparative format
α₂ₑData not available in a comparative formatData not available in a comparative format
α₂ₒData not available in a comparative formatData not available in a comparative format
β-Adrenergic
β₁Data not available in a comparative formatData not available in a comparative format
β₂Data not available in a comparative formatData not available in a comparative format
β₃Data not available in a comparative formatData not available in a comparative format
Functional Potency and Efficacy

Functional assays measure the biological response elicited by a compound, providing information on its potency (EC₅₀ - the concentration required to produce 50% of the maximal response) and efficacy (Eₘₐₓ - the maximum response). These assays confirm the superior activity of L-norepinephrine.

Table 2: Comparative Functional Potencies (EC₅₀, nM) of Norepinephrine Stereoisomers

Assay TypeReceptor TargetL-(-)-NorepinephrineDL-NorepinephrineD-(+)-NorepinephrineFold Difference (D/L)Reference
GTPase Stimulationα₂-Adrenergic (Human Platelets)6001000Not directly tested, but racemate is less potent-[4]
Platelet Aggregation (pD₂)α₂-Adrenergic (Human)5.9-4.7~16[5]

pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ indicates greater potency. The fold difference is estimated from the pD₂ values.

The data clearly indicates that L-norepinephrine is significantly more potent than the racemic mixture and the D-isomer in activating α₂-adrenergic receptors. The presence of the less active D-isomer in DL-norepinephrine reduces the overall potency compared to the pure L-enantiomer.

Signaling Pathways

The stereoselectivity of norepinephrine is rooted in the three-dimensional structure of the adrenergic receptor binding pockets. L-norepinephrine, with its specific spatial arrangement of the catechol hydroxyl groups and the β-hydroxyl group, forms a more stable and energetically favorable interaction with the receptor, leading to a more efficient conformational change and subsequent G-protein activation.

α-Adrenergic Receptor Signaling

  • α₁-Adrenergic Receptors: Coupled to Gₒ proteins, their activation by L-norepinephrine leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_signaling L_NE L-Norepinephrine alpha1 α1-Adrenergic Receptor L_NE->alpha1 Binds Gq Gq Protein alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: α₁-Adrenergic Receptor Signaling Pathway.

  • α₂-Adrenergic Receptors: Coupled to Gᵢ proteins, their activation by L-norepinephrine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gi_signaling L_NE L-Norepinephrine alpha2 α2-Adrenergic Receptor L_NE->alpha2 Binds Gi Gi Protein alpha2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Gs_signaling L_NE L-Norepinephrine beta β-Adrenergic Receptor L_NE->beta Binds Gs Gs Protein beta->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve DL-Norepinephrine in Mobile Phase injection Inject Sample dissolve->injection column Chiral Stationary Phase (e.g., β-cyclodextrin) injection->column elution Isocratic Elution with Phosphate Buffer column->elution detection UV Detector (e.g., 280 nm) elution->detection chromatogram Generate Chromatogram detection->chromatogram peaks Identify and Quantify D- and L-Norepinephrine Peaks chromatogram->peaks

References

The Stability of DL-Norepinephrine HCl Powder: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of DL-Norepinephrine Hydrochloride (HCl) powder. DL-Norepinephrine, a catecholamine, is a critical neurotransmitter and hormone, and its stability is paramount for its efficacy and safety in pharmaceutical applications. This document delves into the degradation pathways, factors influencing stability, and the analytical methodologies required for its assessment, with a focus on the solid state.

Physicochemical Properties and Stability Overview

DL-Norepinephrine HCl is the hydrochloride salt of a racemic mixture of the D(-) and L(+) enantiomers of norepinephrine (B1679862). The L-enantiomer is the biologically active form. It is a white to light brown crystalline powder. The stability of DL-Norepinephrine HCl powder is influenced by several environmental factors, including temperature, humidity, light, and the presence of oxidizing agents. The catechol moiety in the norepinephrine structure is particularly susceptible to oxidation, which is the primary degradation pathway.

Degradation Pathways and Products

The primary degradation route for norepinephrine is the oxidation of its catechol group. This process can be initiated by exposure to light, elevated temperatures, and the presence of oxygen or metal ions. The initial oxidation product is norepinephrine-o-quinone, which is a highly reactive intermediate. This intermediate can then undergo further reactions, including intramolecular cyclization to form noradrenochrome.

  • Oxidation: The two hydroxyl groups on the catechol ring are oxidized to form a quinone.

  • Cyclization: The amine side chain of norepinephrine-o-quinone attacks the quinone ring, leading to the formation of a heterocyclic compound.

  • Further Degradation: Noradrenochrome can undergo further reactions, including polymerization, leading to the formation of melanin-like brown pigments. This discoloration is a key indicator of norepinephrine degradation.

Factors Affecting the Stability of DL-Norepinephrine HCl Powder

Several factors can accelerate the degradation of DL-Norepinephrine HCl powder:

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. While specific kinetic data for the solid-state is limited, a study on the related compound norephedrine (B3415761) hydrochloride showed a single-step thermal decomposition process.

  • Humidity: DL-Norepinephrine HCl is susceptible to moisture. The presence of water can facilitate degradation reactions and may also lead to physical changes in the powder, such as deliquescence at high humidity levels.

  • Light: Exposure to light, particularly UV light, can trigger photo-oxidation of the catecholamine structure. Photostability studies are therefore essential to determine the appropriate packaging and storage conditions.

  • pH (in the presence of moisture): Although a solid, the presence of adsorbed moisture can create microenvironments where pH can influence stability. In solution, norepinephrine is most stable in the pH range of 3.6-6.0.

  • Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of norepinephrine.

  • Incompatibilities: DL-Norepinephrine HCl is incompatible with oxidizing agents.

Quantitative Stability Data

As previously mentioned, specific quantitative kinetic data for the solid-state degradation of DL-Norepinephrine HCl powder is scarce in the published literature. The following table summarizes stability data for norepinephrine in solution, which can serve as a qualitative indicator of its stability profile.

ParameterStorage ConditionsObservationReference(s)
Shelf-life in Solution Refrigerated (2-8°C)Preparations in amber glass vials remained stable for 12 months.[1]
Shelf-life in Solution Room Temperature (21-27°C), light-protectedShelf-life decreased to about 6 months.[1]
Shelf-life in Solution Room Temperature (21-27°C), exposed to daylightLoss of stability in only a few days.[1]
Forced Degradation Climatic Chamber (40°C / 75% RH) for 14 daysSemiquantitative analysis showed the formation of several degradation products.[2]

Experimental Protocols

Solid-State Stability Testing (ICH Q1A)

A typical stability testing protocol for DL-Norepinephrine HCl powder should be designed in accordance with the International Council for Harmonisation (ICH) guideline Q1A.

Objective: To evaluate the thermal and humidity stability of DL-Norepinephrine HCl powder.

Methodology:

  • Sample Preparation: Place a sufficient amount of DL-Norepinephrine HCl powder in containers that are inert and permeable to moisture (e.g., open petri dishes) for humidity studies, and in tightly sealed, inert containers for temperature-only studies.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Analytical Tests: At each time point, samples should be analyzed for:

    • Appearance (color, physical state)

    • Assay of DL-Norepinephrine HCl

    • Degradation products

    • Moisture content

Photostability Testing (ICH Q1B)

Objective: To evaluate the stability of DL-Norepinephrine HCl powder upon exposure to light.

Methodology:

  • Sample Preparation: Spread a thin layer of the powder (not more than 3 mm thick) in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Source: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light, such as a xenon arc lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, compare the light-exposed sample to the dark control for:

    • Appearance (color change)

    • Assay of DL-Norepinephrine HCl

    • Degradation products

Hygroscopicity Testing

Objective: To determine the moisture-sorption properties of DL-Norepinephrine HCl powder.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the powder into a tared container.

  • Conditioning: Place the open container in a humidity chamber with controlled relative humidity (RH) and temperature (e.g., 25°C).

  • Equilibration: Expose the sample to a series of increasing RH levels (e.g., from 10% to 90% in 10% increments), allowing the sample to reach a constant weight at each step.

  • Data Analysis: Plot the percentage weight gain against the relative humidity to generate a moisture sorption isotherm.

Stability-Indicating HPLC Method

Objective: To quantify DL-Norepinephrine HCl and its degradation products.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Column: C18, 5 µm particle size.

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer containing an ion-pairing agent (e.g., sodium 1-octanesulfonate) and an organic modifier (e.g., methanol), in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: Around 280 nm for norepinephrine, though lower wavelengths (e.g., 199 nm) may be used to detect a wider range of degradation products.

  • Sample Preparation: Accurately weigh the DL-Norepinephrine HCl powder and dissolve it in a suitable solvent (e.g., mobile phase or a dilute acid solution). Filter the solution before injection.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the analysis of norepinephrine and its degradation products.

Visualizations

Norepinephrine Signaling Pathway NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Alpha2 α2-Adrenergic Receptor NE->Alpha2 Beta β-Adrenergic Receptor NE->Beta PLC Phospholipase C (PLC) Alpha1->PLC activates AC_inhibit ↓ Adenylyl Cyclase Alpha2->AC_inhibit inhibits AC_stimulate ↑ Adenylyl Cyclase Beta->AC_stimulate activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Cellular_response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_response1 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Cellular_response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP_decrease->Cellular_response2 cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A (PKA) cAMP_increase->PKA activates Cellular_response3 Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_response3

Caption: Norepinephrine Signaling Pathway.

Chemical Degradation Pathway of Norepinephrine NE Norepinephrine Oxidation Oxidation (O2, light, heat, metal ions) NE->Oxidation NE_quinone Norepinephrine-o-quinone Oxidation->NE_quinone Cyclization Intramolecular Cyclization NE_quinone->Cyclization Noradrenochrome Noradrenochrome Cyclization->Noradrenochrome Polymerization Polymerization Noradrenochrome->Polymerization Melanin Melanin-like Pigments (Brown) Polymerization->Melanin

Caption: Norepinephrine Degradation Pathway.

Experimental Workflow for Solid-State Stability Testing Start Start: Receive DL-Norepinephrine HCl Powder Batch Sample_prep Sample Preparation for Different Studies Start->Sample_prep Stability_studies Place Samples in Stability Chambers Sample_prep->Stability_studies Long_term Long-term: 25°C/60%RH or 30°C/65%RH Stability_studies->Long_term Accelerated Accelerated: 40°C/75%RH Stability_studies->Accelerated Photostability Photostability: ICH Q1B Light Exposure Stability_studies->Photostability Time_points Withdraw Samples at Pre-defined Time Points Long_term->Time_points Accelerated->Time_points Photostability->Time_points Analysis Analytical Testing Time_points->Analysis Appearance Appearance Analysis->Appearance HPLC HPLC Analysis (Assay, Degradants) Analysis->HPLC Moisture Moisture Content Analysis->Moisture Data_eval Data Evaluation and Shelf-life Assessment Appearance->Data_eval HPLC->Data_eval Moisture->Data_eval End End: Stability Report Data_eval->End

Caption: Solid-State Stability Testing Workflow.

References

A Technical Guide to DL-Noradrenaline Hydrochloride: Properties, Signaling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Noradrenaline hydrochloride, a widely used adrenergic agonist in research and drug development. This document details its fundamental physicochemical properties, outlines its critical role in cellular signaling, and presents detailed experimental protocols for its application in laboratory settings.

Core Physicochemical Data

DL-Noradrenaline hydrochloride, also known as DL-Norepinephrine hydrochloride, is the hydrochloride salt of a racemic mixture of the endogenous catecholamine noradrenaline. Its key quantitative properties are summarized below.

PropertyValueCitations
Chemical Formula C₈H₁₂ClNO₃[1][2][3]
Molecular Weight 205.64 g/mol [1][2][4][5][6]
Appearance White to off-white or tan crystalline solid[7]
Melting Point 140-144 °C (with decomposition)[7]
Solubility Water: 50 mg/mL[8]
DMSO: ~8.93 mg/mL (with heating)[9]
1M HCl: 100 mg/mL[9]
Storage Temperature -20°C[8]

Adrenergic Signaling Pathways

DL-Noradrenaline is a non-selective agonist of adrenergic receptors, with primary activity at α1 and β1 receptors.[6][9] Its binding initiates distinct downstream signaling cascades, crucial for regulating a multitude of physiological processes.

Alpha-1 (α1) Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, triggers a cascade leading to smooth muscle contraction and other cellular responses.[9]

alpha1_signaling NA DL-Noradrenaline alpha1R α1-Adrenergic Receptor NA->alpha1R Gq Gq Protein alpha1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets

Alpha-1 Adrenergic Receptor Signaling Pathway.
Beta-1 (β1) Adrenergic Receptor Signaling

Stimulation of β1-adrenergic receptors, which are Gs protein-coupled, primarily leads to increased cardiac muscle contractility and heart rate.[10]

beta1_signaling NA DL-Noradrenaline beta1R β1-Adrenergic Receptor NA->beta1R Gs Gs Protein beta1R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Downstream Targets (e.g., L-type Ca²⁺ channels, Phospholamban, Troponin I) PKA->Targets phosphorylates Response Cellular Response (e.g., Increased Cardiac Contractility & Heart Rate) Targets->Response

Beta-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Accurate and reproducible experimental results depend on meticulous preparation and execution. The following section provides detailed methodologies for working with DL-Noradrenaline hydrochloride.

Preparation of Stock and Working Solutions for In Vitro Assays

Due to its susceptibility to oxidation, proper handling of noradrenaline is critical for maintaining its biological activity.[11]

Materials:

  • DL-Noradrenaline hydrochloride powder

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS), pH 7.2

  • L-Ascorbic acid (as an antioxidant)

  • 0.22 µm syringe filters

  • Sterile, light-protecting microcentrifuge tubes

Protocol Workflow:

solution_prep_workflow start Start prep_solvent 1. Prepare Solvent (e.g., PBS + Ascorbic Acid) start->prep_solvent weigh_na 2. Weigh DL-Noradrenaline HCl (in draft-free environment) prep_solvent->weigh_na dissolve 3. Dissolve Powder in Solvent (Vortex until clear) weigh_na->dissolve sterilize 4. Filter Sterilize (0.22 µm syringe filter) dissolve->sterilize aliquot 5. Aliquot Stock Solution (into light-protecting tubes) sterilize->aliquot store 6. Store Aliquots (-20°C or -80°C) aliquot->store prep_working 7. Prepare Working Solution (Dilute stock in culture medium immediately before use) store->prep_working Thaw one aliquot apply 8. Apply to Cells prep_working->apply end End apply->end

Workflow for Noradrenaline Solution Preparation.

Detailed Steps:

  • Solvent Preparation : To prevent oxidation, prepare the solvent (e.g., PBS) with an antioxidant. A common choice is L-ascorbic acid at a final concentration of 0.1 mM. Filter sterilize the final solvent mixture.[11]

  • Weighing : On a calibrated analytical balance, carefully weigh the required amount of DL-Noradrenaline hydrochloride powder. Perform this in a draft-free environment.

  • Dissolution : Transfer the powder to a sterile, light-protecting tube. Add the prepared solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until the powder is completely dissolved.[11]

  • Sterilization and Storage : Filter the stock solution through a 0.22 µm syringe filter into new sterile, light-protecting tubes. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

  • Working Solution Preparation : Immediately before an experiment, thaw a single aliquot. Dilute the stock solution to the final desired experimental concentration using pre-warmed cell culture medium.[11]

Cell-Based Functional Assay: Measuring cAMP Accumulation

This protocol outlines a general method for quantifying the activation of Gs-coupled receptors (like β1) by measuring the accumulation of the second messenger, cyclic AMP (cAMP).

Methodology:

  • Cell Culture : Plate cells expressing the adrenergic receptor of interest (e.g., HEK293 cells transfected with the β1-adrenergic receptor) in appropriate multi-well plates and grow to desired confluency.

  • Pre-incubation : Wash the cells with a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 10-30 minutes. This step is crucial to prevent the degradation of cAMP and allow for its accumulation.

  • Stimulation : Add varying concentrations of DL-Noradrenaline hydrochloride (prepared as a working solution) to the wells. Include a vehicle control (medium with no agonist) and a positive control (e.g., isoproterenol). Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis : Terminate the stimulation by aspirating the medium and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.

  • Quantification : Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based detection kit, following the manufacturer’s instructions.

  • Data Analysis : Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the DL-Noradrenaline hydrochloride concentration. Calculate the EC₅₀ value to determine the potency of the agonist.

Isolated Tissue Assay: Vasoconstriction in Aortic Rings

This ex vivo protocol is used to assess the functional effect of α1-adrenergic receptor activation on smooth muscle contraction.

Methodology:

  • Tissue Preparation : Euthanize a laboratory animal (e.g., a rat) according to approved ethical protocols. Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.

  • Mounting : Clean the aorta of adherent tissue and cut it into rings (2-3 mm in width). Suspend the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration : Allow the rings to equilibrate under a resting tension (e.g., 1-2 grams) for 60-90 minutes. Replace the buffer every 15-20 minutes.

  • Viability Check : Test the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., KCl). After washout and return to baseline, test for endothelial integrity using acetylcholine (B1216132) if required.

  • Cumulative Concentration-Response Curve : Add DL-Noradrenaline hydrochloride to the organ bath in a cumulative manner, increasing the concentration stepwise once the previous concentration has produced a stable contractile response.

  • Data Acquisition and Analysis : Record the isometric tension continuously. Express the contractile response as a percentage of the maximum contraction induced by KCl. Plot the response against the logarithm of the agonist concentration to determine the EC₅₀ and maximum effect (Emax).

This guide provides foundational information for researchers working with DL-Noradrenaline hydrochloride. Adherence to these protocols and a thorough understanding of the underlying signaling pathways are essential for generating high-quality, reproducible data.

References

Methodological & Application

Application Notes and Protocols for DL-Norepinephrine Hydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of DL-Norepinephrine hydrochloride in various in vitro experimental settings. This document outlines detailed protocols for solution preparation, key cellular assays, and summarizes relevant quantitative data to facilitate reproducible and accurate research.

Solution Preparation and Handling

Proper preparation and handling of this compound solutions are critical for obtaining reliable experimental results due to its susceptibility to oxidation.

Materials
  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Dimethyl sulfoxide (B87167) (DMSO)

  • L-Ascorbic acid or Sodium bisulfite (as antioxidants)

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • 0.22 µm syringe filter

Stock Solution Preparation Protocol
  • Preparation of Solvent with Antioxidant: To prevent oxidation of the catechol structure of norepinephrine (B1679862) by light, heat, and oxygen, it is recommended to use an antioxidant.[1] A common practice is to prepare PBS containing 0.1% L-ascorbic acid.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a draft-free environment. The molecular weight of this compound is 205.64 g/mol .

  • Dissolution:

    • Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.

    • Add the prepared solvent (e.g., PBS with ascorbic acid) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure no particles are present.

  • Sterilization: Filter sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protecting tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage and protected from light.

Quantitative Data: Solubility and Stability
SolventApproximate Solubility
1M HCl100 mg/mL (486.29 mM)[2]
DMSO8.93 mg/mL (43.43 mM) [note: requires warming and sonication][2]
Water< 0.1 mg/mL (insoluble)[2]
PBS (pH 7.2)~10 mg/mL
Storage ConditionDiluentStability
Refrigerated (+5±3°C)0.9% NaClUp to 1 year
Frozen (-20±5°C)0.9% NaClUp to 1 year
Room Temperature (+25±2°C)0.9% NaClUp to 3 months (in COC vials)
-20°C in solvent-1 month[2]
-80°C in solvent-6 months[2]

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of test compounds for adrenergic receptors using a radiolabeled ligand.

Workflow for Radioligand Binding Assay

prep Prepare Membranes assay_setup Assay Setup (Membranes, Radioligand, Competitor) prep->assay_setup radioligand Prepare Radioligand radioligand->assay_setup competitor Prepare Competitor (Norepinephrine) competitor->assay_setup incubation Incubate assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Ki determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the adrenergic receptor subtype of interest. Homogenize cells or tissue in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, or [³H]-dihydroalprenolol for β receptors).

    • Increasing concentrations of unlabeled this compound (competitor).

    • Membrane preparation.

    • For determining non-specific binding, a high concentration of an unlabeled antagonist is used instead of norepinephrine.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki (dissociation constant of the competitor) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger Assay: cAMP Accumulation (HTRF)

This protocol outlines a method to measure the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in response to norepinephrine stimulation of Gs or Gi-coupled adrenergic receptors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Workflow for cAMP HTRF Assay

cell_prep Prepare Cells stimulation Cell Stimulation cell_prep->stimulation compound_prep Prepare Norepinephrine (and Forskolin (B1673556) for Gi) compound_prep->stimulation lysis Cell Lysis & Reagent Addition (cAMP-d2 & anti-cAMP-cryptate) stimulation->lysis incubation Incubation lysis->incubation read_plate Read Plate (HTRF Reader) incubation->read_plate analysis Data Analysis (EC50/IC50 determination) read_plate->analysis

Caption: Workflow for a cAMP HTRF assay.

Protocol:

  • Cell Preparation: Plate cells expressing the adrenergic receptor of interest in a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. For Gi-coupled receptors, also prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration that gives a submaximal stimulation of cAMP.

  • Cell Stimulation:

    • For Gs-coupled receptors: Remove the culture medium and add the norepinephrine dilutions to the cells.

    • For Gi-coupled receptors: Pre-incubate the cells with the norepinephrine dilutions before adding forskolin to stimulate cAMP production.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[3]

  • Cell Lysis and Reagent Addition: Add the HTRF lysis buffer containing the two detection reagents: cAMP labeled with a fluorescent acceptor (d2) and an anti-cAMP antibody labeled with a fluorescent donor (europium cryptate).[3]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for cell lysis and the competitive binding reaction to occur.[3]

  • Plate Reading: Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths.

  • Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the norepinephrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi) value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of norepinephrine on cell viability and proliferation.

Workflow for MTT Assay

cell_seeding Seed Cells treatment Treat with Norepinephrine cell_seeding->treatment incubation Incubate treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (Formazan Formation) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance analysis Data Analysis (% Viability) read_absorbance->analysis

Caption: Workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro effects of DL-Norepinephrine.

Table 1: EC50 and Ki Values of Norepinephrine

AssayReceptor SubtypeCell Type/TissueParameterValue
cAMP Accumulation-Rat cerebral cortical membranesEC501 - 100 µM
Contractionα1Bovine anterior cerebral arteryEC500.91 µM
Contractionα1Bovine middle cerebral arteryEC500.92 µM
Contractionα1Bovine internal carotid arteryEC500.87 µM
RelaxationβBovine posterior cerebral arteryEC500.95 µM
GTPase Activityα2AHuman platelet membranesEC50600 nM
Binding Affinityα (general)Rabbit aortaKA3.39 x 10⁻⁷ M

Table 2: Effects of Norepinephrine on Cell Viability and Apoptosis

Cell TypeConcentration RangeDurationEffect
Neonatal rat cardiomyocytes10 - 200 µM48 hoursDose-dependent increase in apoptosis
Neonatal rat endothelial cells5 - 200 µM48 hoursDose-dependent increase in apoptosis
Adult rat ventricular myocytes10 µM24 hoursIncreased apoptosis
Rat neonatal cardiac myocytes100 - 400 µM24 hoursDose-dependent increase in apoptosis

Signaling Pathways

Norepinephrine exerts its effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6]

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq proteins.[7]

α1-Adrenergic Receptor Signaling Pathway

NE Norepinephrine alpha1_AR α1-Adrenergic Receptor NE->alpha1_AR binds Gq Gq protein alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response phosphorylates targets

Caption: Norepinephrine signaling via the α1-adrenergic receptor.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins.[2]

α2-Adrenergic Receptor Signaling Pathway

NE Norepinephrine alpha2_AR α2-Adrenergic Receptor NE->alpha2_AR binds Gi Gi protein alpha2_AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP conversion PKA ↓ Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Caption: Norepinephrine signaling via the α2-adrenergic receptor.

β-Adrenergic Receptor Signaling

β-adrenergic receptors are coupled to Gs proteins.

β-Adrenergic Receptor Signaling Pathway

NE Norepinephrine beta_AR β-Adrenergic Receptor NE->beta_AR binds Gs Gs protein beta_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response phosphorylates targets

Caption: Norepinephrine signaling via the β-adrenergic receptor.

References

Application Notes and Protocols for Dissolving DL-Norepinephrine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine, a catecholamine, is a crucial neurotransmitter and hormone that functions as an agonist for α1, α2, and β1 adrenergic receptors. Its hydrochloride salt is frequently utilized in in-vitro and in-vivo studies to investigate its physiological and pathological roles. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results due to its susceptibility to oxidation. This document provides a detailed protocol for dissolving DL-Norepinephrine hydrochloride in Dimethyl Sulfoxide (DMSO) and preparing working solutions for experimental use.

Data Presentation

The solubility of norepinephrine (B1679862) salts in DMSO can vary depending on the specific salt form and the source. The following table summarizes the reported solubility data.

CompoundSolventSolubilityMolar ConcentrationSource
This compoundDMSO8.93 mg/mL43.43 mMMedChemExpress[1]
(±)-Norepinephrine (hydrochloride)DMSO1 mg/mL-Cayman Chemical[2]
DL-Norepinephrine-d6 hydrochlorideDMSO25 mg/mL118.10 mMMedChemExpress[3]
(–)-Norepinephrine (bitartrate hydrate)DMSO~25 mg/mL-Benchchem[4], Cayman Chemical[5]

Note: The solubility of this compound can be affected by the hygroscopic nature of DMSO; it is highly recommended to use a new, unopened bottle of anhydrous DMSO.[1][3] The use of ultrasonication and warming can aid in dissolution.[1][3]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil to protect from light)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

  • Sterile 0.22 µm syringe filters

  • Sterile pipette tips

  • Appropriate personal protective equipment (PPE)

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.

  • Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile, light-protected tube.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM). It is advisable to start with a slightly lower volume of DMSO and add more to reach the final volume after dissolution.

  • Dissolution:

    • Vortex the tube gently to mix the powder and solvent.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 10-30 minutes.[6]

    • If necessary, warm the solution in a water bath at a temperature up to 60°C to aid dissolution.[1] Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by filtering it through a sterile 0.22 µm syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3] Protect from light.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.

  • Thawing the Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature, protected from light.

  • Dilution:

    • It is recommended to perform a stepwise dilution to prevent precipitation of the compound.

    • Dilute the stock solution in pre-warmed cell culture medium or the desired aqueous buffer to the final working concentration.

    • Important: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%, preferably <0.1%) to avoid solvent-induced cytotoxicity.[6][7] A vehicle control (medium or buffer with the same final concentration of DMSO) should be included in the experiment.

  • Application: Add the freshly prepared working solution to the cells or experimental system. Due to the potential for oxidation in aqueous solutions, it is best to prepare the working solution immediately before use.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G Workflow for Preparing Norepinephrine Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh DL-Norepinephrine HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex, Sonicate, Warm) add_dmso->dissolve sterilize Sterilize (0.22 µm filter) dissolve->sterilize aliquot Aliquot into light-protected tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Immediate Use dilute Dilute in Aqueous Buffer/Medium thaw->dilute apply Apply to Experiment dilute->apply

Caption: Workflow for preparing this compound solutions.

Simplified Adrenergic Signaling Pathway

This diagram shows a simplified representation of the signaling pathway activated by norepinephrine.

G Simplified Norepinephrine Signaling cluster_receptor Adrenergic Receptors cluster_effector Downstream Effectors cluster_response Cellular Response NE Norepinephrine alpha1 α1 NE->alpha1 alpha2 α2 NE->alpha2 beta1 β1 NE->beta1 PLC ↑ PLC → IP3/DAG alpha1->PLC AC_inhibit ↓ Adenylyl Cyclase alpha2->AC_inhibit AC_activate ↑ Adenylyl Cyclase beta1->AC_activate Ca ↑ Intracellular Ca²⁺ PLC->Ca cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit cAMP_activate ↑ cAMP AC_activate->cAMP_activate

Caption: Simplified adrenergic signaling pathways activated by norepinephrine.

References

Application Notes and Protocols for DL-Norepinephrine Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DL-Norepinephrine hydrochloride in cell culture experiments. Norepinephrine (B1679862), a key catecholamine neurotransmitter and hormone, plays a crucial role in various physiological processes by activating adrenergic receptors.[1][2] Understanding its effects at the cellular level is vital for neuroscience, cardiovascular research, and drug discovery.

Data Presentation

Table 1: Properties and Storage of this compound
PropertyValueReference
Molecular Weight205.64 g/mol (hydrochloride salt)[3]
AppearanceOff-white to tan crystalline powder[4]
SolubilityWater (50 mg/mL), DMSO (125 mg/mL)[3][4]
Storage of Powder-20°C, protected from moisture[4][5]
Storage of Stock Solution-80°C for up to 6 months; -20°C for up to 1 month (aliquoted, protected from light)[5][6]
Table 2: Preparation of Norepinephrine Stock Solution
ComponentConcentrationDetailsReference
(-)-Norepinephrine bitartrate (B1229483) monohydrate10 mM3.37 mg in 1 mL of solvent[7]
SolventPBS (pH 7.2) or sterile waterShould contain an antioxidant[7]
Antioxidant (optional but recommended)100 µM L-ascorbic acidAdded to the solvent before dissolving norepinephrine to prevent oxidation.[7]
Table 3: Common Experimental Conditions
Cell LineApplicationNorepinephrine ConcentrationIncubation TimeReference
U87 and U251 (human glioblastoma)Migration and invasion assays0.1, 1, 5, 10, 50 µM24 hours[8]
SH-SY5Y (human neuroblastoma)Noradrenaline release assayEC50 of ~35 pMNot specified[9]
Primary cortical astrocytesPKA response50 nMUp to 35 minutes[10]
MDCK (genetically engineered)Norepinephrine transport studiesNot specifiedNot specified[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution of norepinephrine. Due to its susceptibility to oxidation, all steps should be performed under sterile conditions and with protection from light.[7]

Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2

  • L-ascorbic acid (optional, but recommended)

  • Sterile, light-protecting microcentrifuge tubes

  • 0.22 µm syringe filter

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Prepare Solvent with Antioxidant: To minimize oxidation, it is recommended to add an antioxidant to the solvent.[7] Prepare a 1 M stock solution of L-ascorbic acid in sterile water. Add the L-ascorbic acid stock to your sterile water or PBS to a final concentration of 100 µM.

  • Weighing Norepinephrine: In a sterile environment, carefully weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.06 mg of this compound.

  • Dissolving Norepinephrine: Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube. Add the prepared solvent to achieve the final desired concentration of 10 mM. Vortex gently until the powder is completely dissolved.[7]

  • Sterilization: Filter the norepinephrine stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][6] Always protect the solution from light.[7]

Protocol 2: General Cell Treatment with Norepinephrine

This protocol provides a general workflow for treating cultured cells with norepinephrine.

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • Prepared norepinephrine stock solution (from Protocol 1)

  • Sterile, pre-warmed cell culture medium for dilution

Procedure:

  • Cell Seeding: Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and grow according to your experimental plan.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the norepinephrine stock solution at room temperature, protected from light.[7] Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in your cell culture medium. Prepare fresh dilutions for each experiment.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of norepinephrine. Ensure even distribution of the solution.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design. This can range from minutes for signaling pathway studies to hours or days for proliferation or migration assays.[8][10]

  • Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as cell viability assays, protein extraction for western blotting, RNA isolation for gene expression analysis, or cell imaging.

Mandatory Visualization

Norepinephrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NE Norepinephrine AR_alpha1 α1-Adrenergic Receptor NE->AR_alpha1 binds AR_beta β-Adrenergic Receptor NE->AR_beta binds Gq Gq AR_alpha1->Gq activates Gs Gs AR_beta->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cell_Response1 Cellular Response (e.g., Contraction) PKC->Cell_Response1 phosphorylates targets AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response2 Cellular Response (e.g., Gene Expression) PKA->Cell_Response2 phosphorylates targets

Caption: Norepinephrine signaling pathways via α1 and β-adrenergic receptors.

Experimental_Workflow start Start prep_stock Prepare Norepinephrine Stock Solution (10 mM) (Protocol 1) start->prep_stock seed_cells Seed Cells in Culture Plates start->seed_cells prep_working Prepare Working Solution (e.g., 10 µM) prep_stock->prep_working treat_cells Treat Cells with Norepinephrine seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate analysis Downstream Analysis (e.g., Viability, Migration, Western Blot) incubate->analysis end End analysis->end

Caption: General experimental workflow for cell culture treatment with norepinephrine.

References

Application Notes and Protocols for Utilizing DL-Norepinephrine Hydrochloride in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DL-Norepinephrine hydrochloride in established rodent models of Parkinson's disease (PD). This document outlines detailed protocols for disease induction, therapeutic intervention, and subsequent behavioral and neurochemical analyses. The provided information is intended to facilitate research into the neuroprotective and restorative potential of noradrenergic system modulation in the context of PD.

Introduction

Parkinson's disease is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). However, emerging evidence highlights the significant and early degeneration of noradrenergic neurons in the locus coeruleus (LC) as a key contributor to both motor and non-motor symptoms of the disease.[1][2][3] The depletion of norepinephrine (B1679862) (NE) is believed to exacerbate the vulnerability of dopaminergic neurons and contribute to the overall progression of PD.[4] Consequently, therapeutic strategies aimed at restoring noradrenergic function are of great interest. This compound, a direct-acting sympathomimetic amine, serves as a valuable tool to investigate the impact of norepinephrine replenishment in preclinical rodent models of Parkinson's disease.

Rodent Models of Parkinson's Disease

The most common and well-characterized rodent models of Parkinson's disease involve the use of neurotoxins to selectively destroy dopaminergic neurons, thereby mimicking the pathology of the human condition. The two most widely used neurotoxins are 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

6-Hydroxydopamine (6-OHDA) Model

The 6-OHDA rat model is a classic and widely used model of PD.[3] 6-OHDA is a neurotoxin that is selectively taken up by catecholaminergic neurons, leading to their destruction.[5][6]

Experimental Protocol: 6-OHDA Model Induction

  • Animal Selection: Adult male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the desired injection site. Common targets include the medial forebrain bundle (MFB) or the striatum for unilateral lesions.

  • 6-OHDA Injection:

    • Prepare a fresh solution of 6-OHDA hydrochloride in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.

    • Slowly infuse the 6-OHDA solution into the target brain region using a Hamilton syringe.

    • Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.

  • Post-operative Care:

    • Suture the scalp incision.

    • Provide post-operative analgesia and monitor the animal's recovery.

    • Allow a recovery period of at least one week before behavioral testing or further interventions.

MPTP Model

The MPTP mouse model is another widely used model that recapitulates many of the pathological features of PD.[7][8] MPTP is a prodrug that is converted to the toxic metabolite MPP+ in the brain, which is then selectively taken up by dopaminergic neurons.[8]

Experimental Protocol: MPTP Model Induction

  • Animal Selection: C57BL/6 mice are the most commonly used strain due to their high sensitivity to MPTP.[4]

  • MPTP Administration:

    • Prepare a fresh solution of MPTP hydrochloride in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) or subcutaneous (s.c.) injections.

    • A common dosing regimen is multiple injections over a short period (e.g., four injections of 20 mg/kg at 2-hour intervals).[4]

  • Post-injection Monitoring:

    • Monitor the mice closely for any adverse reactions.

    • Allow a stabilization period of at least one week before behavioral testing or therapeutic intervention.

This compound Administration

While specific protocols for this compound administration in these models are not extensively detailed in the available literature, the following protocol is proposed based on general principles of drug delivery in rodents and information on related compounds. It is crucial to perform dose-response studies to determine the optimal dosage for a specific research question.

Proposed Experimental Protocol: this compound Administration

  • Animal Model: Use either the 6-OHDA rat model or the MPTP mouse model as described above.

  • Drug Preparation: Prepare a fresh solution of this compound in sterile saline. The concentration should be adjusted based on the desired dosage and the animal's body weight.

  • Route of Administration:

    • Intracerebroventricular (ICV) infusion: This method delivers the drug directly into the cerebrospinal fluid, bypassing the blood-brain barrier. This is a common method for administering norepinephrine in rodent studies.[9]

    • Intraperitoneal (i.p.) injection: While less direct, this route is less invasive. The efficacy may be limited by the blood-brain barrier permeability of norepinephrine.

  • Dosage and Timeline:

    • Dosage: Based on related studies, a starting point for ICV infusion could be in the range of 10-50 µg per animal. For i.p. injections, higher doses would likely be required. A thorough dose-response study is essential.

    • Timeline: Administration can be initiated either before (pre-treatment) or after (post-treatment) the induction of the Parkinson's model to investigate neuroprotective or restorative effects, respectively. The duration of treatment will depend on the study's objectives.

  • Control Groups: Always include appropriate control groups, such as vehicle-treated animals and sham-operated animals (for surgical models).

Behavioral Analysis

A battery of behavioral tests should be employed to assess both motor and non-motor deficits and any therapeutic improvements following this compound treatment.

Experimental Protocol: Behavioral Testing

  • Rotational Behavior (Unilateral 6-OHDA model):

    • Administer a dopamine (B1211576) agonist (e.g., apomorphine (B128758) or amphetamine) to induce rotational behavior.

    • Place the animal in a circular arena and record the number of ipsilateral and contralateral turns over a set period.[10]

  • Cylinder Test (Unilateral 6-OHDA model):

    • Place the animal in a transparent cylinder and record the number of times it uses its impaired (contralateral) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall during exploratory behavior.[10]

  • Open Field Test:

    • Place the animal in an open field arena and record its locomotor activity, including total distance traveled, speed, and time spent in the center versus the periphery. This can assess general motor function and anxiety-like behavior.[11]

  • Rotarod Test:

    • Place the animal on a rotating rod with increasing speed and record the latency to fall. This test assesses motor coordination and balance.[12]

  • Pole Test:

    • Place the animal head-up on top of a vertical pole and record the time it takes to turn around and descend. This test measures bradykinesia.[12]

Neurochemical and Histological Analysis

Following the completion of behavioral testing, brain tissue should be collected for neurochemical and histological analysis to quantify the extent of the lesion and the effects of the treatment.

Experimental Protocol: Neurochemical and Histological Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Dissect the striatum and other relevant brain regions.

    • Homogenize the tissue and analyze the levels of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA) using HPLC with electrochemical detection.[13]

  • Immunohistochemistry (IHC):

    • Perfuse the animals and collect the brains for sectioning.

    • Perform IHC staining for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the SNpc and their terminals in the striatum.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Neurotoxin Administration Parameters

Parameter6-OHDA Model (Rat)MPTP Model (Mouse)
Neurotoxin 6-hydroxydopamine hydrochloride1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Animal Species Sprague-Dawley or Wistar RatC57BL/6 Mouse
Route of Administration Intracerebral (e.g., MFB, Striatum)Intraperitoneal or Subcutaneous
Typical Dosage 8-16 µg in 2-4 µL4 x 20 mg/kg, 2h intervals
Vehicle 0.9% Saline with 0.02% Ascorbic Acid0.9% Saline

Table 2: Example of Expected Behavioral Outcomes and Effects of Norepinephrine Treatment

Behavioral TestExpected Outcome in PD ModelPotential Effect of DL-Norepinephrine HCl
Rotational Behavior Increased contralateral rotationsReduction in rotational asymmetry
Cylinder Test Reduced use of contralateral forelimbIncreased use of contralateral forelimb
Open Field Test Decreased locomotor activityIncreased locomotor activity
Rotarod Test Decreased latency to fallIncreased latency to fall

Table 3: Example of Expected Neurochemical Outcomes and Effects of Norepinephrine Treatment

AnalyteBrain RegionExpected Outcome in PD ModelPotential Effect of DL-Norepinephrine HCl
Dopamine StriatumSignificant reductionAttenuation of dopamine depletion
Norepinephrine Striatum, Hippocampus, CortexVariable reductionRestoration of norepinephrine levels
TH+ Cell Count Substantia NigraSignificant reductionNeuroprotection of dopaminergic neurons

Visualizations

Signaling Pathway

norepinephrine_neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NE Norepinephrine AdrenergicReceptor Adrenergic Receptors NE->AdrenergicReceptor MAPK_ERK MAPK/ERK Pathway AdrenergicReceptor->MAPK_ERK BDNF BDNF Upregulation MAPK_ERK->BDNF Neuroprotection Neuroprotection & Cell Survival MAPK_ERK->Neuroprotection TH_Expression Tyrosine Hydroxylase Expression BDNF->TH_Expression TH_Expression->Neuroprotection

Caption: Norepinephrine's neuroprotective signaling pathway.

Experimental Workflow

experimental_workflow start Start animal_model Induce Parkinson's Model (6-OHDA or MPTP) start->animal_model drug_admin DL-Norepinephrine HCl Administration animal_model->drug_admin behavioral Behavioral Analysis (e.g., Rotarod, Open Field) drug_admin->behavioral neurochem Neurochemical & Histological Analysis (HPLC, IHC) behavioral->neurochem data_analysis Data Analysis & Interpretation neurochem->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing DL-Norepinephrine HCl.

References

In Vivo Administration of DL-Norepinephrine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of DL-Norepinephrine hydrochloride. Norepinephrine (B1679862), also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1] It plays a crucial role in the body's "fight-or-flight" response and is a key regulator of the sympathetic nervous system, influencing heart rate, blood pressure, and glucose metabolism.[1][2] In a research and clinical context, norepinephrine is widely used to study cardiovascular function, neural pathways, and metabolic regulation, and as a vasopressor to treat hypotension in conditions like septic shock.[3][4]

Physiological Effects and Mechanism of Action

Norepinephrine exerts its effects by binding to adrenergic receptors on the surface of target cells.[2][4] The primary receptor subtypes involved are alpha (α) and beta (β) adrenergic receptors.

  • α-Adrenergic Receptors: Primarily mediate vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[4]

  • β-Adrenergic Receptors: Primarily located in the heart (β1) and other tissues like the hippocampus (β3).[5][6] Activation of β1 receptors increases heart rate and contractility, while β3 receptor activation in the hippocampus has been shown to stimulate neural precursors.[5][6]

The synthesis of norepinephrine in the body begins with the amino acid tyrosine, which is converted through a series of enzymatic steps to dopamine, and finally to norepinephrine.[2]

Data Presentation: Quantitative In Vivo Data

The following tables summarize quantitative data from various preclinical studies involving the in vivo administration of norepinephrine.

Table 1: Dosage and Administration in Rodent Models

Animal ModelRoute of AdministrationDosageDurationKey FindingsReference
Rat (Sprague-Dawley)Intravenous Infusion50, 100, and 200 µg/kg/h72 hoursDose-dependent increases in heart rate and right ventricular systolic pressure; left ventricular hypertrophy observed.[7]
Rat (Sprague-Dawley)Subcutaneous Infusion (Osmotic Minipump)3.75 µg/kg/min13 daysIncreased blood pressure and voluntary wheel running activity.[8]
Rat (Sprague-Dawley)Subcutaneous Infusion (Osmotic Minipump)1,000 µg/kg/day10 daysIncreased basal hepatic glucose production and enhanced insulin (B600854) sensitivity of peripheral tissues.[9]
Mouse (Sepsis Model)Continuous Intravenous InfusionNot specified30 hoursSignificantly increased mean arterial pressure and heart rate, but did not improve survival rate.[10]

Table 2: Hemodynamic Effects in a Canine Model

Animal ModelAnesthesiaRoute of AdministrationIncremental Dose Rates (µg/kg/min)Key Hemodynamic EffectsReference
Dog (Beagle)Isoflurane (B1672236)Continuous Rate Infusion0.05, 0.125, 0.25, 0.5, 1.0, 2.0Dose-dependent increase in mean arterial pressure and cardiac output. Stroke volume increased at lower doses, and heart rate increased at higher doses.[11][12]

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion in Anesthetized Rats

This protocol is adapted from studies investigating the hemodynamic effects of norepinephrine.[7][13]

1. Animal Preparation:

  • Adult male Sprague-Dawley rats (250-300g) are used.
  • Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
  • Maintain the animal on a heating pad to ensure a constant body temperature of 37°C.
  • Perform a tracheotomy to facilitate spontaneous breathing or mechanical ventilation.
  • Catheterize the femoral artery for continuous monitoring of arterial blood pressure and heart rate.
  • Catheterize the jugular vein for the infusion of this compound. A 24-gauge intravenous catheter can be used for tail vein catheterization as an alternative.[13]

2. Drug Preparation:

  • Prepare a stock solution of this compound in sterile 0.9% saline. A common concentration for infusion is 20 µg/mL. Protect the solution from light.
  • The solution can also be prepared in 5% dextrose in water.[14]

3. Administration and Monitoring:

  • Connect the venous catheter to an infusion pump.
  • Begin the infusion of norepinephrine at the desired dose (e.g., 0.5 µg/kg/min). The dose can be titrated to achieve the target physiological effect.
  • Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.
  • At the end of the experiment, euthanize the animal using an approved method.

Protocol 2: Chronic Subcutaneous Infusion via Osmotic Minipumps in Rats

This protocol is based on studies examining the long-term effects of norepinephrine on blood pressure and metabolism.[8][9]

1. Animal Preparation:

  • Adult male Sprague-Dawley rats are used.
  • Anesthetize the rat with an appropriate anesthetic.

2. Pump Implantation:

  • Fill an osmotic minipump (e.g., Alzet) with the desired concentration of this compound solution.
  • Make a small subcutaneous incision in the dorsal region.
  • Implant the osmotic minipump subcutaneously and suture the incision.
  • Allow the animal to recover from surgery with appropriate postoperative care.

3. Data Collection:

  • Monitor physiological parameters at predetermined time points. For blood pressure, tail-cuff plethysmography is a common non-invasive method.[8]
  • For metabolic studies, blood samples can be collected to measure glucose and insulin levels.

Visualizations

Norepinephrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine alpha1 α1-Adrenergic Receptor NE->alpha1 binds beta1 β1-Adrenergic Receptor NE->beta1 binds Gq Gq Protein alpha1->Gq activates Gs Gs Protein beta1->Gs activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca leads to PKC Protein Kinase C IP3_DAG->PKC activates Response_alpha Physiological Response (e.g., Vasoconstriction) Ca->Response_alpha PKC->Response_alpha AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response_beta Physiological Response (e.g., ↑ Heart Rate) PKA->Response_beta

Caption: Norepinephrine signaling through α1 and β1 adrenergic receptors.

Experimental_Workflow_IV_Infusion start Start: Animal Preparation anesthesia Anesthesia start->anesthesia surgery Surgical Preparation (Tracheotomy, Catheterization) anesthesia->surgery drug_prep Prepare Norepinephrine Solution surgery->drug_prep infusion Commence IV Infusion (via Infusion Pump) drug_prep->infusion monitoring Continuous Physiological Monitoring (BP, HR) infusion->monitoring data_collection Data Acquisition monitoring->data_collection end End: Euthanasia & Data Analysis data_collection->end

Caption: Experimental workflow for intravenous norepinephrine infusion.

References

Quantifying DL-Norepinephrine Hydrochloride: A Detailed HPLC Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantification of DL-Norepinephrine hydrochloride using High-Performance Liquid Chromatography (HPLC). It includes detailed application notes, experimental protocols, and data presentation to facilitate accurate and reproducible analysis in research and drug development settings.

Application Note

The accurate quantification of this compound, a crucial neurotransmitter and pharmaceutical agent, is essential for various applications, including pharmaceutical quality control, pharmacokinetic studies, and neuroscience research. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for this purpose, offering high sensitivity, specificity, and reliability.[1][2] This application note details a validated HPLC method for the determination of this compound.

The primary challenge in norepinephrine (B1679862) analysis is its polar nature, which can lead to poor retention on traditional C18 columns.[3] To overcome this, ion-pairing agents or specialized columns are often employed.[1][3] This note will focus on a reversed-phase method utilizing a C18 column with UV detection, a common and accessible setup in most analytical laboratories.[4][5] Alternative detection methods, such as electrochemical detection (ECD), can offer enhanced sensitivity for biological samples.[2][6]

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.[7] This solution should be stored protected from light at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[8] These solutions are used to construct the calibration curve.

Sample Preparation (from a pharmaceutical formulation):

  • Accurately weigh a portion of the formulation equivalent to a target concentration of norepinephrine.

  • Dissolve the sample in a known volume of mobile phase.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[9]

Sample Preparation (from biological matrices like urine or brain tissue): For biological samples, a more extensive sample clean-up is necessary to remove interfering substances.[6][9]

  • Homogenize tissue samples in an acidic solution, such as 0.1 M perchloric acid.[4][7]

  • Centrifuge the homogenate to precipitate proteins.[4][7]

  • Collect the supernatant and filter it through a 0.25 µm or 0.45 µm filter before injection.[4][7]

  • For urine samples, a centrifugation and filtration step may be sufficient.[8]

HPLC Method

The following table summarizes a typical set of HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.05% Formic acid in Water : Acetonitrile (90:10, v/v)[4][5]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL[4]
Column Temperature 30 °C[10]
Detection Wavelength 280 nm[9] or 275 nm[8]
Run Time 10 minutes
Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte

Data Presentation

The quantitative data obtained from the HPLC analysis should be presented in a clear and organized manner.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Example Value
Equation y = mx + c

Table 2: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.0Example Value
Theoretical Plates (N) N ≥ 2000Example Value
% RSD of Peak Area (n=6) ≤ 2.0%Example Value

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Start: Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect quantify Quantification detect->quantify end End: Concentration Report quantify->end Final Result

Caption: Experimental workflow for HPLC analysis of DL-Norepinephrine.

logical_relationship norepinephrine DL-Norepinephrine HCl hplc_system HPLC System norepinephrine->hplc_system is injected into column C18 Column hplc_system->column mobile_phase Mobile Phase (Aqueous-Organic) hplc_system->mobile_phase detector UV Detector hplc_system->detector column->detector separates mobile_phase->column elutes data Chromatographic Data (Peak Area) detector->data generates concentration Concentration data->concentration is proportional to

Caption: Logical relationship of components in the HPLC method.

References

Application Notes and Protocols for DL-Norepinephrine Hydrochloride-Induced Vasoconstriction in Isolated Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine hydrochloride is a potent adrenergic agonist widely utilized in physiological and pharmacological research to induce vasoconstriction in isolated arterial preparations. As a non-selective agonist for α and β-adrenergic receptors, its primary effect on vascular smooth muscle is mediated through α1-adrenoceptors, leading to a cascade of intracellular events culminating in smooth muscle contraction.[1][2][3] These application notes provide a comprehensive overview, detailed protocols for studying norepinephrine-induced vasoconstriction using wire myography, and quantitative data to guide experimental design and interpretation.

Mechanism of Action: The α1-Adrenergic Signaling Pathway

Norepinephrine (B1679862) elicits vasoconstriction primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells.[2][3] This G protein-coupled receptor (GPCR) is associated with the Gq heterotrimeric G protein.[1][3] Upon norepinephrine binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][3]

IP3 diffuses through the cytosol and binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1] The increased intracellular Ca²⁺ concentration is a primary driver of vasoconstriction. Calcium ions bind to calmodulin (CaM), and the resulting Ca²⁺-CaM complex activates myosin light chain kinase (MLCK).[1] MLCK then phosphorylates the myosin light chain (MLC), enabling the interaction between myosin and actin filaments and leading to smooth muscle contraction.[1]

Simultaneously, DAG, along with the influx of extracellular Ca²⁺, activates protein kinase C (PKC).[1] PKC can contribute to the contractile response by phosphorylating various target proteins that increase the sensitivity of the contractile apparatus to Ca²⁺.[1]

Norepinephrine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ SR->Ca_cyto Releases Ca_SR Ca²⁺ Calmodulin Calmodulin Ca_cyto->Calmodulin Binds to Ca_cyto->PKC Activates CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK MLCK CaM_Complex->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Vasoconstriction pMLC->Contraction Leads to PKC->Contraction Contributes to

Norepinephrine-induced vasoconstriction signaling pathway.

Quantitative Data on Norepinephrine-Induced Vasoconstriction

The vasoconstrictor response to this compound is concentration-dependent. The following tables summarize typical effective concentrations and maximal responses observed in isolated arterial preparations from various species.

Table 1: Concentration-Response Parameters for Norepinephrine in Isolated Arteries

Artery TypeSpeciesNorepinephrine Concentration Range (M)EC50 (M)Maximal Contraction (% of KCl response)Reference
Aortic RingsRat10⁻¹⁰ to 10⁻⁴~10⁻⁷Not specified[4]
Carotid ArteryRat10⁻⁹ to 10⁻⁵~3 x 10⁻⁷~120%[5]
Aortic RingsRat (WKY)10⁻⁹ to 10⁻⁴pD₂: 8.21 ± 0.25Not specified[6]
Aortic RingsRabbitNot specified0.48 ± 0.05 x 10⁻⁶7.3 ± 0.28 g tension[7]

EC50 (half maximal effective concentration) and pD₂ (-log(EC50)) values are measures of agonist potency. A lower EC50 or a higher pD₂ indicates greater potency.

Experimental Protocols

Preparation of Isolated Arterial Rings

This protocol describes a standard procedure for isolating and mounting arterial rings for vasoconstriction studies using a wire myograph system.

  • Animal Euthanasia and Tissue Dissection : Humanely euthanize the experimental animal according to approved institutional guidelines.[8] Immediately expose the desired artery (e.g., thoracic aorta, carotid artery) and carefully dissect it free from surrounding connective and adipose tissue in cold, oxygenated physiological salt solution (PSS).

  • Arterial Ring Preparation : Place the isolated artery in a petri dish containing cold, oxygenated PSS. Cut the artery into rings of 2-3 mm in length.[8]

  • Mounting the Arterial Rings : Carefully mount each arterial ring on two stainless steel wires or tungsten wires in the organ bath of a wire myograph.[9] One wire is attached to a force transducer, and the other is attached to a micrometer for stretching the vessel.

  • Equilibration : Allow the mounted arterial rings to equilibrate in the organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂, for at least 30-60 minutes.[5] During this period, apply a resting tension to the rings. The optimal resting tension should be predetermined for each artery type to elicit a maximal contractile response.[5]

  • Viability and Endothelial Integrity Check :

    • To check the viability of the smooth muscle, contract the rings with a high potassium chloride (KCl) solution (e.g., 80 mM).[5]

    • To assess endothelial integrity, pre-constrict the rings with an α-adrenergic agonist like phenylephrine (B352888) and then induce relaxation with an endothelium-dependent vasodilator such as acetylcholine.[9]

Generating a Cumulative Concentration-Response Curve for Norepinephrine
  • Baseline Stabilization : After the viability checks and washout, allow the arterial rings to return to a stable baseline tension.

  • Cumulative Addition of Norepinephrine : Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[4] Allow the contractile response to stabilize at each concentration before adding the next.

  • Data Recording : Record the isometric tension developed by the arterial ring at each norepinephrine concentration.

  • Data Analysis : Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration of norepinephrine against the contractile response to generate a concentration-response curve. Calculate the EC50 and the maximal response (Emax) from this curve.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_data Data Analysis A1 Euthanasia & Artery Dissection A2 Cut Artery into 2-3mm Rings A1->A2 A3 Mount Rings in Wire Myograph A2->A3 B1 Equilibration (37°C, 95% O₂/5% CO₂) A3->B1 B2 Viability Check (High KCl) B1->B2 B3 Endothelial Integrity Check (ACh) B2->B3 B4 Washout & Baseline Stabilization B3->B4 B5 Cumulative Addition of Norepinephrine B4->B5 C1 Record Isometric Tension B5->C1 C2 Normalize Data (% of KCl response) C1->C2 C3 Plot Concentration-Response Curve C2->C3 C4 Calculate EC50 and Emax C3->C4

Workflow for isolated artery vasoconstriction experiments.

Solutions and Reagents

Physiological Salt Solution (PSS) - Krebs-Henseleit Buffer (example)

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0

The solution should be freshly prepared, maintained at pH 7.4, and continuously aerated with 95% O₂ / 5% CO₂.

High Potassium Chloride (KCl) Solution

To prepare a high KCl solution (e.g., 80 mM), substitute an equimolar amount of NaCl with KCl in the PSS recipe.

This compound Stock Solution

Prepare a high concentration stock solution (e.g., 10⁻² M) in distilled water with an antioxidant such as ascorbic acid to prevent oxidation. Store frozen in aliquots. Subsequent dilutions should be made fresh on the day of the experiment.

Important Considerations

  • Endothelial Integrity : The vascular endothelium releases vasodilators like nitric oxide (NO) that can counteract norepinephrine-induced vasoconstriction.[10] It is crucial to assess and report the status of the endothelium in your preparations. Experiments can be performed in endothelium-intact or endothelium-denuded vessels to investigate the modulatory role of the endothelium.

  • Receptor Selectivity : While norepinephrine primarily acts on α1-receptors to cause vasoconstriction, it can also stimulate β-adrenergic receptors, which may lead to vasodilation in some vascular beds.[11] The net effect depends on the specific artery and the relative expression of adrenergic receptor subtypes.

  • Species and Vessel Differences : The responsiveness to norepinephrine can vary significantly between different species and even between different arterial beds within the same animal.[12][13]

  • Data Presentation : For robust analysis, contractile responses should be normalized, typically to the response elicited by a high KCl solution, which causes depolarization-induced contraction.

These application notes and protocols provide a solid foundation for conducting and interpreting experiments on this compound-induced vasoconstriction in isolated arteries. Adherence to these guidelines will enhance the reproducibility and reliability of your findings.

References

Application of DL-Norepinephrine in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (B1679862) (NE), also known as noradrenaline (NA), is a catecholamine that plays a critical role as both a hormone and a neurotransmitter in the central and peripheral nervous systems.[1] In the brain, norepinephrine is integral to a wide array of physiological and cognitive processes, including the sleep-wake cycle, attention, arousal, memory formation, and the 'fight-or-flight' response.[2] It is synthesized from dopamine, primarily in the locus coeruleus of the pons and in postganglionic neurons of the sympathetic nervous system.[1] DL-Norepinephrine, a racemic mixture, is widely used in neuroscience research to investigate the function of the noradrenergic system and its role in various neurological and psychiatric disorders, such as Parkinson's disease, Alzheimer's disease, and depression.[3][4]

Norepinephrine exerts its effects by binding to and activating G-protein coupled adrenergic receptors (α and β subtypes) on the surface of target cells.[5] Understanding the interaction of norepinephrine with these receptors is fundamental to developing novel therapeutics for a range of conditions. These application notes provide an overview of norepinephrine's mechanism of action, quantitative data on its receptor interactions, and detailed protocols for its use in common neuroscience research applications.

Mechanism of Action: Adrenergic Receptor Signaling

Norepinephrine's physiological effects are mediated through its binding to two main classes of adrenergic receptors: alpha (α) and beta (β), each with multiple subtypes.[6] These receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.

  • α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation by norepinephrine, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6]

  • α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6] These receptors are often located presynaptically and act as autoreceptors to inhibit further norepinephrine release.[6]

  • β-Adrenergic Receptors (β1, β2, β3): All subtypes are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of PKA.[6]

Norepinephrine_Signaling cluster_receptor Adrenergic Receptors cluster_gprotein G-Proteins cluster_effector Effectors & Second Messengers a1 α1 gq Gq a1->gq a2 α2 gi Gi a2->gi b β (1, 2, 3) gs Gs b->gs plc Phospholipase C (PLC) gq->plc ac_inhibit Adenylyl Cyclase (Inhibition) gi->ac_inhibit ac_activate Adenylyl Cyclase (Activation) gs->ac_activate ip3_dag ↑ IP3 & DAG plc->ip3_dag camp_down ↓ cAMP ac_inhibit->camp_down camp_up ↑ cAMP ac_activate->camp_up ca ↑ Intracellular Ca²⁺ ip3_dag->ca NE Norepinephrine NE->a1 NE->a2 NE->b

Quantitative Data

The following tables summarize key quantitative data for DL-Norepinephrine for use in experimental design.

Table 1: Physicochemical Properties and Stability
ParameterValueReference
Molecular FormulaC₈H₁₁NO₃[1]
Molecular Weight169.18 g/mol [1]
Solubility (DMSO)~41 mg/mL (~199 mM)[7]
Solubility (PBS, pH 7.2)~10 mg/mLBenchChem[6]
Stock Solution StabilityUp to 5 days at 4°C (in water); Up to 1 year at -20°C (in 0.9% NaCl)BenchChem[6]
NoteThe catechol structure is prone to oxidation. Use of an antioxidant like ascorbic acid is recommended for solutions.BenchChem[6]
Table 2: Adrenergic Receptor Binding Affinities (Ki) and Functional Potencies (pEC50)

This table presents the binding affinity (pKi) and functional potency (pEC50) of (-)-Norepinephrine for various human adrenergic receptor subtypes. Higher values indicate stronger affinity or potency.

Receptor SubtypeAssay TypeValue (mean)UnitReference
α1A pKi6.4-GtoPdb[3]
pEC507.0-GtoPdb[3]
α1B pKi6.0-GtoPdb[3]
pEC506.9-GtoPdb[3]
α1D pKi6.0-GtoPdb[3]
pEC507.3-GtoPdb[3]
α2A pKi7.0-GtoPdb[3]
pEC507.6-GtoPdb[3]
α2B pKi6.6-GtoPdb[3]
pEC507.5-GtoPdb[3]
α2C pKi6.9-GtoPdb[3]
pEC507.7-GtoPdb[3]
β1 pKi6.0-GtoPdb[3]
pEC507.9-GtoPdb[3]
β2 pKi5.0-GtoPdb[3]
pEC506.8-GtoPdb[3]
β3 pKi5.5-GtoPdb[3]
pEC507.0-GtoPdb[3]

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL databases.[3]

Experimental Protocols

Protocol 1: Preparation of DL-Norepinephrine Stock Solution for In Vitro Assays

This protocol details the preparation of a stable norepinephrine stock solution for use in cell culture experiments. Due to its susceptibility to oxidation, proper handling is crucial.

Protocol_1_Workflow start Start weigh 1. Weigh Norepinephrine Bitartrate (B1229483) Powder start->weigh prepare_solvent 2. Prepare Solvent (e.g., PBS with 0.1% Ascorbic Acid) weigh->prepare_solvent dissolve 3. Dissolve Powder in Solvent (e.g., to 10 mM) prepare_solvent->dissolve filter 4. Sterilize with 0.22 µm Filter dissolve->filter aliquot 5. Aliquot into Light-Protecting Tubes filter->aliquot store 6. Store at -20°C (long-term) or 4°C (short-term) aliquot->store end Ready for Use store->end

Materials:

  • (-)-Norepinephrine bitartrate monohydrate (MW: 337.28 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • L-Ascorbic acid (or other antioxidant)

  • Sterile, light-protecting microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Prepare Solvent with Antioxidant: Prepare a stock solution of 100 mM L-ascorbic acid in sterile water. Add this stock to your sterile PBS to a final concentration of 0.1% to prevent oxidation.

  • Weigh Norepinephrine: On a calibrated analytical balance, carefully weigh the required amount of norepinephrine bitartrate powder in a sterile environment. For 1 mL of a 10 mM stock solution, you will need 3.37 mg.

  • Dissolve: Transfer the weighed powder to a sterile, light-protecting tube. Add the prepared PBS with ascorbic acid to achieve the final desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Sterilization: Filter sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protecting tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 5 days).[6]

  • Application: When ready to use, thaw an aliquot at room temperature, protected from light. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-100 µM) immediately before application to cells.[8][9][10]

Protocol 2: General In Vitro Neuronal Stimulation Assay

This protocol provides a general workflow for stimulating cultured neurons or other neural cells with norepinephrine to study downstream effects like calcium signaling, gene expression, or electrophysiological changes.

Protocol_2_Workflow start Start: Seed Cells culture 1. Culture Cells to Desired Confluency/Maturity start->culture wash 3. Wash Cells with Pre-warmed Assay Buffer culture->wash prepare_ne 2. Prepare Fresh Norepinephrine Working Solution in Assay Buffer apply 4. Apply Norepinephrine Solution to Cells prepare_ne->apply wash->prepare_ne incubate 5. Incubate for Defined Period (e.g., minutes to hours) apply->incubate assay 6. Perform Downstream Assay incubate->assay calcium Calcium Imaging (Fluo-4, Fura-2) assay->calcium cAMP cAMP Measurement (ELISA, HTRF) assay->cAMP gene Gene Expression (qPCR, Western Blot) assay->gene end Analyze Data calcium->end cAMP->end gene->end

Materials:

  • Cultured neuronal or glial cells

  • Norepinephrine stock solution (from Protocol 1)

  • Assay buffer (e.g., pre-warmed cell culture medium or a buffered salt solution like KRH buffer)

  • Reagents for the chosen downstream analysis (e.g., calcium indicators, ELISA kits, lysis buffers)

Procedure:

  • Cell Culture: Plate and culture cells (e.g., primary hippocampal neurons, SH-SY5Y cells, astrocytes) according to standard protocols until they reach the desired maturity or confluency for the experiment.

  • Preparation: On the day of the experiment, prepare the norepinephrine working solution by diluting the stock solution into the appropriate pre-warmed assay buffer. A typical concentration range for stimulation is 100 nM to 100 µM.[8][9]

  • Wash: Gently aspirate the culture medium from the cells and wash once with the pre-warmed assay buffer to remove residual serum or other factors.

  • Stimulation: Add the norepinephrine working solution to the cells. Ensure even distribution. Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired period. This can range from seconds to minutes for rapid signaling events (e.g., calcium flux) to hours for changes in gene expression.

  • Analysis: Terminate the experiment and proceed with the chosen downstream assay. For example:

    • Calcium Imaging: If cells were pre-loaded with a calcium indicator, begin imaging immediately before and after adding norepinephrine.

    • cAMP Measurement: Lyse the cells at the end of the incubation period and measure cAMP levels using a suitable commercial kit (e.g., ELISA).

    • Gene/Protein Expression: Lyse the cells, extract RNA or protein, and analyze using qPCR or Western blotting.

Protocol 3: Radiolabeled [³H]-Norepinephrine Reuptake Inhibition Assay

This assay is used to determine the potency of test compounds in inhibiting the norepinephrine transporter (NET). It is a classic method that directly measures the uptake of radiolabeled norepinephrine into cells expressing NET.

Protocol_3_Workflow start Start: Seed NET-expressing cells (e.g., HEK293-hNET) wash 1. Wash Cell Monolayers with Assay Buffer start->wash preincubate 2. Pre-incubate with Test Compound (or vehicle/reference inhibitor) wash->preincubate initiate 3. Initiate Uptake with [³H]-Norepinephrine preincubate->initiate incubate 4. Incubate for a Set Time (e.g., 10-30 min at 37°C) initiate->incubate terminate 5. Terminate Uptake by Rapidly Washing with Ice-Cold Buffer incubate->terminate lyse 6. Lyse Cells terminate->lyse count 7. Add Scintillation Cocktail and Measure Radioactivity (CPM) lyse->count analyze 8. Analyze Data and Determine IC₅₀ count->analyze

Materials:

  • Cells stably expressing the norepinephrine transporter (e.g., HEK293-hNET cells).[11]

  • Poly-D-lysine-coated 96-well microplates.[11]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer is commonly used.[11]

  • Radioligand: [³H]-Norepinephrine.[11]

  • Test Compound (potential inhibitor).

  • Reference Inhibitor: Desipramine or Nisoxetine (for defining non-specific uptake).[11]

  • Cell Lysis Buffer.

  • Scintillation Cocktail.

Procedure:

  • Cell Plating: Seed the HEK293-hNET cells into 96-well plates and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound. Also prepare solutions of the vehicle control and a high concentration of the reference inhibitor (e.g., 10 µM Desipramine) to determine non-specific uptake.[11]

  • Assay Performance: a. On the day of the assay, gently wash the cell monolayers with KRH buffer. b. Add the diluted test compound, reference inhibitor, or vehicle control to the appropriate wells. c. Pre-incubate the plate for 10-20 minutes at 37°C.[11]

  • Initiate Uptake: Add [³H]-Norepinephrine to each well to initiate the reaction. A final concentration close to its Km value (e.g., 50 nM) is often used.[11]

  • Incubate: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.[11]

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

  • Detection: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control after subtracting the non-specific uptake. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of DL-Norepinephrine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of DL-Norepinephrine hydrochloride in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your norepinephrine (B1679862) solutions during experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Solution turns pink, red, or brown This indicates significant oxidation of norepinephrine.[1] The discoloration is due to the formation of oxidation products like adrenochrome (B1665551) and melanin-like polymers.[2] This process is accelerated by exposure to light, oxygen, alkaline pH (above 6.0), and elevated temperatures.[1]Immediately discard the discolored solution as its biological activity is compromised.[1] Prepare a fresh solution following the protocols outlined below, ensuring strict adherence to pH control, use of antioxidants, and protection from light and oxygen.
Inconsistent or unexpected experimental results The use of degraded norepinephrine solution leads to a lower effective concentration and introduces interfering degradation products.[1][2] This variability can arise from inconsistent solution preparation and handling procedures.Always use freshly prepared or properly stored norepinephrine solutions. For critical applications, verify the concentration and purity of your stock solution using a stability-indicating method like HPLC.[2] Prepare single-use aliquots to minimize handling of the main stock solution.[1]
Precipitate forms in the solution Precipitation can occur from repeated freeze-thaw cycles or storage at an improper pH, leading to the formation of insoluble degradation products.[1] It can also indicate incompatibility with the diluent or storage container.Do not use solutions with visible precipitates.[1] Prepare fresh solutions and avoid multiple freeze-thaw cycles. Ensure the final pH of your solution is within the optimal stability range (typically pH 3.0-4.5).[1]
Loss of biological activity in assays This is a direct consequence of norepinephrine oxidation and degradation.[2]Prepare solutions fresh for each experiment. Incorporate antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) into your solution to prevent degradation.[2] Strictly control environmental factors such as light exposure and temperature.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so susceptible to oxidation?

A1: The catechol structure of norepinephrine, which is a benzene (B151609) ring with two adjacent hydroxyl groups, is highly prone to oxidation.[2] This oxidation process is a primary cause of its degradation in solution, leading to a loss of potency and the formation of various byproducts.[2][3]

Q2: What are the key factors that accelerate the oxidation of norepinephrine in solution?

A2: The main factors that accelerate oxidation are:

  • High pH: Norepinephrine is more stable in acidic conditions (pH 3.0-4.5) and rapidly degrades at a pH above 6.0.[1]

  • Oxygen: The presence of dissolved oxygen in the solvent is a major contributor to oxidative degradation.

  • Light: Exposure to light, especially UV light, can trigger photo-oxidation.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation.[1]

  • Heavy Metal Ions: Trace metal ions can catalyze the oxidation process.

Q3: What are the visible signs of norepinephrine oxidation?

A3: A freshly prepared, stable solution of norepinephrine should be clear and colorless.[1] The first visible sign of oxidation is often a color change to pink, which can then progress to red, brown, and eventually the formation of a black precipitate.[1][2] However, significant degradation can occur even before any color change is noticeable.[2]

Q4: Can I use a discolored norepinephrine solution for my experiments?

A4: No, a discolored solution is a clear indicator of significant degradation and should be discarded immediately.[1] Using such a solution will lead to inaccurate and unreliable experimental results due to a lower concentration of the active compound and the presence of interfering degradation products.[1][2]

Q5: What is the best way to store norepinephrine stock solutions?

A5: For long-term storage, stock solutions should be aliquoted into single-use amber vials to protect from light, the headspace flushed with an inert gas like nitrogen or argon to remove oxygen, and stored at -20°C or -80°C.[4] For short-term use, solutions can be stored at 2-8°C.[4]

Q6: Which diluent is best for preparing norepinephrine solutions?

A6: 5% Dextrose in water (D5W) is often recommended as the dextrose provides some protection against oxidation.[5] While normal saline can be used, solutions prepared in saline may be less stable and should ideally be used immediately after preparation.[1][5]

Q7: How do antioxidants and chelating agents prevent norepinephrine oxidation?

A7: Antioxidants like ascorbic acid or sodium metabisulfite (B1197395) act as reducing agents, preferentially getting oxidized over the norepinephrine.[6] Chelating agents such as Ethylenediaminetetraacetic acid (EDTA) bind to and inactivate trace heavy metal ions that can catalyze the oxidation of norepinephrine.

Data on Norepinephrine Stability

The stability of norepinephrine solutions is influenced by various factors. The following tables summarize quantitative data on its stability under different conditions.

Table 1: Stability of Norepinephrine Solutions at Different Temperatures and Light Conditions

ConcentrationDiluentStorage Temperature (°C)Light ExposureContainerStability (Time to retain >90% of initial concentration)
64 mg/LNormal Saline or D5W4Protected from lightPVC bagsUp to 61 days[7]
64 mg/LNormal Saline or D5W4Exposed to lightPVC bags39 days[7]
0.2 and 0.5 mg/mL0.9% NaCl-20 or 5In the darkPolypropylene syringes or Cyclic Olefin Copolymer vials1 year[8]
0.2 and 0.5 mg/mL0.9% NaCl25In the darkPolypropylene syringesUp to 2 months[8]
0.2 and 0.5 mg/mL0.9% NaCl25In the darkCyclic Olefin Copolymer vialsUp to 3 months[8]

Table 2: Effect of pH on Norepinephrine Stability

ConcentrationDiluentpHTemperature (°C)Time to 5% Loss
5 mg/L5% Dextrose6.5Not specified6 hours
5 mg/L5% Dextrose7.5Not specified4 hours

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a norepinephrine stock solution with enhanced stability for use in research applications.

Materials:

  • This compound powder

  • High-purity, deionized water

  • Ascorbic acid (or Sodium metabisulfite)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Degas the Water: To minimize dissolved oxygen, sparge high-purity deionized water with an inert gas (nitrogen or argon) for at least 30 minutes. Alternatively, boil the water for 15-20 minutes and then allow it to cool to room temperature under a stream of inert gas.

  • Prepare the Antioxidant/Chelating Agent Solution:

    • In a volumetric flask, dissolve ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.01% (w/v) in the degassed water.

    • For example, to prepare 100 mL of this solution, dissolve 100 mg of ascorbic acid and 10 mg of EDTA in 100 mL of degassed water.

  • Weigh Norepinephrine: Accurately weigh the required amount of this compound powder in a clean, dry container.

  • Dissolve Norepinephrine: Add the weighed norepinephrine to the antioxidant/chelating agent solution. Mix gently until it is fully dissolved.

  • Adjust pH: Measure the pH of the solution. If necessary, adjust the pH to between 3.0 and 4.5 using dilute HCl or NaOH. This is the optimal pH range for norepinephrine stability.[1]

  • Sterile Filtration (Optional): If a sterile solution is required, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquot and Store:

    • Dispense the solution into single-use amber glass vials to protect it from light.

    • Before sealing the vials, flush the headspace with an inert gas to remove any remaining oxygen.

    • For long-term storage, store the vials at -20°C or -80°C. For short-term storage (up to a few weeks), store at 2-8°C.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing

This protocol provides a general framework for assessing the stability of norepinephrine solutions using HPLC.

Objective: To quantify the concentration of norepinephrine over time to determine its stability under specific storage conditions.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.

  • Mobile Phase: A common mobile phase consists of a buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) with an ion-pairing agent (e.g., sodium 1-octanesulfonate). The exact composition should be optimized for your specific system and column.

  • Standard Preparation: Prepare a series of norepinephrine standard solutions of known concentrations in the same diluent as your samples to create a calibration curve.

  • Sample Preparation: At specified time points during your stability study, withdraw an aliquot of your norepinephrine solution. Dilute the sample as necessary with the mobile phase to fall within the concentration range of your calibration curve.

  • Chromatographic Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Monitor the elution of norepinephrine using the UV detector at an appropriate wavelength (e.g., 280 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the norepinephrine standards against their known concentrations.

    • Determine the concentration of norepinephrine in your samples by comparing their peak areas to the calibration curve.

    • Calculate the percentage of the initial norepinephrine concentration remaining at each time point. Stability is often defined as the time at which the concentration falls below 90% of the initial concentration.

Visualizations

Norepinephrine_Oxidation_Pathway NE Norepinephrine (Catechol Structure) Quinone Norepinephrine-o-quinone NE->Quinone Oxidation O2 Oxygen (O2) O2->Quinone Light Light (UV) Light->Quinone Metal Heavy Metal Ions (e.g., Cu2+, Fe3+) Metal->Quinone HighpH High pH (>6.0) HighpH->Quinone Degradation Degradation Products (Adrenochrome, Polymers) Quinone->Degradation Further Reactions

Caption: Oxidation pathway of norepinephrine.

Prevention_Workflow cluster_solution_prep Solution Preparation cluster_stabilizers Stabilizing Agents cluster_storage Storage and Handling Start Start: Prepare Norepinephrine Solution Degas 1. Degas Solvent (remove O2) Start->Degas Additives 2. Add Stabilizers Degas->Additives Dissolve 3. Dissolve Norepinephrine Additives->Dissolve Antioxidant Antioxidants (e.g., Ascorbic Acid) Additives->Antioxidant Chelator Chelating Agents (e.g., EDTA) Additives->Chelator AdjustpH 4. Adjust pH to 3.0-4.5 Dissolve->AdjustpH ProtectLight 5. Protect from Light (Amber Vials) AdjustpH->ProtectLight InertGas 6. Flush with Inert Gas ProtectLight->InertGas StoreCold 7. Store at Low Temperature (-20°C or 2-8°C) InertGas->StoreCold StableSolution Stable Norepinephrine Solution StoreCold->StableSolution

Caption: Workflow for preventing norepinephrine oxidation.

References

Technical Support Center: Optimizing DL-Norepinephrine Hydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of DL-Norepinephrine hydrochloride in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells? A1: this compound is the salt form of norepinephrine (B1679862), a catecholamine that functions as a neurotransmitter and hormone. In cell-based assays, it primarily acts by binding to and activating adrenergic receptors (α and β subtypes) on the cell surface.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate various intracellular signaling cascades, most notably involving adenylyl cyclase, cyclic AMP (cAMP), protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK/ERK) pathways.[1][4]

Q2: How should I prepare and store this compound stock solutions? A2: Due to its susceptibility to oxidation by light, heat, and oxygen, proper handling is critical. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions can be stored in aliquots at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[2][3] To prevent degradation, an antioxidant like ascorbic acid can be added to the solvent.

Q3: What is a recommended starting concentration range for this compound in cell-based assays? A3: The optimal concentration is highly dependent on the cell type and the specific biological question. However, a common starting range for dose-response experiments is between 0.1 µM and 50 µM.[5] Some studies have used concentrations as low as 10⁻⁶ M (1 µM) to observe effects on signaling pathways like ERK and PKA.[4] It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Can norepinephrine be toxic to cells? A4: Yes, at high concentrations, norepinephrine can induce cytotoxicity or other effects that may confound experimental results. The cellular response, including potential toxicity, is cell-type specific. Therefore, it is crucial to perform a cell viability assay (e.g., MTT, MTS, or RealTime-Glo™) across a range of concentrations to identify a non-toxic working range for your specific cell line.[6]

Q5: Which adrenergic receptor subtypes are most commonly involved in norepinephrine signaling in vitro? A5: Norepinephrine can bind to both α and β adrenergic receptors. However, many in vitro studies focus on its effects via β-adrenergic receptors (β-ARs), particularly the β2-AR subtype, which is often linked to the activation of the ERK and PKA signaling pathways that influence cell proliferation and other functions.[1][4] The specific receptor subtype involved can be investigated using selective antagonists (blockers).[4][7]

Troubleshooting and Optimization Guide

Problem Potential Cause Recommended Solution
No cellular response or weak signal 1. Degraded Norepinephrine: The catechol structure is prone to oxidation. 2. Low Receptor Expression: The cell line may not express sufficient levels of adrenergic receptors. 3. Suboptimal Concentration: The concentration used may be too low to elicit a response.1. Prepare fresh norepinephrine solutions for each experiment. Use an antioxidant like ascorbic acid in your solvent (e.g., PBS or serum-free media). 2. Confirm adrenergic receptor expression in your cell line via Western Blot, qPCR, or immunofluorescence. Choose a cell line known to be responsive if possible. 3. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 100 µM) to find the EC50.
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells leads to variable responses.[8] 2. Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and the drug.[9] 3. Norepinephrine Instability: Solution may be degrading over the course of the experiment.1. Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even settling.[9] 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[9] 3. Prepare working solutions immediately before adding them to the cells. Minimize the time the solution is exposed to light and room temperature.
Unexpected cytotoxicity 1. Concentration is too high: High concentrations can lead to off-target effects or induce apoptosis. 2. Solvent Toxicity: If using a solvent like DMSO, high final concentrations can be toxic to cells.1. Conduct a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic threshold for your cell line. Select a concentration for your functional assays that is well below this threshold.[10] 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically <0.5%).[11]
Results are not reproducible 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered responses.[8] 2. Reagent Variability: Different lots of norepinephrine, media, or serum can affect results.1. Use cells within a consistent and defined low passage number range for all experiments.[8] 2. Record lot numbers for all reagents. If a new lot is introduced, consider running a validation experiment to ensure consistency with previous results.

Data Presentation: Concentration Ranges in Published Studies

The following table summarizes this compound concentrations used in various cell-based assays from published literature. This can serve as a guide for designing your initial dose-response experiments.

Cell Type Assay Type Concentration Range Tested Observed Effect Reference
Human Glioblastoma (U87, U251)Migration & Invasion0.1, 1, 5, 10, 50 µMInhibition of migration and invasion, with 10 µM showing maximal effect.[5]
Bone Marrow Mesenchymal Stem Cells (BMSCs)Signaling Pathway Activation10⁻⁶ M (1 µM)Increased phosphorylation of ERK1/2 and PKA within 5 minutes.[4]
Triple-Negative Breast Cancer (TNBC)Cell Proliferation / SignalingNot specified, but activated ERK pathwayPromoted cell proliferation and NGF production via the β2-AR/ERK pathway.[1]
Adult Hippocampal PrecursorsNeurosphere Formation10 µMIncreased the number and size of neurospheres, indicating precursor activation.[12][13]
Ovarian Surface Epithelial CellsROS Measurement / DNA Damage10⁻⁵ M (10 µM)Decreased reactive oxygen species (ROS) and DNA damage.[14]
Pancreatic Cancer CellsViability & InvasionNot specified, but activated Notch-1Enhanced cell viability and invasion.[15]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Solutions

This protocol details the preparation of a 10 mM stock solution and subsequent working solutions.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Ascorbic acid (optional, as an antioxidant)

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated analytical balance

Procedure:

  • Prepare Solvent: If using an antioxidant, dissolve ascorbic acid in sterile water or PBS to a final concentration of 0.1% (w/v).

  • Weigh Norepinephrine: On a calibrated balance, carefully weigh the required amount of powder. To make 1 mL of a 10 mM stock solution of this compound (MW: 205.64 g/mol ), you will need 2.06 mg.

  • Dissolve Powder: Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube. Add the prepared solvent to achieve the final desired concentration (e.g., 1 mL for a 10 mM stock).

  • Vortex & Aliquot: Vortex gently until fully dissolved. The solution should be clear and colorless. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Use immediately or store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[2][3]

  • Working Solutions: On the day of the experiment, thaw a stock solution aliquot and prepare fresh serial dilutions in your complete cell culture medium. Do not store diluted working solutions.

G Workflow for Norepinephrine Solution Preparation cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh Norepinephrine Powder dissolve 2. Dissolve in Solvent (e.g., PBS + Ascorbic Acid) weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex aliquot 4. Aliquot into Light-Protecting Tubes vortex->aliquot store 5. Store at -20°C / -80°C (Protected from Light) aliquot->store thaw 6. Thaw Aliquot store->thaw dilute 7. Prepare Fresh Working Dilutions thaw->dilute add 8. Add to Cell Culture dilute->add

Caption: Workflow for preparing and using norepinephrine in cell culture.

Protocol 2: Dose-Response Determination using a Cell Viability Assay (MTS-based)

This protocol provides a method to determine the optimal, non-toxic concentration range of norepinephrine.

Materials:

  • Cells of interest

  • 96-well clear-bottom cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTS reagent kit (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.[8]

  • Prepare Drug Plate: Prepare serial dilutions of norepinephrine in complete culture medium. A typical 8-point dilution series might range from 0.1 µM to 100 µM. Include a "vehicle control" (medium with solvent only) and a "no cells" blank control.

  • Treatment: Carefully remove the old medium from the cell plate and replace it with 100 µL of the prepared norepinephrine dilutions.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Add MTS Reagent: Add 20 µL of MTS reagent to each well, including controls.[16]

  • Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure adequate signal without reagent toxicity.[17]

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cells" blank from all other wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability). Plot % Viability against the log of the norepinephrine concentration to generate a dose-response curve and determine the EC50/IC50.

Norepinephrine Signaling Pathway Visualization

Norepinephrine binding to adrenergic receptors initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathways activated by β- and α-adrenergic receptors.

G Norepinephrine Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NE Norepinephrine Beta_AR β-Adrenergic Receptor NE->Beta_AR Alpha_AR α-Adrenergic Receptor NE->Alpha_AR Gs Gs Protein Beta_AR->Gs Activates Gq Gq Protein Alpha_AR->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAPK/ERK Pathway PKA->MAPK Activates Response Cellular Response (Proliferation, Gene Expression, etc.) PKA->Response IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ Release IP3_DAG->Ca2 Induces Ca2->MAPK Activates MAPK->Response

Caption: Simplified overview of norepinephrine signaling via adrenergic receptors.

References

Technical Support Center: Experiments Using Racemic Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with the use of racemic norepinephrine (B1679862) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is racemic norepinephrine, and how does it differ from the norepinephrine produced in the body?

A: Racemic norepinephrine is a mixture containing equal parts of two stereoisomers: D-norepinephrine and L-norepinephrine.[1] Stereoisomers are molecules that have the same chemical formula but a different three-dimensional arrangement of atoms. In biological systems, including the human body, the physiologically active form is almost exclusively the R(-)-enantiomer, also known as L-norepinephrine or levonorepinephrine.[2][3] Therefore, when using a racemic mixture, only 50% of the substance is the potent, biologically relevant isomer.

Q2: Why is it generally recommended to use the pure L-isomer (levonorepinephrine) instead of the racemic mixture in experiments?

A: Using the pure L-isomer is crucial for data accuracy and reproducibility. The L-isomer has a significantly higher affinity and potency at adrenergic receptors compared to the D-isomer.[2][4] Studies have shown that L-norepinephrine can be 10 to 500 times more potent than the D-isomer.[2] Using a racemic mixture introduces a less active compound that can lead to misinterpretation of dose-response relationships, require higher total drug concentrations to achieve a desired effect, and potentially introduce unknown off-target effects from the D-isomer.

Q3: My experiment's dose-response curve is shifted to the right (requiring a higher concentration for the same effect) compared to published literature. Could my use of racemic norepinephrine be the cause?

A: Yes, this is a classic pitfall. If the literature you are referencing used L-norepinephrine, your use of a racemic mixture means the effective concentration of the active component is only half of the total concentration you are applying. This dilution of the active isomer necessitates a higher overall concentration to achieve the same physiological or cellular response, resulting in a rightward shift in the dose-response curve.

Q4: What are the primary adrenergic receptor subtypes that norepinephrine interacts with?

A: Norepinephrine acts on both α- and β-adrenergic receptors.[5][6] It binds with high affinity to α1, α2, and β1 receptors.[5][7] Its affinity for β2 receptors is significantly lower, while it has some activity at β3 receptors.[5][7] This differential affinity is critical, as epinephrine (B1671497) (adrenaline) binds strongly to β2 receptors, representing a key difference between the two catecholamines.[5]

Q5: Are there significant differences in the metabolism or tissue retention of D- and L-norepinephrine?

A: While studies indicate that D-norepinephrine is largely metabolized in a similar manner to the L-isomer, there are key differences in tissue binding and retention.[1] The binding sites in tissues have a greater affinity for the L-isomer.[1] This can lead to a preferential retention of L-norepinephrine in tissues like the heart and spleen, while the D-isomer may be cleared more rapidly.[1]

Troubleshooting Guide

Problem 1: Inconsistent or Lower-Than-Expected Physiological Response

  • Possible Cause: Use of a racemic mixture is delivering an inconsistent or lower-than-expected concentration of the active L-isomer. The D-isomer contributes minimally to the primary expected effect.

  • Troubleshooting Steps:

    • Verify Compound Purity: Confirm whether your norepinephrine is the pure L-isomer or a racemic (D,L) mixture.

    • Switch to the Active Isomer: For all future experiments, procure and use L-norepinephrine (often available as L-norepinephrine bitartrate) to ensure specificity and potency.

    • Dose Adjustment (If Switching is Not Possible): As a temporary measure, recognize that to achieve an effect equivalent to a specific concentration of L-norepinephrine, you will need to use double that concentration of the racemic mixture. Be cautious, as this also doubles the concentration of the less-active D-isomer.

Problem 2: Observing Unexpected or Off-Target Effects

  • Possible Cause: To compensate for the lower potency of the racemic mixture, researchers often use very high concentrations. At these high concentrations, the D-isomer, while weak at adrenergic receptors, may begin to interact with other receptors or cellular targets, producing unexpected effects.

  • Troubleshooting Steps:

    • Perform a Concentration-Response Curve: Systematically evaluate a wide range of concentrations to identify the threshold for these unexpected effects.

    • Use a Pure Control: Compare the effects of the racemic mixture directly against the pure L- and D-isomers in your experimental model. This will help isolate whether the anomalous effects are attributable to the D-isomer.

    • Prioritize the L-Isomer: The most effective solution is to use L-norepinephrine, which allows for the use of lower, more physiologically relevant concentrations and eliminates the confounding variable of the D-isomer.

Quantitative Data Summary

The following table summarizes the difference in potency between norepinephrine isomers.

IsomerRelative Potency/AffinityReceptor TargetReference
L-Norepinephrine (R(-)-enantiomer) High (Biologically Active Form)α and β-adrenergic receptors[2]
D-Norepinephrine (S(+)-enantiomer) 10 to 500-fold less potent than the L-isomerα and β-adrenergic receptors[2]
L-Norepinephrine ~20-fold greater affinity than D-Norepinephrineα-noradrenergic receptors in calf brain[4]

Experimental Protocols

Protocol 1: Preparation of L-Norepinephrine Stock Solution

This protocol provides a general method for preparing a norepinephrine stock solution for in vitro experiments.

  • Reagent: L-Norepinephrine bitartrate (B1229483) salt.

  • Solvent: Use a high-purity, deoxygenated aqueous buffer (e.g., sterile PBS or HEPES-buffered saline). To prevent oxidation, it is highly recommended to add an antioxidant such as 0.1% ascorbic acid or sodium metabisulfite (B1197395) to the buffer before dissolving the norepinephrine.

  • Preparation:

    • Due to light sensitivity, perform all steps in a darkened room or using amber-colored tubes.

    • Weigh the L-norepinephrine bitartrate salt precisely. Note that the bitartrate salt adds to the molecular weight, so adjust calculations accordingly to achieve the desired molar concentration of free norepinephrine.

    • Dissolve the salt in the antioxidant-containing buffer to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex gently until fully dissolved.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C, protected from light.

    • Freshly dilute an aliquot for each experiment. Do not store diluted solutions.

Protocol 2: Competitive Radioligand Binding Assay to Determine Isomer Affinity

This assay can be used to quantify the binding affinity of D-, L-, and racemic norepinephrine for a specific adrenergic receptor subtype.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the adrenergic receptor of interest (e.g., α1a or β1).

    • A suitable radioligand with high affinity for the receptor (e.g., [³H]prazosin for α1 receptors).

    • Unlabeled ligands: L-norepinephrine, D-norepinephrine, and racemic norepinephrine.

    • Assay buffer, filtration apparatus, and scintillation counter.

  • Methodology:

    • Incubate a fixed concentration of the cell membranes and the radioligand in the assay buffer.

    • In parallel tubes, add increasing concentrations of the unlabeled "competitor" ligands (L-NE, D-NE, or racemic NE).

    • Allow the reaction to reach equilibrium.

    • Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the log concentration of the unlabeled competitor.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (concentration of competitor that inhibits 50% of radioligand binding) for each isomer.

    • The IC₅₀ values are inversely proportional to binding affinity; a lower IC₅₀ indicates a higher affinity. This will quantitatively demonstrate the lower affinity of the D-isomer compared to the L-isomer.

Visualizations

cluster_input Experimental Setup cluster_outcome Potential Outcomes & Pitfalls start Are you using norepinephrine? is_racemic Is it a racemic mixture (D,L-Norepinephrine)? start->is_racemic pitfall High Potential For: - Lower apparent potency - Inaccurate dose-response curves - Confounding effects from D-isomer is_racemic->pitfall  Yes good_practice Expected Outcome: - High potency & specificity - Accurate & reproducible data is_racemic->good_practice No (Using pure L-isomer)  

Caption: Logical workflow illustrating the primary pitfall of using racemic norepinephrine.

cluster_alpha α-Adrenergic Receptors cluster_beta β-Adrenergic Receptors NE Norepinephrine a1 α1 Receptor NE->a1 a2 α2 Receptor NE->a2 b1 β1 Receptor NE->b1 Gq Gq Protein a1->Gq Gi Gi Protein a2->Gi Gs Gs Protein b1->Gs PLC ↑ Phospholipase C Gq->PLC AC_neg ↓ Adenylyl Cyclase Gi->AC_neg AC_pos ↑ Adenylyl Cyclase Gs->AC_pos IP3_DAG ↑ IP3 & DAG (↑ Intracellular Ca²⁺) PLC->IP3_DAG cAMP_neg ↓ cAMP AC_neg->cAMP_neg cAMP_pos ↑ cAMP AC_pos->cAMP_pos

Caption: Simplified signaling pathways for major norepinephrine-sensitive receptors.

cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_analysis Step 3: Analysis prep_solutions Prepare Equimolar Solutions: - L-Norepinephrine - D-Norepinephrine - Racemic (D,L)-Norepinephrine apply_to_model Apply to In Vitro Model (e.g., cells, isolated tissue) prep_solutions->apply_to_model measure_response Measure Physiological Response (e.g., Ca²⁺ flux, cAMP assay, muscle contraction) apply_to_model->measure_response generate_curves Generate Dose-Response Curves for each compound measure_response->generate_curves compare_potency Compare EC₅₀ / IC₅₀ Values: Expect L-iso >> Racemic > D-iso generate_curves->compare_potency

Caption: Experimental workflow for comparing the potency of norepinephrine stereoisomers.

References

Technical Support Center: DL-Norepinephrine Hydrochloride Degradation and Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Norepinephrine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation products of this compound and their detection. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound can degrade through two main pathways: in-vivo metabolic degradation and in-vitro chemical degradation.

  • In-vivo metabolic degradation occurs in biological systems and is primarily enzymatic. The key enzymes involved are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). These enzymes convert norepinephrine (B1679862) into various metabolites, with the principal end-products being Vanillylmandelic acid (VMA) and 3-methoxy-4-hydroxyphenylglycol (MHPG), which are then excreted in the urine.[1]

  • In-vitro chemical degradation occurs in solution and is influenced by environmental factors. The catechol moiety of the norepinephrine molecule is particularly susceptible to oxidation.[2][3] This degradation is accelerated by exposure to light, elevated temperatures, oxygen, and alkaline pH.[4] The presence of heavy metal ions can also catalyze auto-oxidation.

Q2: What are the major chemical degradation products of this compound in solution?

A2: The primary chemical degradation pathway for norepinephrine in solution is oxidation. This process can lead to the formation of several degradation products:

  • Noradrenochrome: This is a major oxidation product formed through the cyclization of norepinephrine-o-quinone. It is an aminochrome (B613825) compound that can be further converted to other products.

  • Norepinephrine-o-quinone: A highly reactive intermediate formed upon the oxidation of the catechol group of norepinephrine.

  • Chain breakdown products: Under oxidative stress, the norepinephrine molecule can also undergo cleavage, leading to smaller molecules such as 3,4-dihydroxybenzaldehyde (B13553) and 3,4-dihydroxymandelic acid.

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative) have been performed to identify potential degradation products that may form during manufacturing and storage.[2][5]

Q3: How can I prevent the degradation of my this compound solutions?

A3: To minimize the degradation of this compound solutions, consider the following precautions:

  • pH Control: Maintain the solution at an acidic pH, ideally between 3.6 and 6.0, for optimal stability.[4]

  • Protection from Light: Store solutions in amber or light-blocking containers to prevent photo-degradation.[6][7]

  • Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to slow down the degradation rate.[8]

  • Exclusion of Oxygen: Prepare solutions using deoxygenated solvents and consider purging the headspace of the storage container with an inert gas like nitrogen or argon.

  • Use of Antioxidants: The addition of antioxidants, such as sodium metabisulfite, can help to prevent oxidation.[4]

  • Chelating Agents: To minimize catalysis by metal ions, consider adding a chelating agent like EDTA.

Troubleshooting Guides

HPLC and LC-MS/MS Analysis

Problem 1: Poor peak shape (tailing or fronting) for norepinephrine.

  • Possible Cause 1: Secondary interactions with the stationary phase. The basic amine group of norepinephrine can interact with residual silanol (B1196071) groups on C18 columns, leading to peak tailing.

    • Solution:

      • Use a lower pH mobile phase to ensure the silanol groups are not ionized.

      • Employ an end-capped column or a column specifically designed for the analysis of basic compounds.

      • Add a competing base to the mobile phase.

  • Possible Cause 2: Column overload. Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

  • Possible Cause 3: Extra-column band broadening. This can be caused by excessive tubing length or diameter between the injector, column, and detector.

    • Solution: Use shorter, narrower-bore tubing where possible.

Problem 2: Inconsistent retention times.

  • Possible Cause 1: Mobile phase composition changes. Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time drift.

    • Solution: Ensure accurate mobile phase preparation and keep reservoirs covered. If using a gradient, ensure the pump is functioning correctly.

  • Possible Cause 2: Temperature fluctuations. Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Possible Cause 3: Column equilibration. The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis.

Problem 3: Low sensitivity or poor signal-to-noise ratio.

  • Possible Cause 1: On-column degradation. Norepinephrine can degrade on the column, especially if the mobile phase pH is not optimal or if there are metal contaminants in the system.

    • Solution: Optimize the mobile phase pH and use a metal-free HPLC system if possible.

  • Possible Cause 2: Inappropriate detection wavelength (HPLC-UV).

    • Solution: The UV absorbance maximum for norepinephrine is around 280 nm. Ensure the detector is set to an appropriate wavelength. For higher sensitivity, especially at low concentrations, consider using electrochemical detection or mass spectrometry.[9]

  • Possible Cause 3: Ion suppression (LC-MS/MS). Co-eluting matrix components can suppress the ionization of norepinephrine.

    • Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE). Optimize chromatographic conditions to separate norepinephrine from interfering compounds. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Data Presentation

Table 1: Stability of Norepinephrine Solutions under Different Storage Conditions
ConcentrationDiluentStorage TemperatureLight ConditionStability PeriodPercent RemainingReference
64 mg/LNormal Saline or 5% Dextrose in Water4°CProtected from light61 days>90%[6][7]
64 mg/LNormal Saline or 5% Dextrose in Water4°CExposed to light39 days90%[6][7]
0.2 and 0.5 mg/mLNormal Saline2-8°CProtected from light12 monthsStable[8]
0.2 and 0.5 mg/mLNormal Saline21-27°CProtected from light6 monthsStable[8]
Table 2: Semiquantitative Analysis of Norepinephrine Degradation Products under Forced Conditions
Forced ConditionDegradation Product 1 (DP-1)Degradation Product 2 (DP-2)Reference
Basic Hydrolysis++-[2][10]
Acidic Hydrolysis++++[2][10]
Oxidative+++++[2][10]
Metallic+-[2][10]
Note: Semiquantitative analysis results: (+) < 0.1%; (++) 0.1–5.0%; (+++) > 5.0%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is adapted from a validated method for the determination of norepinephrine and its degradation products.[2][3]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A mixture of a buffer containing sodium 1-octanesulfonate and methanol (B129727) (e.g., 80:20, v/v). The aqueous phase should be adjusted to an acidic pH.

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 199 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples should be diluted with the mobile phase to an appropriate concentration. For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary.

Protocol 2: LC-MS/MS Method for Norepinephrine Quantification in Plasma

This protocol is a general guide based on published methods for the sensitive quantification of norepinephrine in biological matrices.[11][12][13]

  • Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or Pentafluorophenyl (PFP) column suitable for UHPLC.

  • Mobile Phase:

  • Gradient: A gradient elution is typically used to separate norepinephrine from endogenous interferences.

  • Flow Rate: 0.4 - 0.7 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor and product ions for norepinephrine and its stable isotope-labeled internal standard should be optimized on the instrument.

  • Sample Preparation: Due to the low endogenous concentrations of norepinephrine, a robust sample preparation is crucial. This typically involves protein precipitation followed by solid-phase extraction (SPE). Derivatization may be employed to improve chromatographic retention and sensitivity.[11]

Visualizations

Chemical_Degradation_Pathway Norepinephrine DL-Norepinephrine Hydrochloride Oxidation Oxidation (O2, Light, Heat, Metal Ions) Norepinephrine->Oxidation Norepinephrine_o_quinone Norepinephrine-o-quinone Oxidation->Norepinephrine_o_quinone Cyclization Intramolecular Cyclization Norepinephrine_o_quinone->Cyclization Chain_Fission Chain Fission Norepinephrine_o_quinone->Chain_Fission Noradrenochrome Noradrenochrome Cyclization->Noradrenochrome Breakdown_Products 3,4-dihydroxybenzaldehyde, 3,4-dihydroxymandelic acid Chain_Fission->Breakdown_Products Metabolic_Degradation_Pathway Norepinephrine Norepinephrine MAO Monoamine Oxidase (MAO) Norepinephrine->MAO COMT Catechol-O-Methyltransferase (COMT) Norepinephrine->COMT DOPEGAL 3,4-dihydroxyphenylglycolaldehyde MAO->DOPEGAL Normetanephrine Normetanephrine COMT->Normetanephrine MHPG 3-methoxy-4-hydroxyphenylglycol (MHPG) COMT->MHPG DHPG 3,4-dihydroxyphenylglycol (DHPG) DOPEGAL->DHPG Normetanephrine->MAO Normetanephrine->MHPG DHPG->COMT VMA Vanillylmandelic Acid (VMA) MHPG->VMA HPLC_Troubleshooting_Workflow Start HPLC Problem Observed CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRetentionTime Check Retention Time Start->CheckRetentionTime CheckSensitivity Check Sensitivity Start->CheckSensitivity Tailing Tailing/Fronting CheckPeakShape->Tailing Drifting Drifting/Inconsistent CheckRetentionTime->Drifting LowSignal Low Signal/Noise CheckSensitivity->LowSignal SolutionTailing Adjust mobile phase pH Use end-capped column Dilute sample Tailing->SolutionTailing SolutionDrifting Check mobile phase prep Use column oven Ensure equilibration Drifting->SolutionDrifting SolutionLowSignal Optimize pH Check wavelength Improve sample cleanup LowSignal->SolutionLowSignal

References

Technical Support Center: DL-Norepinephrine Hydrochloride In Vivo Dosing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the accurate and effective in vivo administration of DL-Norepinephrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound powder and its solutions?

Proper storage is critical to maintain the compound's stability and ensure experimental reproducibility. DL-Norepinephrine is sensitive to light, air, and temperature.

  • Powder: The solid form should be stored at 4°C, sealed tightly, and protected from moisture.[1][2]

  • Stock Solutions: For long-term storage, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] Prepared stock solutions in a suitable solvent like DMSO can be stored under the following conditions:

    • -80°C for up to 6 months.[1][2]

    • -20°C for up to 1 month.[1][2]

  • Working Solutions: For in vivo experiments, it is strongly recommended to prepare fresh working solutions daily and use them promptly.[1]

Q2: What is the best way to prepare a working solution of this compound for animal studies?

The preparation method depends on the desired concentration and vehicle. This compound has limited solubility in water but is soluble in other solvents.

  • Solubility: The compound's solubility varies significantly with the solvent. For instance, it is highly soluble in 1M HCl (100 mg/mL) and moderately soluble in DMSO (e.g., 8.93 mg/mL with heating).[1]

  • Vehicle Preparation: For in vivo use, a multi-component vehicle is often necessary. A common protocol involves first dissolving the compound in a minimal amount of an organic solvent like DMSO, and then diluting it with other vehicles such as PEG300, Tween-80, and saline to achieve the final concentration and improve tolerability.[3] It is crucial to ensure the final concentration of DMSO is low to avoid toxicity.

Q3: What is a typical dose range for in vivo experiments?

The effective dose of this compound can vary widely depending on the animal model, the research question, and the route of administration. It is typically administered via infusion.

  • Dose-Response: Dose-response studies are essential to determine the optimal dose for a specific experimental setup.[4][5][6]

  • Example Dosing: In studies investigating hypotension, infusion rates for norepinephrine (B1679862) have ranged from 0.02 to 0.10 µg/kg/min.[4][5] For acute hypotension, initial infusion rates in clinical settings can be around 0.05-0.1 mcg/kg/min, titrated to effect.[7] It is crucial to consult the literature for doses relevant to your specific application and animal model.

  • Formulation Matters: Be aware that the salt form (e.g., hydrochloride vs. bitartrate) can impact the effective dose, and doses should ideally be reported as the base equivalent for accurate comparison across studies.[8]

Q4: How can I verify the concentration and stability of my dosing solution?

Given norepinephrine's susceptibility to degradation, verifying the concentration of your prepared solutions is a good practice, especially for long or critical experiments.

  • Analytical Methods: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a common and sensitive method for quantifying norepinephrine concentrations in solutions.[9]

  • Stability Assessment: Stability can be assessed by measuring the concentration at different time points under specific storage conditions (e.g., temperature, light exposure). Studies have shown that norepinephrine solutions degrade significantly faster at room temperature compared to refrigerated (5°C) or frozen (-20°C) conditions.[10]

Q5: What are the primary signaling pathways activated by DL-Norepinephrine?

DL-Norepinephrine is a neurotransmitter that primarily targets α and β adrenergic receptors, leading to a sympathomimetic response.[1][11][12]

  • Receptor Targets: It is a potent agonist for α1, α2, and β1 adrenergic receptors.[3] Its activity at β2-adrenoceptors is generally lower but can occur at higher concentrations.[3]

  • Downstream Effects: Activation of these G-protein coupled receptors (GPCRs) triggers various intracellular signaling cascades, leading to physiological responses such as vasoconstriction (α1), and increased heart rate and contractility (β1).

Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine AR_alpha1 α1-Adrenergic Receptor NE->AR_alpha1 binds AR_beta1 β1-Adrenergic Receptor NE->AR_beta1 binds Gq Gq protein AR_alpha1->Gq activates Gs Gs protein AR_beta1->Gs activates PLC PLC Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Response_A Physiological Response (e.g., Vasoconstriction) Ca_PKC->Response_A AC Adenylate Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Response_B Physiological Response (e.g., ↑ Heart Rate) PKA->Response_B

Simplified Norepinephrine Signaling Pathways.

Troubleshooting Guides

Issue: Inconsistent or no physiological response is observed after administration.

This is a common issue that can arise from several factors related to the compound, its preparation, or the experimental procedure.

Troubleshooting_Workflow start No / Inconsistent Physiological Response q1 Was the working solution prepared fresh today? start->q1 sol_prep Review Solution Preparation Protocol q1->sol_prep No q2 Was the correct dose calculated and administered? q1->q2 Yes sol_prep->q2 dose_calc Verify Animal Weight, Calculations, and Syringe Volume q2->dose_calc No q3 Is the route of administration correct and successful? q2->q3 Yes dose_calc->q3 admin_check Check for Extravasation. Verify Catheter Placement (if applicable). q3->admin_check No q4 How was the compound stored (powder and stock)? q3->q4 Yes admin_check->q4 storage_check Review Storage Conditions (Temp, Light, Aliquoting). Consider Compound Degradation. q4->storage_check Incorrect end Consider Dose-Response Pilot Study or Compound Re-validation q4->end Correct storage_check->end

Troubleshooting workflow for lack of response.

Issue: High variability is observed in the responses between experimental subjects.

High variability can obscure true experimental effects. Systematically addressing potential sources of variation is key.

  • Check Animal Parameters: Ensure consistency in animal strain, age, weight, and health status.

  • Standardize Procedures: Standardize the administration procedure, including the time of day, injection speed, and animal handling to minimize stress-induced physiological changes.

  • Dosing Accuracy: Re-verify all dosing calculations. Use precision syringes and calibrated equipment. For infusion studies, ensure the pump is calibrated and functioning correctly.

  • Solution Homogeneity: Ensure the final dosing solution is completely dissolved and homogenous. If precipitation occurs, sonication or gentle warming may help, but always check for degradation.[1]

Data and Protocols

Quantitative Data Summary

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationKey Considerations
Powder 4°CLong-termKeep sealed and protected from moisture.[1][2]
Stock Solution -80°C6 monthsAliquot to avoid freeze-thaw cycles.[1][2]
Stock Solution -20°C1 monthAliquot to avoid freeze-thaw cycles.[1][2]
Working Solution Room Temperature< 1 dayPrepare fresh daily for best results.[1]
Diluted Solution 5°C or -20°C> 150 daysStability is significantly better at colder temperatures.[10]

Table 2: Solubility Data

SolventConcentrationNotes
1M HCl 100 mg/mL (486.29 mM)Requires sonication and pH adjustment.[1]
DMSO 8.93 mg/mL (43.43 mM)Requires sonication and warming; use fresh, non-hygroscopic DMSO.[1]
Water < 0.1 mg/mLConsidered insoluble.[1]
PBS 33.33 mg/mL (162.08 mM)Requires sonication.[3]
Experimental Protocols

Protocol 1: Preparation of Stock Solution (e.g., 10 mg/mL in DMSO)

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For example, to make a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of powder.

  • Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath and gentle warming (e.g., up to 60°C) to aid dissolution.[1] Ensure the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store immediately at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]

Protocol 2: Preparation of In Vivo Working Solution (Example)

This protocol is an example and may need optimization for your specific experiment.

  • Thaw Stock: Thaw one aliquot of the DMSO stock solution (from Protocol 1) at room temperature.

  • Vehicle Preparation: In a sterile tube, prepare the final vehicle mixture. For example, a vehicle could consist of PEG300, Tween-80, and Saline.

  • Dilution Steps: A recommended procedure is to add solvents one by one.[3]

    • Start with the required volume of the DMSO stock solution.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix again.

    • Finally, add Saline to reach the final desired volume and concentration.

  • Final Check: Ensure the final solution is clear and free of precipitation.

  • Administration: Use the freshly prepared working solution for in vivo administration immediately. Do not store the final working solution for later use.[1]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase weigh 1. Weigh Powder dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot 3. Aliquot & Store (-80°C / -20°C) dissolve->aliquot thaw 4. Thaw Single Aliquot aliquot->thaw dilute 5. Prepare Working Solution (e.g., +PEG300, Tween, Saline) USE IMMEDIATELY thaw->dilute dose_calc 6. Calculate Dose (based on animal weight) dilute->dose_calc administer 7. Administer to Animal (e.g., IV infusion) dose_calc->administer monitor 8. Monitor Physiological Parameters administer->monitor

Workflow for solution preparation and in vivo administration.

References

Issues with DL-Norepinephrine hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Norepinephrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in a variety of aqueous solutions. For general use, sterile water is a suitable solvent. For cell culture and other biological experiments, buffered solutions such as Phosphate-Buffered Saline (PBS) at pH 7.2 are commonly used.[1] For higher concentrations, Dimethyl Sulfoxide (DMSO) can be used, although it is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

Q2: What factors can affect the stability of this compound in solution?

A2: The stability of this compound in solution is influenced by several factors:

  • pH: Solutions are most stable in a slightly acidic environment, with a recommended pH range of 3.6-6.0.

  • Light: Exposure to light can cause degradation and a gradual change in the color of the solution to brown.[3] Solutions should be protected from light during preparation and storage.

  • Oxygen: The catechol structure of norepinephrine (B1679862) is susceptible to oxidation, which can be accelerated by the presence of oxygen.[4]

  • Temperature: Higher temperatures can accelerate the degradation of the compound.[4] It is recommended to store stock solutions at low temperatures.

  • Heavy Metals: The presence of heavy metal ions can catalyze the auto-oxidation of norepinephrine.

Q3: How should I store this compound solutions?

A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[5] For short-term use, solutions can be stored at 4°C for a few days, protected from light.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: Can I sterilize my this compound solution by autoclaving?

A4: No, autoclaving is not recommended as the high temperature can lead to the degradation of the compound. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of this compound.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dissolution or during storage - Solution is supersaturated.- pH of the buffer is too high.- Low temperature storage of a concentrated solution.- Gently warm the solution and/or sonicate to aid dissolution.[6]- Ensure the pH of your buffer is within the optimal range for norepinephrine stability (pH 3.6-6.0).- Prepare a less concentrated stock solution.- For long-term storage, consider using a solvent in which the compound is more soluble, such as DMSO for highly concentrated stocks.
Solution turns pink or brown - Oxidation of the norepinephrine molecule.[4]- This indicates degradation. Discard the solution and prepare a fresh one.- To prevent this, add an antioxidant like ascorbic acid to your buffer before dissolving the compound.[4]- Always protect the solution from light.[3]- Prepare solutions fresh before use whenever possible.
Inconsistent experimental results - Degradation of the norepinephrine solution.- Inaccurate concentration of the stock solution.- Prepare fresh solutions for each experiment.- Store stock solutions properly in aliquots at -20°C or -80°C and protect from light.[5]- Ensure the compound is fully dissolved before making dilutions.- Recalibrate your weighing balance and verify your calculations.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationTemperatureNotes
Water50 mg/mLRoom TemperatureSolution may be clear to slightly hazy and faintly yellow to brownish-yellow.
PBS (pH 7.2)~10 mg/mL[1]Room TemperatureA commonly used buffer for biological assays.
DMSO41 mg/mL[2]Room TemperatureUse fresh, anhydrous DMSO. Moisture can reduce solubility.
1M HCl100 mg/mL[5]Room TemperatureUltrasonic and pH adjustment to 1 with HCl can aid dissolution.
Ethanol20 mg/mLRoom Temperature-

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in PBS for In Vitro Assays

This protocol is adapted for this compound from a protocol for norepinephrine bitartrate.[4]

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • L-Ascorbic acid (optional, as an antioxidant)

  • Sterile, light-protecting microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Prepare PBS with Antioxidant (Optional but Recommended):

    • To reduce oxidation, it is recommended to add an antioxidant to the PBS.

    • Prepare a stock solution of 100 mM L-ascorbic acid in sterile water and filter-sterilize it.

    • Add the sterile ascorbic acid solution to your sterile PBS to a final concentration of 0.1 mM.

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh the required amount of this compound powder. The molecular weight of this compound is 205.64 g/mol .

    • For 1 mL of a 10 mM stock solution, you will need 2.056 mg of this compound.

    • Perform this step in a draft-free environment to ensure accuracy.

  • Dissolving the Compound:

    • Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.

    • Add the prepared PBS (with or without ascorbic acid) to the tube to achieve the final desired concentration of 10 mM.

    • Vortex the tube gently until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles. If solubility is an issue, gentle warming or brief sonication can be attempted.

  • Sterilization and Storage:

    • Filter the norepinephrine stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to a few days), store at 4°C. Always protect the solution from light.

  • Preparation of Working Solution:

    • When ready to use, thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Dilute the stock solution in your pre-warmed cell culture medium or experimental buffer to the desired final concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_process Processing and Storage cluster_use Experimental Use weigh Weigh DL-Norepinephrine hydrochloride dissolve Dissolve powder in PBS weigh->dissolve prepare_buffer Prepare sterile PBS (optional: + antioxidant) prepare_buffer->dissolve sterilize Sterile filter (0.22 µm) dissolve->sterilize aliquot Aliquot into light-protecting tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot store->thaw dilute Dilute to final concentration in experimental medium thaw->dilute norepinephrine_signaling cluster_receptor Adrenergic Receptors (GPCRs) cluster_gprotein G-Proteins cluster_effector Effectors cluster_second_messenger Second Messengers alpha1 α1 Gq Gq alpha1->Gq activates alpha2 α2 Gi Gi alpha2->Gi activates beta β (β1, β2, β3) Gs Gs beta->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC_inhib Adenylate Cyclase (AC) (Inhibited) Gi->AC_inhib inhibits AC_act Adenylate Cyclase (AC) (Activated) Gs->AC_act activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP_dec ↓ cAMP AC_inhib->cAMP_dec leads to cAMP_inc ↑ cAMP AC_act->cAMP_inc leads to NE Norepinephrine NE->alpha1 NE->alpha2 NE->beta

References

Technical Support Center: DL-Norepinephrine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light sensitivity of DL-Norepinephrine hydrochloride solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by exposure to light, temperature, pH, and the presence of oxidizing agents.[1][2][3][4][5] Light exposure is a critical factor that leads to significant degradation of the compound.[1][2][6]

Q2: How should I store my this compound stock solutions to ensure stability?

A2: To ensure stability, this compound stock solutions should be stored protected from light.[1][2][3] For long-term storage, it is recommended to store aliquots in a freezer. Specific recommendations are:

  • -80°C for up to 6 months.[7][8]

  • -20°C for up to 1 month.[7][8]

  • 4°C for sealed storage, away from moisture.[7]

It is crucial to avoid repeated freeze-thaw cycles.[7][8]

Q3: My this compound solution has changed color. Is it still usable?

A3: A change in color, often to a brownish or pinkish hue, indicates degradation of the norepinephrine (B1679862) solution.[5] This is a sign of oxidation and polymerization, which can be accelerated by light exposure.[9][10] It is strongly recommended not to use discolored solutions, as the active compound's concentration will be reduced, and potentially toxic degradation products may be present.[5][10]

Q4: What are the known degradation products of norepinephrine when exposed to light?

A4: Photochemical decomposition of norepinephrine can lead to the formation of various degradation products. A primary product of photolytic degradation is aminochrome.[9][11] The degradation process involves oxidation of the catechol moiety.[11][12][13] In the presence of sulfites, which are sometimes used as stabilizers, photodegradation can be accelerated, forming products like adrenochrome (B1665551) sulfonate.[11][14]

Troubleshooting Guide

Issue: Inconsistent experimental results using a norepinephrine solution.

  • Possible Cause 1: Degradation due to light exposure.

    • Troubleshooting Step: Ensure that all solutions are prepared, stored, and handled with protection from light. Use amber vials or wrap containers with aluminum foil.[15][16] Prepare solutions fresh before the experiment if possible.

  • Possible Cause 2: Improper storage temperature.

    • Troubleshooting Step: Verify that stock solutions and diluted solutions are stored at the recommended temperatures. Long-term storage at room temperature can lead to chemical degradation.[5]

  • Possible Cause 3: Incompatible solvent or pH.

    • Troubleshooting Step: this compound is soluble in 1M HCl and DMSO, but has poor solubility in water.[7] Ensure the solvent and pH of your solution are appropriate for maintaining stability. The pH of the solution can affect the rate of degradation.

Issue: Precipitate formation in the norepinephrine solution.

  • Possible Cause 1: Poor solubility.

    • Troubleshooting Step: this compound has limited solubility in water.[7] If you observe a precipitate, ensure you are using an appropriate solvent such as 1M HCl or DMSO and consider using sonication to aid dissolution as recommended.[7][8]

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure all glassware and equipment are thoroughly cleaned and that the solvent is of high purity. Contaminants can potentially interact with norepinephrine and cause precipitation.

Data on Stability of Norepinephrine Solutions

The following tables summarize the stability of norepinephrine solutions under different storage conditions.

Table 1: Stability of Norepinephrine (64 mg/L) in PVC Bags [1][2][17]

DiluentTemperatureLight ConditionTime to Reach 90% of Initial Concentration
Normal Saline (NS) or 5% Dextrose in Water (D5W)4°CProtected from lightUp to 61 days
Normal Saline (NS) or 5% Dextrose in Water (D5W)4°CExposed to light39 days
Normal Saline (NS) or 5% Dextrose in Water (D5W)23°CProtected from lightUp to 24 hours (as part of the 61-day expiry at 4°C)
Normal Saline (NS) or 5% Dextrose in Water (D5W)23°CExposed to lightLess than 39 days

Table 2: Stability of Norepinephrine in D5W or NS at Room Temperature [18]

ConcentrationDiluentTemperatureLight Condition% Remaining after 7 days (168 hours)
4 µg/mL5% Dextrose in Water (D5W)Room TemperatureAmbient light95.7%
4 µg/mLNormal Saline (NS)Room TemperatureAmbient light96.4%
16 µg/mL5% Dextrose in Water (D5W)Room TemperatureAmbient light104.5%
16 µg/mLNormal Saline (NS)Room TemperatureAmbient light96.4%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, appropriate solvent (e.g., 1M HCl or DMSO), volumetric flask, magnetic stirrer, sterile filter, and light-protecting storage vials (e.g., amber vials).

  • Procedure: a. Under low light conditions, accurately weigh the desired amount of this compound powder. b. Transfer the powder to a volumetric flask. c. Add a portion of the chosen solvent (e.g., 1M HCl) and dissolve the powder using a magnetic stirrer or sonication if necessary.[7] d. Once completely dissolved, add the solvent to the final volume mark. e. Sterile filter the solution into light-protecting vials. f. Store the aliquots at the recommended temperature (-20°C or -80°C) and protect from light.[7][8]

Protocol 2: Photostability Testing of Norepinephrine Solutions (Forced Degradation)

This protocol is based on the principles outlined in the ICH Q1B guidelines.[16][19]

  • Sample Preparation: a. Prepare a solution of this compound in a suitable solvent (e.g., water for injection, normal saline, or 5% dextrose in water) at a known concentration. b. Divide the solution into two sets of transparent containers (e.g., quartz cells or clear glass vials). c. One set of samples will be exposed to light (test samples). d. The other set of samples should be wrapped completely in aluminum foil to serve as dark controls.[16]

  • Light Exposure: a. Place the test and dark control samples in a photostability chamber. b. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][20] The light source can be a cool white fluorescent lamp and a near UV fluorescent lamp.[16]

  • Sample Analysis: a. At predetermined time points, withdraw aliquots from both the test and dark control samples. b. Analyze the concentration of norepinephrine in each sample using a validated, stability-indicating HPLC method.[1][2][6][12] The mobile phase could consist of sodium 1-octanesulfonate and methanol (B129727) (80:20 v/v) with UV detection.[12][13] c. Visually inspect the samples for any color change or precipitation.[5]

  • Data Evaluation: a. Calculate the percentage of norepinephrine remaining in the test samples compared to the initial concentration and the dark control samples. b. Characterize any significant degradation products observed in the chromatograms of the light-exposed samples.

Visualizations

photodegradation_pathway Norepinephrine DL-Norepinephrine Oxidation Oxidation Norepinephrine->Oxidation Light Light (UV/Visible) Light->Oxidation Aminochrome Aminochrome Oxidation->Aminochrome Polymerization Further Polymerization Aminochrome->Polymerization Melanin Melanin-like Polymers Polymerization->Melanin

Caption: Photodegradation pathway of DL-Norepinephrine.

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Norepinephrine Solution Split Split into Test and Dark Control Samples Prep->Split Expose Expose Test Samples to Light (ICH Q1B Conditions) Split->Expose Dark Keep Control Samples in Dark Split->Dark Sample Withdraw Aliquots at Time Points Expose->Sample Dark->Sample HPLC Analyze by Stability-Indicating HPLC Sample->HPLC Visual Visual Inspection Sample->Visual Compare Compare Test vs. Control HPLC->Compare Visual->Compare Degradation Identify Degradation Products Compare->Degradation

Caption: Workflow for a photostability study.

References

Technical Support Center: HPLC Troubleshooting for DL-Norepinephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting for common peak-related issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of DL-Norepinephrine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Tailing

Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing, where the peak is asymmetrical with a long "tail," can lead to inaccurate quantification.[1] Common causes and solutions are outlined below:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the amine groups of norepinephrine, causing tailing.[2]

    • Solution: Use a lower pH mobile phase to deactivate the silanol groups or employ a column specifically designed to reduce these interactions. The use of an ion-pairing reagent or a volatile basic modifier can also be effective.

  • Column Contamination: Strongly retained impurities on the column can create secondary interactions.[2]

    • Solution: Flush the column with a strong solvent. To prevent this, use a guard column and ensure proper sample cleanup.[1][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can contribute to peak tailing.

    • Solution: It is ideal to use a buffered mobile phase with a pH approximately +/- 2 units from the analyte's pKa.

  • Mass Overload: Injecting a sample that is too concentrated can lead to tailing, especially for basic compounds like norepinephrine.[3]

    • Solution: Try injecting a less concentrated sample to see if the tailing decreases.[3]

Peak Fronting

Q2: I am observing peak fronting for my this compound analysis. What could be the issue?

A2: Peak fronting results in a sharp, asymmetric peak skewed towards the leading edge.[2] Here are the common causes and their solutions:

  • Sample Overload: Injecting too much sample can exceed the column's capacity.[2]

    • Solution: Reduce the injection volume or lower the sample concentration.[2]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, prepare and dilute the sample in the mobile phase.[4]

  • Low Column Temperature: A column temperature that is too low can sometimes contribute to fronting.

    • Solution: Increase the column temperature using a column oven.[4]

Split Peaks

Q3: My this compound peak is splitting into two or more peaks. How can I resolve this?

A3: A single analyte appearing as two or more peaks can complicate data integration and analysis.[1][2]

  • Contamination at Column Inlet: Particulates or strongly retained substances at the head of the column can disrupt the sample band.

    • Solution: First, remove the guard column (if installed) and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column. If this doesn't work, the column may need to be replaced.

  • Incompatible Sample Solvent: Injecting the sample in a solvent that is not miscible with the mobile phase can cause the peak to split.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.

  • Column Void: A void or channel in the column packing can create multiple paths for the analyte.

    • Solution: This usually requires replacing the column. Avoid sudden pressure shocks to prevent column voids.[5]

Broad Peaks

Q4: The peak for this compound is broader than expected. What are the likely causes?

A4: Broad peaks can decrease resolution and sensitivity.[1][6]

  • Excessive Extra-Column Volume: The volume from the injector to the detector, outside of the column, can contribute to peak broadening.

    • Solution: Reduce extra-column volume by using shorter and narrower internal diameter tubing, a smaller sample loop, and a smaller flow cell.

  • Column Deterioration: Over time, the column's stationary phase can degrade, leading to broader peaks.[1]

    • Solution: Use a guard column to protect the analytical column and replace the column if performance continues to degrade.[1]

  • Slow Detector Scan Rate: If the detector's data acquisition rate is too slow, it may not capture enough data points across the peak.

    • Solution: Increase the detector scan rate.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Mobile Phase pH +/- 2 pH units from analyte pKa
Buffer Capacity +/- 1 pH unit from buffer pKa
Norepinephrine Conc. (Linearity) 6.4–9.6 µg/mL[7]
Limit of Detection (LOD) 0.01 mg/mL[8]
Limit of Quantification (LOQ) 0.02 mg/mL[8]

Experimental Protocols

HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a buffer (e.g., sodium 1-octanesulfonate) and an organic modifier (e.g., methanol) in an appropriate ratio (e.g., 80:20 v/v).[7]

    • Filter the mobile phase through a 0.45 µm or smaller filter.[2]

    • Degas the mobile phase to prevent air bubbles in the system.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC System Parameters:

    • Column: C18, reversed-phase column

    • Flow Rate: 1.5 mL/min[7]

    • Injection Volume: 10-20 µL (can be optimized)

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection: UV detector at 199 nm[7]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no ghost peaks are present.

    • Inject the prepared standard and sample solutions.

    • Record and analyze the chromatograms.

Visualizations

HPLC_Troubleshooting_Workflow start Peak Shape Issue Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_causes Potential Causes: - Secondary Interactions - Column Contamination - Incorrect Mobile Phase pH - Mass Overload is_tailing->tailing_causes Yes is_split Is the peak split? is_fronting->is_split No fronting_causes Potential Causes: - Sample Overload - Incompatible Sample Solvent - Low Column Temperature is_fronting->fronting_causes Yes is_broad Is the peak broad? is_split->is_broad No split_causes Potential Causes: - Column Inlet Contamination - Incompatible Sample Solvent - Column Void is_split->split_causes Yes broad_causes Potential Causes: - Extra-column Volume - Column Deterioration - Slow Detector Scan Rate is_broad->broad_causes Yes end_node Peak Shape Optimized is_broad->end_node No tailing_solutions Solutions: - Adjust mobile phase pH - Use end-capped column - Clean/replace column - Reduce sample concentration tailing_causes->tailing_solutions tailing_solutions->end_node fronting_solutions Solutions: - Reduce injection volume/conc. - Dissolve sample in mobile phase - Increase column temperature fronting_causes->fronting_solutions fronting_solutions->end_node split_solutions Solutions: - Replace guard/analytical column - Use compatible solvent - Replace column split_causes->split_solutions split_solutions->end_node broad_solutions Solutions: - Use shorter/narrower tubing - Replace column - Increase scan rate broad_causes->broad_solutions broad_solutions->end_node HPLC_Experiment_Workflow prep_mobile_phase 1. Mobile Phase Preparation system_setup 3. HPLC System Setup & Equilibration prep_mobile_phase->system_setup prep_sample 2. Sample Preparation injection 4. Sample Injection prep_sample->injection system_setup->injection separation 5. Chromatographic Separation injection->separation detection 6. Peak Detection separation->detection data_analysis 7. Data Analysis & Reporting detection->data_analysis

References

Validation & Comparative

Comparative Analysis of DL-Norepinephrine Hydrochloride and Clonidine as Alpha-2 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities, functional potencies, and signaling pathways of two prominent alpha-2 adrenergic agonists.

This guide provides a detailed comparison of DL-Norepinephrine hydrochloride, an endogenous catecholamine, and clonidine (B47849), a synthetic imidazoline (B1206853) derivative, in their roles as agonists for alpha-2 (α2) adrenergic receptors. This analysis is supported by experimental data on their receptor binding affinities, functional potencies, and downstream signaling effects, offering valuable insights for researchers in pharmacology and drug development.

At a Glance: Key Differences and Similarities

DL-Norepinephrine is the body's natural agonist for adrenergic receptors, exhibiting broad activity across α1, α2, and β1 subtypes.[1] In contrast, clonidine is a selective agonist for α2-adrenergic receptors, with some activity also reported at imidazoline receptors.[2] This difference in selectivity is a critical determinant of their pharmacological profiles and therapeutic applications. While both compounds activate the Gi-coupled signaling pathway upon binding to α2 receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, their potencies and subtype selectivities differ.[3]

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and clonidine at the three main subtypes of the human alpha-2 adrenergic receptor: α2A, α2B, and α2C. The data presented is compiled from various in vitro studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as cell lines, radioligands, and assay formats.

Table 1: Binding Affinity (Ki, nM) at Human Alpha-2 Adrenergic Receptor Subtypes

Compoundα2Aα2Bα2CSelectivity Profile
DL-Norepinephrine HCl ~250-600~250-600Data not consistently availableNon-selective for α2 subtypes
Clonidine ~3.5-50~5-250Data not consistently availablePreferential for α2A

Note: Ki values can vary significantly between different studies. The ranges provided are illustrative based on available data. Norepinephrine's affinity for α2 receptors is generally considered to be in the nanomolar to low micromolar range.

Table 2: Functional Potency (EC50/IC50, nM) in cAMP Inhibition Assays

Compoundα2Aα2Bα2CFunctional Activity
DL-Norepinephrine HCl ~10-100~10-100Data not consistently availableFull Agonist
Clonidine ~1-20~1-50Data not consistently availablePartial Agonist

Note: EC50/IC50 values are dependent on the specific functional assay and cell system used. Clonidine is generally characterized as a partial agonist compared to the full agonism of norepinephrine (B1679862).[4]

Signaling Pathways and Experimental Workflows

The activation of α2-adrenergic receptors by agonists like norepinephrine and clonidine initiates a well-defined intracellular signaling cascade. The following diagrams, generated using Graphviz, illustrate this pathway and the experimental workflows commonly used to characterize these agonists.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Norepinephrine / Clonidine receptor α2-Adrenergic Receptor agonist->receptor Binding g_protein Gi/o Protein (αβγ) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition (αi subunit) camp cAMP ac->camp Conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., inhibition of neurotransmitter release) pka->response Phosphorylation

Figure 1: Alpha-2 Adrenergic Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO-K1 cells expressing α2 subtype) mem_prep Membrane Preparation cell_culture->mem_prep incubation Incubation: - Membranes - [3H]Rauwolsine (Radioligand) - Competing Ligand (Norepinephrine or Clonidine) mem_prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation data_analysis Competition Binding Curve (Determine IC50 and calculate Ki) scintillation->data_analysis

Figure 2: Experimental Workflow for Radioligand Binding Assay.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CHO-K1 cells expressing α2 subtype) stimulation Cell Stimulation: - Forskolin (B1673556) (to induce cAMP) - Agonist (Norepinephrine or Clonidine) cell_culture->stimulation lysis Cell Lysis stimulation->lysis cAMP_measurement cAMP Measurement (e.g., HTRF, ELISA) lysis->cAMP_measurement data_analysis Dose-Response Curve (Determine EC50/IC50) cAMP_measurement->data_analysis

Figure 3: Experimental Workflow for cAMP Functional Assay.

Detailed Experimental Protocols

The following are illustrative protocols for the key experiments cited in this guide. These are generalized procedures and may require optimization for specific cell lines and equipment.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity (Ki) of DL-Norepinephrine and clonidine for α2-adrenergic receptor subtypes using a competitive radioligand binding assay with [3H]Rauwolsine.

1. Materials:

  • Cell Membranes: Prepared from CHO-K1 or HEK293 cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.

  • Radioligand: [3H]Rauwolscine (specific activity ~70-90 Ci/mmol).

  • Competing Ligands: this compound and Clonidine hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Phentolamine.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL membrane suspension + 50 µL [3H]Rauwolscine (at a final concentration near its Kd, e.g., 1-2 nM) + 50 µL assay buffer.

    • Non-specific Binding: 50 µL membrane suspension + 50 µL [3H]Rauwolscine + 50 µL Phentolamine (10 µM).

    • Competition: 50 µL membrane suspension + 50 µL [3H]Rauwolscine + 50 µL of varying concentrations of either DL-Norepinephrine or clonidine (typically ranging from 10^-11 to 10^-5 M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the log concentration of the competing ligand.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Forskolin-Induced cAMP Accumulation)

This protocol outlines a method to determine the functional potency (EC50/IC50) of DL-Norepinephrine and clonidine by measuring their ability to inhibit forskolin-stimulated cAMP production.

1. Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human α2A, α2B, or α2C adrenergic receptor subtype.

  • Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin: To stimulate adenylyl cyclase.

  • Agonists: this compound and Clonidine hydrochloride.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, remove the culture medium and replace it with stimulation buffer. Incubate for 15-30 minutes at room temperature.

  • Agonist Treatment: Add varying concentrations of DL-Norepinephrine or clonidine to the wells.

  • Forskolin Stimulation: Add a concentration of forskolin that produces approximately 80% of its maximal effect (EC80) to all wells except the basal control.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 or IC50 value.

Conclusion

This guide provides a comparative overview of this compound and clonidine as α2-adrenergic agonists. The key distinction lies in their selectivity, with norepinephrine being a non-selective endogenous agonist and clonidine being a selective synthetic agonist. This difference in receptor interaction profiles translates to their distinct pharmacological effects and clinical uses. The provided data tables and experimental protocols offer a foundation for researchers to further investigate the nuanced pharmacology of these and other α2-adrenergic agonists. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the mechanisms of action and the methods used for their characterization.

References

Validating DL-Norepinephrine's Dual Effects: A Comparative Guide to Alpha and Beta-Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of DL-Norepinephrine and its modulation by alpha- and beta-adrenergic receptor blockers. Through a review of experimental data, this document aims to offer a clear understanding of how these antagonists validate the specific actions of norepinephrine (B1679862) on the cardiovascular system. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways are presented to support researchers in designing and interpreting their own studies.

Norepinephrine's Mechanism of Action: A Dual Receptor System

Norepinephrine, a catecholamine, exerts its physiological effects by binding to adrenergic receptors, which are broadly classified into two main types: alpha (α) and beta (β) receptors. These receptors are further subdivided into α1, α2, β1, β2, and β3 subtypes, each with distinct signaling pathways and tissue distribution.

  • Alpha-1 (α1) Adrenergic Receptors: Primarily coupled to the Gq protein signaling pathway.[1] Activation of α1 receptors by norepinephrine leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction.[1] This vasoconstriction is a key mechanism by which norepinephrine increases systemic vascular resistance and, consequently, blood pressure.[2]

  • Beta-1 (β1) Adrenergic Receptors: Predominantly found in the heart and are coupled to the Gs protein signaling pathway. When norepinephrine binds to β1 receptors, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[2]

The dual action of norepinephrine on both alpha and beta receptors results in a potent increase in blood pressure, driven by both vasoconstriction (α1 effect) and increased cardiac output (β1 effect).

Validating Norepinephrine's Effects with Adrenergic Blockers

The specific contributions of alpha and beta receptor stimulation to the overall effects of norepinephrine can be elucidated by using selective antagonists, commonly known as alpha-blockers and beta-blockers.

Alpha-Blockers: Counteracting Vasoconstriction

Alpha-blockers competitively inhibit the binding of norepinephrine to α-adrenergic receptors, thereby antagonizing its vasoconstrictive effects.

  • Phentolamine (Non-selective α-blocker): Blocks both α1 and α2 receptors. Its administration can reverse norepinephrine-induced vasoconstriction.[3] Phentolamine is also used to treat dermal necrosis following extravasation of norepinephrine.[4]

  • Prazosin (B1663645) (Selective α1-blocker): Specifically blocks α1 receptors, leading to vasodilation and a decrease in blood pressure.[1][5] Studies have shown that prazosin markedly attenuates the pressor response to norepinephrine infusion.[1]

Beta-Blockers: Mitigating Cardiac Stimulation

Beta-blockers prevent norepinephrine from binding to β-adrenergic receptors, primarily in the heart, thus reducing its cardiac stimulatory effects.

  • Propranolol (B1214883) (Non-selective β-blocker): Blocks both β1 and β2 receptors. It is used to decrease heart rate and contractility.[6] Propranolol may reduce the effectiveness of vasopressors like norepinephrine.[6]

  • Metoprolol (B1676517) (Selective β1-blocker): Primarily blocks β1 receptors in the heart, leading to a reduction in heart rate and cardiac output with less effect on β2 receptors in the bronchi.[7][8] Metoprolol has been shown to lower resting heart rate by blocking the effects of norepinephrine on the heart.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of norepinephrine in the presence and absence of alpha and beta-blockers, based on findings from various experimental studies.

Table 1: Effect of Alpha-Blockers on Norepinephrine-Induced Changes in Blood Pressure

TreatmentAgonistAntagonistSpecies/ModelKey FindingsReference(s)
Norepinephrine InfusionNorepinephrinePhentolamineHumanPhentolamine infusion led to a significant rightward shift (approximately 10-fold) in the dose-response curve for norepinephrine-induced venoconstriction.[9]
Norepinephrine InfusionNorepinephrinePrazosinHumanPrazosin therapy resulted in a threefold increase in the dose of norepinephrine required to elicit a 20 mmHg rise in diastolic blood pressure.[1]
Norepinephrine-induced ContractionNorepinephrinePrazosinRabbit Aorta (in vitro)Prazosin blocked the increased vascular contraction and sensitivity to norepinephrine observed after endothelial denudation.[5]

Table 2: Effect of Beta-Blockers on Norepinephrine-Induced Changes in Heart Rate and Cardiac Function

TreatmentAgonistAntagonistSpecies/ModelKey FindingsReference(s)
Exercise-induced TachycardiaEndogenous NorepinephrineMetoprololHuman (Chronic Heart Failure)Despite similar peak exercise norepinephrine levels, the heart rate at peak exercise was significantly lower in subjects receiving metoprolol XL (117 ± 6 bpm) compared to carvedilol (B1668590) (135 ± 4 bpm).[10]
Norepinephrine InfusionNorepinephrinePropranololHumanPropranolol infusion led to an increase in plasma norepinephrine levels but a decrease in the extravascular norepinephrine release rate.
Septic ShockEndogenous NorepinephrineEsmolol (β1-blocker)Human (Septic Shock)Esmolol infusion decreased heart rate from a mean of 142 ± 11/min to 112 ± 9/min without significantly changing the required norepinephrine infusion rate.

Experimental Protocols

The following are generalized experimental protocols derived from the literature for validating the effects of norepinephrine with adrenergic blockers.

In Vivo Model: Anesthetized Rat Model for Blood Pressure and Heart Rate Measurement

Objective: To determine the effect of an alpha- or beta-blocker on norepinephrine-induced changes in blood pressure and heart rate.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • DL-Norepinephrine bitartrate (B1229483) solution

  • Alpha-blocker (e.g., Prazosin) or Beta-blocker (e.g., Propranolol) solution

  • Saline solution (vehicle)

  • Catheters for drug administration (e.g., jugular vein) and blood pressure measurement (e.g., carotid artery)

  • Blood pressure transducer and data acquisition system

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • surgically insert catheters into the jugular vein for drug infusion and the carotid artery for continuous blood pressure and heart rate monitoring.

  • Allow the animal to stabilize for a period (e.g., 30 minutes) after surgery.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Norepinephrine Administration (Control): Infuse norepinephrine at a constant rate (e.g., 1-5 µg/kg/min) and record the peak change in MAP and HR.

  • Washout Period: Stop the norepinephrine infusion and allow MAP and HR to return to baseline.

  • Antagonist Administration: Administer a bolus injection or continuous infusion of the alpha- or beta-blocker.

  • Norepinephrine Administration (Post-Antagonist): After a stabilization period with the antagonist, repeat the norepinephrine infusion at the same dose as in step 5.

  • Data Analysis: Compare the changes in MAP and HR in response to norepinephrine before and after the administration of the blocker.

In Vitro Model: Isolated Aortic Ring Assay for Vasoreactivity

Objective: To assess the antagonistic effect of an alpha-blocker on norepinephrine-induced vasoconstriction.

Materials:

  • Rat thoracic aorta

  • Krebs-Henseleit solution

  • DL-Norepinephrine

  • Alpha-blocker (e.g., Prazosin)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Euthanize a rat and carefully dissect the thoracic aorta.

  • Cut the aorta into rings (2-3 mm in width).

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for at least 60 minutes.

  • Norepinephrine Dose-Response Curve (Control): Cumulatively add increasing concentrations of norepinephrine (e.g., 10⁻⁹ to 10⁻⁵ M) to the organ bath and record the contractile response.

  • Washout: Wash the aortic rings with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Antagonist Incubation: Incubate the rings with a specific concentration of the alpha-blocker (e.g., Prazosin 10⁻⁸ M) for a set period (e.g., 30 minutes).

  • Norepinephrine Dose-Response Curve (Post-Antagonist): In the continued presence of the alpha-blocker, repeat the cumulative addition of norepinephrine.

  • Data Analysis: Compare the dose-response curves for norepinephrine in the absence and presence of the alpha-blocker. A rightward shift in the curve indicates competitive antagonism.

Visualizing the Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for validating norepinephrine's effects.

Norepinephrine_Signaling cluster_alpha1 Alpha-1 Adrenergic Receptor Pathway cluster_beta1 Beta-1 Adrenergic Receptor Pathway NE1 Norepinephrine Alpha1 α1 Receptor NE1->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction NE2 Norepinephrine Beta1 β1 Receptor NE2->Beta1 Gs Gs Protein Beta1->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA CardiacEffects Increased Heart Rate & Contractility PKA->CardiacEffects

Caption: Norepinephrine signaling through α1 and β1 adrenergic receptors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep Animal Preparation (Anesthesia, Catheterization) Baseline Baseline Measurement (Blood Pressure, Heart Rate, etc.) AnimalPrep->Baseline TissuePrep or Isolated Tissue Preparation (e.g., Aortic Rings) TissuePrep->Baseline NE_Admin1 Norepinephrine Administration (Control) Baseline->NE_Admin1 Washout Washout Period NE_Admin1->Washout Data Data Acquisition & Recording NE_Admin1->Data Blocker_Admin Alpha/Beta-Blocker Administration Washout->Blocker_Admin NE_Admin2 Norepinephrine Administration (Post-Blocker) Blocker_Admin->NE_Admin2 NE_Admin2->Data Comparison Comparison of Responses (Before vs. After Blocker) Data->Comparison Conclusion Conclusion on Receptor-Specific Effects Comparison->Conclusion

References

A Comparative Guide to Racemic Norepinephrine and Selective Adrenergic Agonists in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of racemic norepinephrine (B1679862) and various selective adrenergic agonists based on their performance in key functional assays. The data presented here, summarized from multiple scientific studies, offers insights into the potency, efficacy, and binding affinity of these compounds at various adrenergic receptor subtypes. Detailed experimental protocols for the cited functional assays are also provided to facilitate the replication and validation of these findings.

Introduction

Norepinephrine, a catecholamine, is a non-selective agonist that interacts with α1, α2, and β1 adrenergic receptors, and to a lesser extent, β2 and β3 receptors. Its racemic mixture is commonly used in clinical and research settings. In contrast, selective adrenergic agonists are designed to target specific receptor subtypes, offering the potential for more targeted therapeutic effects with fewer off-target side effects. This guide compares the functional characteristics of racemic norepinephrine with the following selective adrenergic agonists:

  • Phenylephrine: A selective α1-adrenergic receptor agonist.

  • Clonidine (B47849): A selective α2-adrenergic receptor agonist.[1][2]

  • Dobutamine (B195870): A selective β1-adrenergic receptor agonist.[3][4][5][6]

  • Salbutamol (Albuterol): A selective β2-adrenergic receptor agonist.[7]

Quantitative Comparison of Agonist Activity

The following tables summarize the binding affinities (Ki), potency (EC50), and efficacy (Emax) of racemic norepinephrine and the selected selective adrenergic agonists at various human adrenergic receptor subtypes. Data is compiled from radioligand binding assays and functional assays such as calcium mobilization and cAMP accumulation.

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell types, and assay methodologies.

Binding Affinities (Ki, nM)
Agonistα1Aα1Bα1Dα2Aα2Bα2Cβ1β2
Racemic Norepinephrine 250[8]480[8]200[8]13[1]140[1]37[1]830[9]11000[9]
Phenylephrine 130[8]1100[8]210[8]>10000[10]>10000[10]>10000[10]>10000[10]>10000[10]
Clonidine 3000[1]1600[1]2000[1]1.5[1]12[1]6.4[1]>10000[10]>10000[10]
Dobutamine 140[11]--9300[11]--2500[11]14800[11]
Salbutamol >10000>10000>10000>10000>10000>100004800[7]160[7]
Functional Potency (EC50, nM) and Efficacy (Emax)

α1-Adrenergic Receptors (Calcium Mobilization)

AgonistReceptorEC50 (nM)Emax (% of Norepinephrine)
Racemic Norepinephrine α1A18[8]100
α1B13[8]100
α1D11[8]100
Phenylephrine α1A130[8]98[8]
α1B150[8]95[8]
α1D120[8]102[8]

α2-Adrenergic Receptors (cAMP Inhibition)

AgonistReceptorEC50 (nM)Emax (% Inhibition)
Racemic Norepinephrine α2A4.7[1]100
α2B33[1]100
α2C11[1]100
Clonidine α2A2.1[1]105[1]
α2B15[1]98[1]
α2C5.2[1]102[1]

β-Adrenergic Receptors (cAMP Accumulation)

AgonistReceptorEC50 (nM)Emax (% of Isoproterenol)
Racemic Norepinephrine β1230[9]95[9]
β23300[9]80[9]
Dobutamine β185[4]90[4]
Salbutamol β225[7]85[7]
Isoproterenol (Control) β110[9]100
β28[9]100

Signaling Pathways & Experimental Workflows

Adrenergic Receptor Signaling Pathways

G_Protein_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_agonist Norepinephrine Phenylephrine a1_receptor α1 Receptor a1_agonist->a1_receptor Gq Gq/11 a1_receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC Response_a1 Smooth Muscle Contraction Ca2->Response_a1 PKC->Response_a1 a2_agonist Norepinephrine Clonidine a2_receptor α2 Receptor a2_agonist->a2_receptor Gi Gi/o a2_receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_inhib cAMP AC_inhib->cAMP_inhib decreases PKA_inhib Protein Kinase A cAMP_inhib->PKA_inhib decreases activation Response_a2 Inhibition of Neurotransmitter Release PKA_inhib->Response_a2 b_agonist Norepinephrine Dobutamine (β1) Salbutamol (β2) b_receptor β Receptor b_agonist->b_receptor Gs Gs b_receptor->Gs AC_stim Adenylyl Cyclase Gs->AC_stim activates cAMP_stim cAMP AC_stim->cAMP_stim increases PKA_stim Protein Kinase A cAMP_stim->PKA_stim activates Response_b Cardiac Contraction (β1) Smooth Muscle Relaxation (β2) PKA_stim->Response_b Radioligand_Binding_Workflow prep Membrane Preparation (from cells or tissue) incubation Incubation: Membranes + Radioligand ± Competitor prep->incubation filtration Rapid Filtration (separates bound from free ligand) incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting (measures radioactivity) wash->scintillation analysis Data Analysis (Kd, Ki, Bmax) scintillation->analysis Functional_Assay_Workflow cluster_calcium Calcium Mobilization Assay cluster_camp cAMP Accumulation Assay cell_culture_ca Cell Culture (expressing α1 receptors) dye_loading_ca Load cells with Ca²⁺-sensitive dye (e.g., Fura-2) cell_culture_ca->dye_loading_ca agonist_add_ca Add Agonist dye_loading_ca->agonist_add_ca measurement_ca Measure Fluorescence (e.g., FLIPR) agonist_add_ca->measurement_ca analysis_ca Data Analysis (EC50, Emax) measurement_ca->analysis_ca cell_culture_camp Cell Culture (expressing β receptors) pde_inhibitor Add PDE Inhibitor cell_culture_camp->pde_inhibitor agonist_add_camp Add Agonist pde_inhibitor->agonist_add_camp lysis Cell Lysis agonist_add_camp->lysis measurement_camp Measure cAMP levels (e.g., HTRF, ELISA) lysis->measurement_camp analysis_camp Data Analysis (EC50, Emax) measurement_camp->analysis_camp

References

Norepinephrine's Interaction with Dopamine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-reactivity of DL-Norepinephrine with dopamine (B1211576) receptors, supported by experimental data and detailed protocols.

The catecholamines dopamine and norepinephrine (B1679862), while serving distinct primary roles in the nervous system, exhibit a notable degree of cross-reactivity at the receptor level. This interaction is of significant interest in neuroscience and pharmacology, as it can influence the physiological and therapeutic effects of drugs targeting these systems. This guide provides an objective comparison of the binding affinities and functional activities of norepinephrine at dopamine receptors, with a focus on the D2-like receptor family.

Binding Affinities and Functional Potencies

Experimental data from radioligand binding and functional assays reveal that norepinephrine can bind to and activate dopamine D2-like receptors (D2, D3, and D4) with high affinity and potency, although generally lower than dopamine itself.[1] A study by Gonzalez et al. (2012) demonstrated that norepinephrine acts as a potent agonist for all D2-like receptor subtypes.[1][2]

The binding affinities (Ki) and functional potencies (EC50) of dopamine and norepinephrine at various D2-like receptor subtypes are summarized in the table below. The data indicates that norepinephrine's affinity is only 4- to 15-fold lower than that of dopamine for these receptors.[1]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - Gαi1 Activation
Dopamine D2S10.3 ± 1.53.9 ± 1.2
D2L11.5 ± 1.910.5 ± 2.5
D31.8 ± 0.30.8 ± 0.2
D4.44.9 ± 0.82.1 ± 0.5
Norepinephrine D2S48.7 ± 8.125.1 ± 6.3
D2L56.2 ± 9.845.7 ± 11.4
D327.5 ± 4.59.8 ± 2.1
D4.435.5 ± 6.215.8 ± 3.9

Data adapted from Gonzalez et al., 2012.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for D2-like dopamine receptors and a typical experimental workflow for assessing receptor binding.

G cluster_membrane Cell Membrane D2R D2-like Receptor (D2, D3, D4) G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Dopamine or Norepinephrine Ligand->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture expressing Dopamine Receptors Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Radioligand Add Radiolabeled Ligand (e.g., [3H]Spiperone) Membrane_Prep->Radioligand Competitor Add Unlabeled Competitor (Dopamine or Norepinephrine) Radioligand->Competitor Incubation Incubate Competitor->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Binding_Curve Generate Competition Binding Curve Scintillation->Binding_Curve Ki_Calc Calculate Ki Value Binding_Curve->Ki_Calc

References

A Comparative Analysis of DL-Norepinephrine and Other Sympathomimetic Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the pharmacological and physiological profiles of key sympathomimetic agents, supported by experimental data.

This guide provides a detailed comparative analysis of DL-Norepinephrine and other widely studied sympathomimetic amines: Epinephrine (B1671497), Dopamine (B1211576), Phenylephrine (B352888), and Isoproterenol. The information presented is intended for researchers, scientists, and drug development professionals, offering a quantitative and methodological basis for understanding the distinct properties of these compounds. This document summarizes key performance metrics, including receptor binding affinities and functional potencies, and presents their hemodynamic effects. Detailed experimental protocols for the cited assays are also provided to support the replication and extension of these findings.

Comparative Receptor Binding Affinities

The interaction of a sympathomimetic amine with its target receptors is the foundational determinant of its pharmacological profile. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of DL-Norepinephrine and other selected sympathomimetic amines for various adrenergic and dopaminergic receptor subtypes.

Sympathomimetic Amine α1A α1B α1D α2A α2B α2C β1 β2 D1 D2
DL-Norepinephrine 126 nM126 nM-12.1 nM--126 nM[1]4786 nM--
Epinephrine -------4786 nM[2]--
Dopamine 2512 nM--977 nM--10000 nM50118 nM44668 nM3162 nM
Phenylephrine 977.24 nM[3]3236 nM1380 nM-------
Isoproterenol ------61.7 nM[4]11.8 nM[4]--

Comparative Functional Potency (EC50)

Beyond binding, the functional potency of a sympathomimetic amine, measured as the half-maximal effective concentration (EC50), quantifies its ability to elicit a biological response. This is a crucial parameter for understanding the physiological and therapeutic effects of these compounds. The table below presents the EC50 values for the selected amines in relevant in vitro functional assays.

Sympathomimetic Amine Assay Type Receptor Target EC50 Value
DL-Norepinephrine GTPase activity stimulationα2A600 nM[5]
Epinephrine GTPase activity stimulationα2A200 nM[5]
Dopamine cAMP accumulationD1>10,000 nM
Phenylephrine Contraction of rat thoracic aortaα1D-
Isoproterenol Adenylyl cyclase stimulationβ1191 nM[4]
Isoproterenol Adenylyl cyclase stimulationβ252.3 nM[4]

Comparative Hemodynamic Effects in Anesthetized Rats

The integrated physiological response to sympathomimetic amines is often assessed by measuring their hemodynamic effects. The following table summarizes the observed changes in mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) in anesthetized rats following intravenous administration of the selected compounds.

Sympathomimetic Amine Dose Mean Arterial Pressure (MAP) Heart Rate (HR) Cardiac Output (CO)
DL-Norepinephrine 1, 3, and 10 nmol/kg↑[6]↑[6]↑[7]
Epinephrine 2 μg/kgBiphasic (↑ then ↓)[8][9]↓[10]↑[11]
Dopamine 1-106 µg/kg/min↑[12]↑ (minimal)[12]↑[12]
Phenylephrine 1, 2.5, or 10 µ g/min ↑[13]↓ (reflex bradycardia)[14]-
Isoproterenol 400 ng/kg/min↓[15]↑[15]-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in the characterization of these amines, the following diagrams are provided.

Sympathomimetic Amine Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor cluster_beta β-Adrenergic Receptor a1 Phenylephrine Norepinephrine (B1679862) Epinephrine r1 α1-AR a1->r1 gq Gq r1->gq plc PLC gq->plc pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca ↑ Ca²⁺ ip3->ca effect1 Smooth Muscle Contraction pkc->effect1 ca->effect1 b_agonist Isoproterenol Epinephrine Norepinephrine r_beta β-AR b_agonist->r_beta gs Gs r_beta->gs ac Adenylyl Cyclase gs->ac atp ATP ac->atp converts camp cAMP atp->camp pka PKA camp->pka effect2 Cardiac Muscle Contraction Smooth Muscle Relaxation Glycogenolysis pka->effect2

Caption: Signaling pathways of α1 and β-adrenergic receptors.

Experimental Workflow for Sympathomimetic Amine Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization cluster_analysis Data Analysis and Interpretation binding Radioligand Binding Assay (Determine Ki) data_comp Comparative Analysis of Ki, EC50, and Hemodynamic Data binding->data_comp functional Functional Assay (e.g., cAMP, Ca²⁺ flux) (Determine EC50) functional->data_comp animal_model Animal Model Preparation (e.g., Anesthetized Rat) drug_admin Intravenous Administration of Sympathomimetic Amine animal_model->drug_admin hemo_monitoring Hemodynamic Monitoring (BP, HR, CO) hemo_monitoring->data_comp drug_admin->hemo_monitoring sar Structure-Activity Relationship (SAR) Analysis data_comp->sar conclusion Conclusion on Pharmacological Profile sar->conclusion

Caption: Experimental workflow for sympathomimetic amine characterization.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest.

  • Radioligand specific for the receptor (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [125I]cyanopindolol for β).

  • Test compound (unlabeled sympathomimetic amine).

  • Non-specific binding control (a high concentration of a known antagonist, e.g., phentolamine (B1677648) for α, propranolol (B1214883) for β).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay for Gs-Coupled Receptors

Objective: To determine the functional potency (EC50) of a sympathomimetic amine at a Gs-coupled adrenergic receptor (e.g., β-adrenergic receptors).

Materials:

  • Cells expressing the Gs-coupled receptor of interest.

  • Test compound (sympathomimetic amine).

  • Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with a stimulation buffer containing a PDE inhibitor and incubate for 15-30 minutes.

  • Add serial dilutions of the test compound or forskolin to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.[16]

  • Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[17]

In Vivo Measurement of Cardiovascular Parameters in Anesthetized Rats

Objective: To determine the effect of a sympathomimetic amine on blood pressure and heart rate in an anesthetized rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats.[18]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Catheters for intravenous administration and arterial blood pressure measurement.

  • Pressure transducer and data acquisition system.

  • Test compound (sympathomimetic amine) dissolved in a suitable vehicle (e.g., saline).

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

  • Surgically implant a catheter into a femoral or carotid artery for continuous blood pressure monitoring.[19]

  • Implant a catheter into a femoral or jugular vein for intravenous drug administration.

  • Connect the arterial catheter to a pressure transducer and allow the animal to stabilize.

  • Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Administer the test compound as a bolus injection or continuous infusion through the venous catheter.

  • Continuously record MAP and HR during and after drug administration until the parameters return to baseline.

  • Analyze the data to determine the peak change in MAP and HR and the duration of the effect. For more advanced studies, radiotelemetry can be used for measurements in conscious, freely moving rats to avoid the confounding effects of anesthesia.[3][20]

References

L-Norepinephrine vs. DL-Racemic Mixture: A Comparative Guide on Stereoselectivity in Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a single enantiomer and a racemic mixture of a chiral drug is a critical decision with significant pharmacological implications. This guide provides a comprehensive comparison of L-Norepinephrine and its DL-racemic mixture, detailing the scientific rationale, supported by experimental data, for the exclusive use of the L-enantiomer in clinical and research settings.

The preferential use of L-Norepinephrine over its DL-racemic counterpart stems from the principle of stereoselectivity, where the three-dimensional arrangement of a molecule dictates its interaction with biological targets. Adrenergic receptors, the primary targets of norepinephrine (B1679862), exhibit a high degree of stereospecificity, leading to significant differences in the pharmacological activity between the L- and D-enantiomers.

Executive Summary of Key Differences

ParameterL-NorepinephrineDL-Racemic NorepinephrineJustification
Receptor Binding Affinity High affinity for α- and β-adrenergic receptors.Lower overall affinity due to the inactive D-enantiomer.The D-enantiomer has a significantly lower affinity for adrenergic receptors, effectively diluting the active compound.
Potency High potency in eliciting physiological responses.Approximately 50% of the potency of the pure L-enantiomer.The D-enantiomer is largely inactive, contributing little to the desired pharmacological effect.
Efficacy Full agonist at target receptors, producing a maximal response.Reduced maximal response compared to an equivalent dose of L-Norepinephrine.The inactive D-enantiomer can act as a competitive antagonist, hindering the binding of the active L-enantiomer.
Metabolism & Side Effects Metabolized by well-characterized pathways (COMT and MAO).The D-enantiomer may have different metabolic pathways and the potential for off-target effects.Introducing an unnecessary and potentially problematic isomer increases the risk of unpredictable metabolic fates and adverse reactions.

The Critical Role of Stereoselectivity at Adrenergic Receptors

Norepinephrine is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: L-Norepinephrine (levorotatory) and D-Norepinephrine (dextrorotatory). The vast majority of the physiological effects of norepinephrine are mediated by the L-enantiomer. This is because the binding pockets of adrenergic receptors are themselves chiral and are specifically configured to interact with the L-form of the molecule.

The interaction between norepinephrine and its receptors is a classic example of a three-point attachment model, where specific functional groups on the L-enantiomer align perfectly with complementary sites within the receptor's binding pocket, leading to receptor activation and downstream signaling. The D-enantiomer, due to its different spatial arrangement, is unable to establish these critical interactions with the same efficiency, resulting in significantly reduced or no pharmacological activity.

dot graph TD; subgraph "Norepinephrine Signaling Pathway" direction LR; L_Norepinephrine[/"L-Norepinephrine"/] -- "Binds to" --> Adrenergic_Receptor(("α or β Adrenergic Receptor")); Adrenergic_Receptor -- "Activates" --> G_Protein(("G-Protein")); G_Protein -- "Stimulates" --> Effector_Enzyme(("Effector Enzyme (e.g., Adenylyl Cyclase)")); Effector_Enzyme -- "Produces" --> Second_Messenger(("Second Messenger (e.g., cAMP)")); Second_Messenger -- "Initiates" --> Cellular_Response[/"Physiological Effect"/]; end

Caption: Norepinephrine Signaling Pathway.

Comparative Analysis of Receptor Binding and Potency

While specific quantitative data directly comparing the binding affinities and potencies of L-Norepinephrine and DL-Norepinephrine are not extensively published, the overwhelming consensus in pharmacological literature is that the D-enantiomer is significantly less active. Studies on similar catecholamines and other adrenergic agonists consistently demonstrate the stereospecificity of adrenergic receptors.

For instance, studies have shown that the L-isomers of adrenergic agonists are often orders of magnitude more potent than their D-counterparts. This difference in potency is a direct reflection of the disparity in their binding affinities for the adrenergic receptors. The presence of the inactive D-enantiomer in a racemic mixture effectively reduces the concentration of the active L-enantiomer at the receptor site, necessitating a higher overall dose to achieve the same therapeutic effect as the pure L-enantiomer.

The Metabolic Fate and Potential Off-Target Effects of D-Norepinephrine

Administering a racemic mixture introduces an additional chemical entity, D-Norepinephrine, into the biological system. While it is largely inactive at adrenergic receptors, it must still be metabolized and eliminated. The primary enzymes responsible for the metabolism of L-Norepinephrine are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). While it is believed that D-Norepinephrine is also a substrate for these enzymes, the kinetics of its metabolism may differ from that of the L-enantiomer.

More importantly, the introduction of the D-isomer raises concerns about potential off-target effects. While it may not bind effectively to adrenergic receptors, it could interact with other receptors or enzymes in the body, leading to unforeseen side effects or drug-drug interactions. By using the pure L-enantiomer, these risks are eliminated, ensuring a more predictable and safer pharmacological profile.

Experimental_Workflow

Experimental Protocols

Radioligand Competition Binding Assay to Determine Binding Affinity (Ki)

This assay measures the affinity of L-Norepinephrine and DL-Norepinephrine for a specific adrenergic receptor subtype by assessing their ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest.

  • Radiolabeled ligand (e.g., [³H]prazosin for α1 receptors, [³H]yohimbine for α2 receptors, [³H]dihydroalprenolol for β receptors).

  • L-Norepinephrine and DL-Norepinephrine solutions of varying concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of either L-Norepinephrine or DL-Norepinephrine.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competing ligand (L-Norepinephrine or DL-Norepinephrine).

  • Calculate the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki value (dissociation constant) for each compound using the Cheng-Prusoff equation.

Functional Assay to Determine Potency (EC50) and Efficacy (Emax)

This assay measures the ability of L-Norepinephrine and DL-Norepinephrine to elicit a biological response following receptor binding. For β-adrenergic receptors, this is often a measure of cyclic AMP (cAMP) accumulation.

Materials:

  • Intact cells expressing the adrenergic receptor of interest.

  • L-Norepinephrine and DL-Norepinephrine solutions of varying concentrations.

  • Phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Stimulate the cells with increasing concentrations of either L-Norepinephrine or DL-Norepinephrine for a defined period.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a cAMP assay kit.

  • Plot the cAMP concentration as a function of the log concentration of the agonist (L-Norepinephrine or DL-Norepinephrine).

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Logical_Relationship

Conclusion

The use of L-Norepinephrine instead of the DL-racemic mixture is firmly grounded in the pharmacological principle of stereoselectivity. The adrenergic receptors, the targets for norepinephrine's therapeutic effects, are specifically configured to bind and be activated by the L-enantiomer. The D-enantiomer is largely inactive and its inclusion in a racemic mixture offers no therapeutic benefit. In fact, its presence reduces the overall potency and efficacy of the drug and introduces the potential for unpredictable metabolism and off-target side effects. For these reasons, the use of the pure, pharmacologically active L-Norepinephrine is the standard in both clinical practice and research, ensuring optimal therapeutic outcomes and patient safety.

A Comparative Guide to the Biological Potency of D-Norepinephrine and L-Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of the two stereoisomers of norepinephrine (B1679862): the naturally occurring L-Norepinephrine (also known as (R)-(-)-norepinephrine) and its enantiomer, D-Norepinephrine (or (S)-(+)-norepinephrine). Adrenergic receptors exhibit a high degree of stereoselectivity, resulting in significant differences in the physiological activity of these two molecules.

Executive Summary

L-Norepinephrine is the biologically active endogenous catecholamine, serving as a critical neurotransmitter and hormone in the sympathetic nervous system. It exerts its effects by binding to and activating various subtypes of adrenergic receptors. Experimental data consistently demonstrates that the pharmacological activity resides almost exclusively in the L-enantiomer. The D-enantiomer is considerably less potent, with its affinity for adrenergic receptors being lower by orders of magnitude.[1] Studies indicate that the S(+) enantiomer (D-Norepinephrine) is 10- to 500-fold less potent than the R(-) enantiomer (L-Norepinephrine).[1] This profound difference in potency underscores the precise three-dimensional interaction required for effective receptor binding and activation.

Data Presentation: Quantitative Comparison

While quantitative binding affinity and functional potency data for L-Norepinephrine are well-documented, specific corresponding values for D-Norepinephrine are sparse in scientific literature, primarily because its activity is considered negligible in physiological contexts. The following tables summarize the known data for L-Norepinephrine and reflect the established qualitative relationship of L-isomer >> D-isomer.

Table 1: Adrenergic Receptor Binding Affinities (Kᵢ) of L-Norepinephrine

Compoundα₁-Adrenergic Receptor (nM)α₂-Adrenergic Receptor (nM)β₁-Adrenergic Receptor (nM)β₂-Adrenergic Receptor (nM)
L-Norepinephrine 330[2]56[2]740[2]Very Poor Affinity[3]
D-Norepinephrine Data not readily available (Significantly lower affinity)Data not readily available (Significantly lower affinity)Data not readily available (Significantly lower affinity)Data not readily available (Significantly lower affinity)

Kᵢ (Inhibition Constant): A measure of binding affinity. Lower values indicate higher affinity.

Table 2: Functional Potency (EC₅₀) of L-Norepinephrine

CompoundReceptor Target & AssayValue
L-Norepinephrine α₁ₐ-Adrenergic Receptor (Rat Vas Deferens Contraction)EC₅₀: 1175 nM[4]
D-Norepinephrine All Adrenergic ReceptorsData not readily available (Significantly higher EC₅₀ values expected)

EC₅₀ (Half-maximal effective concentration): A measure of a drug's potency. Lower values indicate greater potency.

Adrenergic Receptor Signaling Pathways

Norepinephrine binding to its G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades.

Gq_Pathway L_NE L-Norepinephrine Alpha1 α₁ Adrenergic Receptor (Gq-coupled) L_NE->Alpha1 Binds PLC Phospholipase C (PLC) Alpha1->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: α₁-Adrenergic receptor signaling pathway.

Gi_Pathway L_NE L-Norepinephrine Alpha2 α₂ Adrenergic Receptor (Gi-coupled) L_NE->Alpha2 Binds AC Adenylyl Cyclase Alpha2->AC Inhibits ATP ATP cAMP ↓ cAMP ATP->cAMP Conversion Blocked Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response

Caption: α₂-Adrenergic receptor signaling pathway.

Gs_Pathway L_NE L-Norepinephrine Beta β Adrenergic Receptor (Gs-coupled) L_NE->Beta Binds AC Adenylyl Cyclase Beta->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Response

Caption: β-Adrenergic receptor signaling pathway.

Experimental Protocols

The biological activity of norepinephrine enantiomers is determined through key in vitro assays, including radioligand binding assays to measure affinity and functional assays to measure potency.

Experimental Workflow: In Vitro Potency Determination

Workflow cluster_prep Preparation cluster_binding Binding Assay (Affinity) cluster_functional Functional Assay (Potency) cell_culture 1. Cell Culture (Expressing Adrenergic Receptor Subtype) mem_prep 2. Membrane Preparation (Homogenization & Centrifugation) cell_culture->mem_prep incubation_func 3b. Agonist Stimulation - Intact Cells - Varying concentrations of D- or L-NE - PDE Inhibitor (for cAMP assay) cell_culture->incubation_func incubation_bind 3a. Incubation - Receptor Membranes - Radiolabeled Ligand - D- or L-Norepinephrine (competitor) mem_prep->incubation_bind filtration 4a. Filtration (Separate bound from free radioligand) incubation_bind->filtration counting_bind 5a. Scintillation Counting (Quantify bound radioactivity) filtration->counting_bind analysis_bind 6a. Data Analysis (Calculate IC₅₀ and Kᵢ) counting_bind->analysis_bind lysis 4b. Cell Lysis & Detection (Measure second messenger, e.g., cAMP) incubation_func->lysis analysis_func 5b. Data Analysis (Generate dose-response curve, calculate EC₅₀) lysis->analysis_func

Caption: Workflow for determining receptor affinity and functional potency.

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Kᵢ) of D- and L-Norepinephrine by measuring their ability to compete with a known radiolabeled antagonist for a specific adrenergic receptor subtype.

  • Materials:

    • Cell membranes from a cell line stably expressing the human adrenergic receptor subtype of interest (e.g., α₁ₐ, β₁, etc.).

    • Radioligand (e.g., [³H]prazosin for α₁, [³H]yohimbine for α₂, [¹²⁵I]cyanopindolol for β receptors).

    • D-Norepinephrine and L-Norepinephrine stock solutions.

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash Buffer (ice-cold).

    • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

    • 96-well plates.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Plate Setup: To each well of a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled competitor (either D- or L-Norepinephrine). Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled antagonist).

    • Reaction Initiation: Add the prepared cell membranes (typically 10-50 µg of protein per well) to each well to start the binding reaction.

    • Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Subtract the non-specific binding from all other measurements to determine specific binding. Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of D- and L-Norepinephrine to stimulate (via β-receptors) or inhibit (via α₂-receptors) the production of the second messenger cyclic AMP (cAMP) in whole cells.

  • Materials:

    • Intact cells expressing the adrenergic receptor of interest (e.g., HEK293 cells).

    • Cell culture medium and 96-well cell culture plates.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For α₂ assays: Forskolin or another adenylyl cyclase activator.

    • D-Norepinephrine and L-Norepinephrine stock solutions.

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).

    • Plate reader compatible with the detection kit.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere and grow (typically 24 hours).

    • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing a PDE inhibitor for 15-30 minutes at 37°C.

    • Agonist Stimulation:

      • For β-receptors (Gs-coupled): Add varying concentrations of D- or L-Norepinephrine to the wells.

      • For α₂-receptors (Gi-coupled): Add a fixed concentration of an adenylyl cyclase activator (like forskolin) plus varying concentrations of D- or L-Norepinephrine.

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production/inhibition.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

    • Data Analysis: Generate a standard curve using cAMP standards. Determine the cAMP concentration for each sample. Plot the cAMP concentration against the logarithm of the agonist (D- or L-Norepinephrine) concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum response (Eₘₐₓ).

References

In Vitro Comparison of DL-Norepinephrine and Phenylephrine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of DL-Norepinephrine and Phenylephrine, focusing on their interaction with adrenergic receptors. The information presented is supported by experimental data to facilitate informed decisions in research and development.

DL-Norepinephrine, an endogenous catecholamine, and Phenylephrine, a synthetic amine, are both sympathomimetic agents that exert their effects by interacting with adrenergic receptors. While both are known for their vasopressor activity, their receptor selectivity and potency profiles differ significantly, leading to distinct downstream signaling and physiological effects. This guide delves into a head-to-head in vitro comparison of these two compounds, presenting quantitative data on their binding affinities and functional potencies at various human adrenergic receptor subtypes.

Adrenergic Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the in vitro binding affinities of DL-Norepinephrine and Phenylephrine for a comprehensive panel of human adrenergic receptor subtypes, as curated from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Ki database.

Receptor SubtypeDL-Norepinephrine Ki (nM)Phenylephrine Ki (nM)
Alpha-1 (α₁) Adrenergic Receptors
α₁A25056
α₁B180160
α₁D630320
Alpha-2 (α₂) Adrenergic Receptors
α₂A1.4>10,000
α₂B16>10,000
α₂C5.6>10,000
Beta (β) Adrenergic Receptors
β₁890>10,000
β₂2,500>10,000
β₃>10,000>10,000

Data sourced from the NIMH PDSP Ki Database. Ki values represent the mean of multiple experiments where available.

Functional Potency at Adrenergic Receptors

Functional potency measures the concentration of a ligand required to elicit a half-maximal response in a functional assay. This is commonly expressed as the half-maximal effective concentration (EC50). A lower EC50 value indicates greater potency. The following table presents in vitro functional potency data for DL-Norepinephrine and Phenylephrine at various human adrenergic receptor subtypes from published studies. It is important to note that EC50 values can vary depending on the cell line and the specific functional assay used.

Receptor SubtypeAgonistAssay TypeCell LineEC50 (nM)
Alpha-1 (α₁) Adrenergic Receptors
α₁ADL-NorepinephrineCa²⁺ MobilizationHEK2933.7
PhenylephrineCa²⁺ MobilizationHEK29348
α₁BDL-NorepinephrineIP₁ AccumulationCHO5.9
PhenylephrineIP₁ AccumulationCHO180
α₁DDL-NorepinephrineIP₁ AccumulationHEK29310
PhenylephrineIP₁ AccumulationHEK293250
Beta (β) Adrenergic Receptors
β₁DL-NorepinephrinecAMP AccumulationCHO7.4
PhenylephrinecAMP AccumulationCHO>10,000
β₂DL-NorepinephrinecAMP AccumulationHEK29322
PhenylephrinecAMP AccumulationHEK293>10,000

Note: Data for α₂ adrenergic receptors are not included as Phenylephrine shows negligible agonism. Functional data is compiled from various sources and experimental conditions may differ.

Signaling Pathways and Experimental Workflows

The interaction of DL-Norepinephrine and Phenylephrine with adrenergic receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing agonist-induced G-protein coupled receptor (GPCR) activation.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Norepinephrine (α₁ activity) Phenylephrine Receptor α₁-Adrenergic Receptor Agonist->Receptor Gq Gq Protein (α, β, γ subunits) Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 Inositol (B14025) Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Store Endoplasmic Reticulum Ca²⁺ Store IP3->Ca_Store binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Ca_Release->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response phosphorylates targets leading to

Caption: Alpha-1 adrenergic receptor signaling pathway.

Gs_Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE_beta Norepinephrine (β activity) beta_Receptor β-Adrenergic Receptor NE_beta->beta_Receptor NE_alpha2 Norepinephrine (α₂ activity) alpha2_Receptor α₂-Adrenergic Receptor NE_alpha2->alpha2_Receptor Gs Gs Protein beta_Receptor->Gs activates Gi Gi Protein alpha2_Receptor->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets leading to

Caption: Beta and Alpha-2 adrenergic receptor signaling pathways.

Experimental_Workflow start Start cell_culture Culture cells expressing target receptor start->cell_culture plating Plate cells in microplate cell_culture->plating incubation Add agonist to cells and incubate plating->incubation agonist_prep Prepare serial dilutions of agonist (Norepinephrine/Phenylephrine) agonist_prep->incubation assay Perform second messenger assay (e.g., cAMP or Ca²⁺ detection) incubation->assay readout Measure signal (e.g., fluorescence, luminescence) assay->readout analysis Data analysis: - Normalize data - Fit dose-response curve - Calculate EC50 readout->analysis end End analysis->end

Caption: Generalized experimental workflow for a functional GPCR assay.

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest.

  • Membrane Preparation: Cells stably expressing the human adrenergic receptor subtype of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, a fixed concentration of the radiolabeled ligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-rauwolscine for α₂ receptors, or [³H]-dihydroalprenolol for β receptors), and varying concentrations of the unlabeled competitor ligand (DL-Norepinephrine or Phenylephrine).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Following incubation, the contents of the wells are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist and is subtracted from the total binding to yield specific binding. The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Inositol Phosphate (IP) Accumulation (for α₁-Adrenergic Receptors)

Activation of α₁-adrenergic receptors leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation.

  • Cell Culture and Labeling: Cells expressing the α₁-adrenergic receptor subtype are cultured in a suitable medium. The cells are then incubated with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay Setup: After labeling, the cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP₁), which is more readily measured than the transient IP₃.

  • Agonist Stimulation: Varying concentrations of DL-Norepinephrine or Phenylephrine are added to the cells, and the plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates: The stimulation is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid). The cell lysates are then neutralized.

  • Purification and Quantification: The total inositol phosphates are separated from other cellular components using anion-exchange chromatography. The amount of [³H]-inositol phosphates is then quantified by liquid scintillation counting.

  • Data Analysis: The data are normalized to the maximum response and plotted against the logarithm of the agonist concentration. The EC50 value is determined using non-linear regression analysis of the dose-response curve.

Functional Assay: Cyclic AMP (cAMP) Accumulation (for β- and α₂-Adrenergic Receptors)

β-adrenergic receptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP. Conversely, α₂-adrenergic receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase.

  • Cell Culture: Cells expressing the β- or α₂-adrenergic receptor subtype of interest are seeded into 96- or 384-well plates and cultured overnight.

  • Assay Setup: The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in a suitable buffer. The PDE inhibitor prevents the degradation of cAMP, allowing for its accumulation. For α₂-receptor assays, adenylyl cyclase is first stimulated with forskolin.

  • Agonist Stimulation: A range of concentrations of DL-Norepinephrine or Phenylephrine is added to the wells. For α₂-receptor assays, the agonist is added concurrently with forskolin. The plates are then incubated for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, such as competitive immunoassays utilizing fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The measured signal is converted to cAMP concentration using a standard curve. The data are then plotted as the percentage of maximal response versus the log of the agonist concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Norepinephrine hydrochloride
Reactant of Route 2
Reactant of Route 2
DL-Norepinephrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.